Product packaging for isochlorogenic acid A(Cat. No.:CAS No. 2450-53-5)

isochlorogenic acid A

Cat. No.: B1149810
CAS No.: 2450-53-5
M. Wt: 516.4 g/mol
InChI Key: KRZBCHWVBQOTNZ-RDJMKVHDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3,5-di-O-caffeoyl quinic acid is a carboxylic ester that is the diester obtained by the condensation of the hydroxy groups at positions 3 and 5 of (-)-quinic acid with the carboxy group of trans-caffeic acid. Isolated from Brazilian propolis and Suaeda glauca, it exhibits hepatoprotective and cytotoxic activities. It has a role as a metabolite, a hepatoprotective agent and an antineoplastic agent. It is a cyclitol carboxylic acid and a carboxylic ester. It is functionally related to a (-)-quinic acid and a trans-caffeic acid. It is a conjugate acid of a 3,5-di-O-caffeoyl quinate.
Isochlorogenic acid A has been reported in Farfugium japonicum, Artemisia princeps, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H24O12 B1149810 isochlorogenic acid A CAS No. 2450-53-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,5R)-3,5-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,4-dihydroxycyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(30)36-19-11-25(35,24(33)34)12-20(23(19)32)37-22(31)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-29,32,35H,11-12H2,(H,33,34)/b7-3+,8-4+/t19-,20-,23?,25?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRZBCHWVBQOTNZ-RDJMKVHDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(C[C@H](C([C@@H]1OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)(O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00424282
Record name Isochlorogenic acid A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

516.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89919-62-0, 2450-53-5
Record name 3,5-Dicaffeoylquinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089919620
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isochlorogenic acid A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isochlorogenic acid A
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,5-di-O-caffeoylquinic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,5-DI-O-CAFFEOYLQUINIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ND94C5E75K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to the Discovery and Isolation of Isochlorogenic Acid A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isochlorogenic acid A (ICGA A), a prominent member of the dicaffeoylquinic acid family, has garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the discovery and isolation of ICGA A, offering detailed experimental protocols, quantitative data summaries, and visual representations of its biosynthetic and signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are investigating the therapeutic potential of this promising natural compound.

Discovery and Structural Elucidation

Isochlorogenic acid was first isolated from green coffee extract in 1950 by Barnes et al.[1] Initially, it was mistakenly identified as 5-caffeylquinic acid. It wasn't until 1963 that analysis using distribution chromatography revealed that isochlorogenic acid is, in fact, a mixture of three isomers: this compound, B, and C.[1] this compound, chemically known as 3,5-dicaffeoylquinic acid, is a polyphenol composed of one molecule of quinic acid and two molecules of caffeic acid.[1]

Physicochemical Properties
PropertyValueReference
Molecular FormulaC25H24O12[2]
Molecular Weight516.4 g/mol [2]
IUPAC Nametrans-(3R,5R)-3,5-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,4-dihydroxycyclohexane-1-carboxylic acid[2]
AppearanceWhite crystalline powder[1]
SolubilitySoluble in methanol, ethanol, dimethyl sulfoxide; relatively insoluble in cold water[1]
UV λmax (in Methanol)242, 327 nm[3]
Spectroscopic Data

The structural identity of this compound is confirmed through various spectroscopic techniques.

TechniqueKey DataReference
ESI-MS m/z: 515.1 [M+H]+[3]
¹H NMR (300 MHz) See reference for detailed peak assignments.[4]
¹³C NMR (300 MHz) See reference for detailed peak assignments.[4]

Isolation and Purification Methodologies

The isolation of this compound from natural sources, such as Lonicera japonica Thunb. (honeysuckle), typically involves extraction followed by chromatographic purification.

Extraction from Plant Material

A common initial step is solvent extraction from dried and powdered plant material.

Protocol: Ethanol Extraction

  • Maceration: Mix the ground plant powder with an ethanol-based solvent (e.g., 70% ethanol).

  • Soaking: Allow the mixture to soak for a specified period, with occasional stirring, to allow the solvent to dissolve the target compounds.

  • Filtration: Separate the extract from the solid plant material by filtration.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain a crude extract.

For a more exhaustive extraction, Soxhlet extraction can be employed, where the solvent is continuously circulated through the plant material.[5]

High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is an effective liquid-liquid partition chromatography technique for separating and purifying this compound.

Protocol: HSCCC Purification

  • Two-Phase Solvent System Preparation: Prepare a two-phase solvent system, for example, composed of n-hexane:ethyl acetate:isopropanol:water (2:3:2:5, v/v/v/v).[6] Thoroughly mix the solvents and allow the phases to separate. Degas both the upper (stationary) and lower (mobile) phases by sonication before use.[3]

  • Column Equilibration: Fill the multilayer-coiled HSCCC column with the upper stationary phase. Then, pump the lower mobile phase into the column at a specific flow rate (e.g., 2.0 mL/min) while the apparatus is rotating at a set speed (e.g., 860 rpm) until the system is equilibrated.[3]

  • Sample Injection: Dissolve the crude extract in a mixture of the upper and lower phases and inject it into the column.

  • Elution and Fraction Collection: Continue to pump the mobile phase through the column. Collect fractions of the eluent at regular intervals.

  • Analysis: Analyze the collected fractions using High-Performance Liquid Chromatography (HPLC) to identify those containing pure this compound.

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For higher purity, fractions from HSCCC containing this compound can be further purified using preparative HPLC.

Protocol: Preparative HPLC

  • Column and Mobile Phase: Use a suitable reversed-phase column (e.g., C18). The mobile phase typically consists of a gradient of an acidic aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).

  • Method Development: Initially, develop an analytical HPLC method to achieve good separation of this compound from impurities.

  • Scaling Up: Scale up the analytical method to a preparative scale by increasing the column size, flow rate, and injection volume.

  • Fraction Collection: Inject the semi-purified sample and collect the fraction corresponding to the this compound peak.

  • Purity Analysis: Analyze the purity of the collected fraction using analytical HPLC.

Quantitative Data on Isolation

The yield and purity of isolated this compound can vary depending on the plant source and the isolation method employed.

Plant SourceIsolation MethodStarting MaterialYieldPurityReference
Lonicera japonica Thunb.HSCCC150 mg of ethyl acetate fraction19.65 mg99.1%[6]
Lonicera japonica Thunb.HSCCC480 mg of enriched fraction37.6 mg96.2%[6]
Flower buds of Lonicera japonicaHSCCC followed by prep-HPLCMethanol extractNot specified98%[7]
Artemisia turanica KraschReversed-phase VLC followed by semi-preparative HPLC15 g of hydroethanolic extractNot specifiedNot specified[8]

Biosynthesis and Signaling Pathways

Biosynthesis of this compound

This compound is synthesized via the phenylpropanoid pathway. The pathway begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce caffeoyl-CoA and quinic acid, which are then esterified to form this compound.

Biosynthesis of this compound Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H Caffeic_acid Caffeic_acid p_Coumaric_acid->Caffeic_acid C3'H Caffeoyl_CoA Caffeoyl_CoA Caffeic_acid->Caffeoyl_CoA 4CL Isochlorogenic_acid_A Isochlorogenic_acid_A Caffeoyl_CoA->Isochlorogenic_acid_A HQT Quinic_acid Quinic_acid Quinic_acid->Isochlorogenic_acid_A HQT

Caption: Biosynthesis pathway of this compound.

Key Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key signaling pathways involved in inflammation, cell proliferation, and survival.

NF-κB Signaling Pathway

This compound has been shown to inhibit the NF-κB signaling pathway, a critical regulator of inflammatory responses. It can reduce the phosphorylation of IκBα, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB.[1]

NF-kB Signaling Pathway Inhibition by ICGA A cluster_0 Cytoplasm cluster_1 Nucleus IKK IKK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB sequesters NFkB_n NF-κB (p65/p50) NFkB->NFkB_n translocates IkBa_p p-IκBα IkBa_p->NFkB releases Gene_expression Inflammatory Gene Expression NFkB_n->Gene_expression activates Stimulus Stimulus Stimulus->IKK activates ICGA_A Isochlorogenic Acid A ICGA_A->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound.

MAPK/ERK Signaling Pathway

The mitogen-activated protein kinase (MAPK) pathways, including the ERK cascade, are involved in cell proliferation, differentiation, and survival. Chlorogenic acids have been shown to modulate these pathways.

MAPK_ERK_Pathway GrowthFactor GrowthFactor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors CellResponse Cell Proliferation, Survival, Differentiation TranscriptionFactors->CellResponse ICGA_A Isochlorogenic Acid A ICGA_A->Raf inhibits

Caption: Modulation of the MAPK/ERK signaling pathway by this compound.

mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and metabolism. Chlorogenic acid has been reported to inhibit the mTORC2 signaling pathway.

mTOR_Pathway GrowthFactor GrowthFactor PI3K PI3K GrowthFactor->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt activates S6K1 S6K1 mTORC1->S6K1 eIF4E 4E-BP1 mTORC1->eIF4E ProteinSynthesis Protein Synthesis S6K1->ProteinSynthesis eIF4E->ProteinSynthesis CellGrowth Cell Growth and Proliferation ProteinSynthesis->CellGrowth ICGA_A Isochlorogenic Acid A ICGA_A->mTORC2 inhibits

Caption: Inhibition of the mTOR signaling pathway by this compound.

Conclusion

The discovery and subsequent characterization of this compound have paved the way for extensive research into its therapeutic potential. The isolation and purification techniques, particularly HSCCC and preparative HPLC, have enabled the acquisition of high-purity ICGA A for pharmacological studies. A deeper understanding of its interactions with key signaling pathways, such as NF-κB, MAPK/ERK, and mTOR, provides a molecular basis for its observed anti-inflammatory, antioxidant, and other biological activities. This guide serves as a foundational resource to support and encourage further investigation into the promising applications of this compound in drug discovery and development.

References

isochlorogenic acid A chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on Isochlorogenic Acid A

Introduction

This compound, also known as 3,5-dicaffeoylquinic acid, is a prominent member of the chlorogenic acids family, a group of esters formed between quinic acid and certain transcinnamic acids.[1] As a naturally occurring phenolic compound, it is widely distributed in various plants, including coffee beans, honeysuckle, and chrysanthemum.[2][3][4] this compound has garnered significant attention within the scientific community for its diverse and potent biological activities, which include antioxidant, anti-inflammatory, hepatoprotective, neuroprotective, and anticancer effects.[5][6][7] This technical guide provides a comprehensive overview of the chemical structure, properties, biological activities, and relevant experimental protocols for this compound, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound is structurally characterized as the diester of caffeic acid with quinic acid at the 3 and 5 positions.[8]

Chemical Structure:

Caption: A 2D representation of the chemical structure of this compound.

Data Presentation: Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of this compound.

PropertyValue
IUPAC Name (3R,5R)-3,5-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,4-dihydroxycyclohexane-1-carboxylic acid[9]
Synonyms 3,5-Dicaffeoylquinic acid, 3,5-CQA[10]
Molecular Formula C25H24O12[9]
Molecular Weight 516.45 g/mol [10]
CAS Number 2450-53-5[10]
Appearance Off-white to yellow/brown crystalline solid[2]
Melting Point >175°C (decomposition)[2]
Solubility Soluble in DMSO (≥ 50 mg/mL), ethanol, and methanol.[5][10][11] Limited solubility in water.
pKa (Predicted) 3.52 ± 0.50[12]
Storage Conditions Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[5][10]

Biological Activities and Signaling Pathways

This compound exhibits a broad spectrum of pharmacological effects, which are mediated through various signaling pathways.

Antioxidant Activity

This compound is a potent antioxidant. In vitro studies have demonstrated its ability to scavenge various free radicals, including DPPH, hydroxyl (·OH), and superoxide (O2·-) radicals. Its antioxidant capacity is attributed to the presence of multiple hydroxyl groups in its structure, which can donate hydrogen atoms to neutralize free radicals.

Anti-inflammatory Activity

This compound exerts significant anti-inflammatory effects by modulating key inflammatory signaling pathways. It has been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[9] This effect is partly mediated through the inhibition of the nuclear factor-κB (NF-κB) signaling pathway, a critical regulator of inflammatory responses.[13] By suppressing the activation of NF-κB, this compound can downregulate the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[14][15]

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Nucleus->Pro_inflammatory_Cytokines Induces Transcription ICQA This compound ICQA->IKK Inhibits

Caption: Simplified NF-κB signaling pathway and the inhibitory action of this compound.

Hepatoprotective Effects

This compound has demonstrated protective effects against liver injury and fibrosis. It can attenuate liver fibrosis by regulating the HMGB1/TLR4/NF-κB signaling pathway.[8] In animal models of non-alcoholic steatohepatitis (NASH), isochlorogenic acid B, a closely related isomer, was shown to ameliorate liver fibrosis by inhibiting oxidative stress via the Nrf2 signaling pathway and suppressing profibrogenic factors through the miR-122/HIF-1α pathway.[16]

hepatoprotective_pathway Liver_Injury Liver Injury HMGB1 HMGB1 Release Liver_Injury->HMGB1 TLR4 TLR4 Activation HMGB1->TLR4 NFkB_Activation NF-κB Activation TLR4->NFkB_Activation Fibrosis Liver Fibrosis NFkB_Activation->Fibrosis ICQA This compound ICQA->TLR4 Inhibits

Caption: HMGB1/TLR4/NF-κB pathway in liver fibrosis and the inhibitory role of this compound.

Neuroprotective Effects

Emerging evidence suggests that this compound possesses neuroprotective properties. It can ameliorate cognitive impairment in animal models by reducing oxidative stress and acetylcholinesterase activity.[9][12] The neuroprotective effects of chlorogenic acids, in general, are attributed to their antioxidant and anti-inflammatory activities in the brain, which can help mitigate neuronal damage associated with neurodegenerative diseases.[17][18][19]

Anticancer Activity

Chlorogenic acids have been shown to exhibit anticancer properties by inducing cell cycle arrest, promoting apoptosis, and inhibiting the proliferation and migration of cancer cells.[20][21][22] The anticancer mechanisms may involve the modulation of various signaling pathways, including the mTORC2 pathway.[20]

Experimental Protocols

This section provides an overview of key experimental methodologies for the extraction, analysis, and evaluation of this compound.

Extraction and Purification from Natural Sources

A common method for the isolation of this compound involves solvent extraction followed by chromatographic purification.

extraction_purification_workflow start Plant Material (e.g., Coffee Beans, Honeysuckle) extraction Solvent Extraction (e.g., with n-butyl acetate) start->extraction concentration Concentration of Extract extraction->concentration purification Chromatographic Purification (e.g., HSCCC or Preparative HPLC) concentration->purification analysis Purity Analysis (e.g., HPLC) purification->analysis end Pure this compound analysis->end

Caption: General workflow for the extraction and purification of this compound.

Protocol Outline:

  • Sample Preparation: The plant material is dried and powdered.

  • Extraction: The powdered sample is extracted with a suitable organic solvent, such as n-butyl acetate, which selectively extracts this compound.[3]

  • Concentration: The solvent is evaporated under reduced pressure to obtain a crude extract.

  • Purification: The crude extract is subjected to further purification using techniques like high-speed counter-current chromatography (HSCCC) or preparative high-performance liquid chromatography (HPLC) to isolate pure this compound.[23]

  • Identification and Purity Assessment: The purity of the isolated compound is confirmed using analytical HPLC and its structure is elucidated using spectroscopic methods like NMR and mass spectrometry.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a standard method for the quantification of this compound in various matrices, including plasma and plant extracts.[2]

Protocol for Analysis in Rat Plasma: [2]

  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Column: Shodex C18 column (5 µm, 250 mm × 4.6 mm).

  • Mobile Phase: A mixture of 0.1% phosphoric acid in water (A) and methanol (B) in a 50:50 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 300 nm.

  • Column Temperature: 30°C.

  • Sample Preparation: Protein precipitation from plasma samples is typically performed using methanol.

hplc_analysis_workflow sample_prep Sample Preparation (e.g., Plasma protein precipitation) injection Injection into HPLC System sample_prep->injection separation Chromatographic Separation (C18 column, isocratic elution) injection->separation detection UV Detection (at 300 nm) separation->detection quantification Data Analysis and Quantification detection->quantification

Caption: Workflow for the HPLC analysis of this compound.

In Vitro Antioxidant Assays

DPPH Radical Scavenging Assay: [24]

  • Prepare different concentrations of this compound in methanol.

  • Add 100 µL of each sample concentration to 2.90 mL of a methanolic solution of DPPH radical (100 µmol).

  • Shake the mixture vigorously and incubate at room temperature in the dark for 20 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the scavenging effect using the formula: Scavenging effect (%) = [(Absorbance of control - Absorbance of sample) / Absorbance of control] × 100.

In Vitro Anti-inflammatory Assay

Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages: [9][13]

  • Culture RAW 264.7 macrophages in a suitable medium.

  • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

  • Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

  • After incubation, collect the cell culture supernatant.

  • Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

  • A decrease in nitrite concentration in the presence of this compound indicates an inhibitory effect on NO production.

Conclusion

This compound is a multifunctional natural compound with significant therapeutic potential. Its well-characterized antioxidant and anti-inflammatory properties, mediated through the modulation of key signaling pathways, make it a compelling candidate for further research and development in the fields of pharmaceuticals and nutraceuticals. The experimental protocols outlined in this guide provide a solid foundation for researchers to explore the full potential of this promising bioactive molecule.

References

Overview of Isochlorogenic Acid A Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Biosynthesis of Isochlorogenic Acid A

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the biosynthetic pathway of this compound (3,5-dicaffeoylquinic acid), a significant plant secondary metabolite with a range of bioactive properties. The document outlines the enzymatic steps, presents available quantitative data, details relevant experimental protocols, and provides visual diagrams of the core processes.

This compound is a dicaffeoylquinic acid (diCQA) synthesized via the phenylpropanoid pathway. This pathway converts the primary metabolite L-phenylalanine into a variety of phenolic compounds. The biosynthesis of this compound is an extension of the pathway for chlorogenic acid (5-O-caffeoylquinic acid; 5-CQA), which serves as its direct precursor. The overall process begins with the general phenylpropanoid pathway, leading to the formation of activated hydroxycinnamic acids, which are then esterified to quinic acid.

The Biosynthetic Pathway

The synthesis of this compound is a multi-step enzymatic process, starting from L-phenylalanine.

Step 1: General Phenylpropanoid Pathway The initial phase involves the conversion of L-phenylalanine to caffeoyl-CoA. This sequence is foundational for numerous phenolic compounds in plants.[1][2]

  • Phenylalanine Ammonia-Lyase (PAL): PAL catalyzes the deamination of L-phenylalanine to form trans-cinnamic acid, committing it to the phenylpropanoid pathway.[1][3]

  • Cinnamate 4-hydroxylase (C4H): This cytochrome P450 enzyme hydroxylates trans-cinnamic acid at the 4-position to produce p-coumaric acid.[4][5]

  • 4-Coumarate:CoA Ligase (4CL): 4CL activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.[6][7] This is a key branch point in the pathway.[8]

Step 2: Formation of Caffeoyl-CoA and Chlorogenic Acid (5-CQA) p-Coumaroyl-CoA is hydroxylated to form caffeoyl-CoA. This occurs while the coumaroyl group is esterified to either shikimate or quinate, which acts as a carrier.

  • Hydroxycinnamoyl-CoA Shikimate/Quinate Hydroxycinnamoyl Transferase (HCT): HCT transfers the p-coumaroyl group from p-coumaroyl-CoA to an acceptor molecule, typically shikimic acid, forming p-coumaroyl-shikimate.[9][10]

  • p-Coumaroyl Ester 3'-hydroxylase (C3'H): This P450 enzyme hydroxylates the 3-position of the aromatic ring of p-coumaroyl-shikimate to yield caffeoyl-shikimate.[3][11]

  • HCT (Reverse Reaction): HCT can then catalyze the reverse reaction, transferring the caffeoyl group from caffeoyl-shikimate back to Coenzyme A, forming caffeoyl-CoA.[10]

  • Hydroxycinnamoyl-CoA Quinate Hydroxycinnamoyl Transferase (HQT): HQT, an enzyme with high specificity for quinic acid, catalyzes the final step in chlorogenic acid synthesis by transferring the caffeoyl group from caffeoyl-CoA to quinic acid, forming 5-O-caffeoylquinic acid (chlorogenic acid or 5-CQA).[3][12]

Step 3: Conversion to this compound (3,5-diCQA) The final step is the addition of a second caffeoyl group to chlorogenic acid.

  • HQT (Secondary Activity) / Isochlorogenic Acid Synthase (ICS): The HQT enzyme from some species, such as tomato, has been shown to possess a secondary "chlorogenate:chlorogenate transferase" activity.[13] In this reaction, it uses one molecule of 5-CQA as the caffeoyl group donor and a second molecule of 5-CQA as the acceptor to form 3,5-dicaffeoylquinic acid (this compound).[9] In other plants, like sweet potato, a distinct GDSL lipase-like enzyme named isochlorogenic acid synthase (ICS) catalyzes the synthesis of 3,5-diCQA from two molecules of 3-CQA.[6]

Isochlorogenic_Acid_A_Biosynthesis L_Phe L-Phenylalanine Cinnamic trans-Cinnamic Acid L_Phe->Cinnamic PAL p_Coumaric p-Coumaric Acid Cinnamic->p_Coumaric C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric->p_Coumaroyl_CoA 4CL p_Coumaroyl_Shikimate p-Coumaroyl-Shikimate p_Coumaroyl_CoA->p_Coumaroyl_Shikimate HCT Caffeoyl_Shikimate Caffeoyl-Shikimate p_Coumaroyl_Shikimate->Caffeoyl_Shikimate C3'H Caffeoyl_CoA Caffeoyl-CoA Caffeoyl_Shikimate->Caffeoyl_CoA HCT CQA Chlorogenic Acid (5-O-Caffeoylquinic Acid) Caffeoyl_CoA->CQA HQT diCQA This compound (3,5-Dicaffeoylquinic Acid) CQA->diCQA HQT / ICS Shikimate Shikimate Shikimate->p_Coumaroyl_Shikimate Quinate Quinate Quinate->CQA CoA1 CoA CoA1->p_Coumaroyl_CoA CoA2 CoA CoA2->Caffeoyl_CoA CoA3 CoA CQA_donor Chlorogenic Acid (Acyl Donor) CQA_donor->diCQA

Figure 1: Biosynthesis Pathway of this compound.

Quantitative Data

Kinetic parameters for the enzymes in the this compound pathway have been characterized in various plant species. The data presented below is a compilation from different studies and may not reflect the precise kinetics within a single organism.

Table 1: Kinetic Parameters of Biosynthetic Enzymes

EnzymeOrganismSubstrateKm (µM)Vmax or kcatReference
PAL Musa cavendishiiL-Phenylalanine14500.15 µmol/min/mg[14]
4CL Marchantia paleaceap-Coumaric Acid93.99kcat/Km = 9.20x104 M-1min-1[6]
Caffeic Acid113.30-[6]
Ferulic Acid414.10-[6]
4CL Morus albap-Coumaric Acid10.494.4 nkat/mg[8]
HCT Physcomitrium patensShikimate220kcat = 5.1 s-1[9]
Quinate9400kcat = 3.5 s-1[9]
ICS Ipomoea batatas3-Caffeoylquinic Acid3500-[6]

Note: Data for C4H, C3'H, and the secondary transferase activity of HQT are not consistently available across literature in the form of Km and Vmax values.

Experimental Protocols

HQT Enzyme Activity Assay (Reverse Reaction)

This protocol describes a common method for assaying HQT activity by monitoring the reverse reaction: the formation of caffeoyl-CoA from chlorogenic acid and Coenzyme A. The increase in absorbance due to caffeoyl-CoA formation is measured spectrophotometrically.[15][16]

Materials:

  • Protein extraction buffer: 0.1 M Sodium Phosphate buffer (pH 7.4) with 10 mM Dithiothreitol (DTT).

  • Assay buffer: 100 mM Phosphate buffer (pH 7.0) with 1 mM EDTA.

  • Substrate 1: 10 mM Chlorogenic acid (5-CQA) stock solution.

  • Substrate 2: 10 mM Coenzyme A (CoA) stock solution.

  • Crude or purified enzyme extract.

  • Spectrophotometer capable of reading at 360 nm.

Procedure:

  • Protein Extraction: Extract total protein from plant tissue using the extraction buffer. Homogenize tissue on ice, centrifuge to remove debris, and quantify protein concentration (e.g., using Bradford method). A buffer exchange or desalting step may be required.

  • Assay Preparation: Prepare a reaction mixture in a 1.5 mL cuvette containing:

    • Assay Buffer to a final volume of 1.5 mL.

    • Chlorogenic acid stock to a final concentration of 400 µM.

    • 30 µL of crude enzyme extract.

  • Blank Measurement: Measure the baseline absorbance at 360 nm before initiating the reaction.

  • Reaction Initiation: Start the reaction by adding CoA stock solution to a final concentration of 400 µM. Mix quickly by inversion.

  • Kinetic Measurement: Immediately begin monitoring the increase in absorbance at 360 nm at 30°C for a set period (e.g., 5-10 minutes). Record the rate of change in absorbance (ΔAbs/min).

  • Control Reaction: Perform a parallel reaction without the addition of CoA (add water instead) to account for any non-specific absorbance changes.

  • Calculation: Calculate the enzyme activity by subtracting the rate of the control reaction from the rate of the test reaction. Use the molar extinction coefficient of caffeoyl-CoA at 360 nm to convert the rate to µmol/min/mg protein.

HQT_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Extract Protein from Tissue p3 Quantify Protein (Bradford) p1->p3 p2 Prepare Assay & Substrate Buffers a1 Combine Assay Buffer, CGA, and Enzyme Extract in Cuvette p3->a1 a2 Measure Baseline Absorbance (360 nm) a1->a2 a3 Initiate Reaction with CoA a2->a3 a4 Monitor Absorbance Increase (ΔAbs/min at 30°C) a3->a4 d2 Calculate Net Rate (Test Rate - Control Rate) a4->d2 d1 Run 'No CoA' Control d1->d2 d3 Calculate Specific Activity (µmol/min/mg protein) d2->d3

Figure 2: Workflow for HQT Spectrophotometric Enzyme Assay.

Quantification of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for the quantification of this compound in plant extracts.

Materials:

  • HPLC system with a UV/DAD detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric acid or 0.1% Formic acid in HPLC-grade water.

  • Mobile Phase B: Methanol or Acetonitrile.

  • Extraction Solvent: Methanol or 80% Methanol in water.

  • Syringe filters (0.22 or 0.45 µm).

  • This compound analytical standard.

Procedure:

  • Standard Curve Preparation: Prepare a stock solution of this compound standard in the extraction solvent. Perform serial dilutions to create a series of standards with known concentrations (e.g., 1-100 µg/mL).

  • Sample Extraction:

    • Weigh a precise amount of dried, powdered plant material (e.g., 0.2 g).

    • Add a defined volume of extraction solvent (e.g., 10 mL).

    • Extract using sonication for 30-60 minutes at room temperature.[4]

    • Centrifuge the extract to pellet solid debris.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Set the column temperature to 30°C.

    • Set the UV detection wavelength to 300-330 nm (this compound has a λmax around 326-328 nm).

    • Set a flow rate of 1.0 mL/min.

    • Inject 10-20 µL of each standard and sample.

    • Run a gradient elution program. A typical gradient might be:

      • Start with a low percentage of solvent B (e.g., 10-20%).

      • Linearly increase the percentage of solvent B over 20-40 minutes to elute compounds of increasing polarity.

      • Include a wash step with a high percentage of solvent B and a re-equilibration step at initial conditions.

  • Quantification:

    • Identify the this compound peak in the sample chromatograms by comparing its retention time with the analytical standard.

    • Integrate the peak area for this compound in both standards and samples.

    • Plot a standard curve of peak area versus concentration for the standards.

    • Use the linear regression equation from the standard curve to calculate the concentration of this compound in the samples.

HPLC_Workflow start Start std_prep Prepare this compound Standard Curve start->std_prep sample_prep Extract Plant Material (Sonication, Centrifugation) start->sample_prep hplc_run Inject Standards & Samples onto HPLC-C18 Column std_prep->hplc_run filter_sample Filter Extract (0.22 µm) sample_prep->filter_sample filter_sample->hplc_run peak_id Identify Peak by Retention Time hplc_run->peak_id quantify Integrate Peak Area & Calculate Concentration using Standard Curve peak_id->quantify end_node End quantify->end_node

References

An In-depth Technical Guide to Isochlorogenic Acid A Derivatives and Analogues for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isochlorogenic acid A (ICQA), a dicaffeoylquinic acid, is a prominent member of the chlorogenic acid family, a group of phenolic compounds widely distributed in the plant kingdom. Found in numerous traditional medicinal herbs, fruits, and vegetables, ICQA and its derivatives have garnered significant attention from the scientific community for their broad spectrum of pharmacological activities. These compounds have demonstrated potent antioxidant, anti-inflammatory, hepatoprotective, antiviral, and neuroprotective properties, making them promising candidates for the development of novel therapeutics. This technical guide provides a comprehensive overview of this compound, its synthetic derivatives, and analogues, with a focus on their biological activities, mechanisms of action, and the experimental methodologies used to evaluate them. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed data, protocols, and visual representations of key biological pathways and experimental workflows.

Core Biological Activities and Mechanisms of Action

This compound and its analogues exert their biological effects through multiple mechanisms, often targeting key signaling pathways involved in inflammation, oxidative stress, and cellular proliferation.

Anti-inflammatory and Hepatoprotective Effects

A significant body of research has highlighted the potent anti-inflammatory and liver-protective properties of this compound. One of the key mechanisms underlying these effects is the inhibition of the High-Mobility Group Box 1 (HMGB1)/Toll-like Receptor 4 (TLR4)/Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] In pathological conditions such as liver fibrosis, damaged cells release HMGB1, which then acts as a damage-associated molecular pattern (DAMP) to activate TLR4. This activation triggers a downstream signaling cascade, leading to the activation of NF-κB, a pivotal transcription factor that orchestrates the expression of numerous pro-inflammatory and pro-fibrotic genes.[1] this compound has been shown to suppress the expression of HMGB1 and TLR4, thereby inhibiting the activation of NF-κB and attenuating the inflammatory response and the progression of liver fibrosis.[1]

Antioxidant Activity and the Nrf2 Pathway

The antioxidant properties of this compound and its derivatives are well-documented and are largely attributed to their ability to scavenge free radicals and to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a master regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or activators like ICQA, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the antioxidant response element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes. Dicaffeoylquinic acid isomers, including this compound, have been shown to be potent activators of the Nrf2 pathway.[2]

Antiviral and Anticancer Activities

This compound and its derivatives have also demonstrated promising antiviral and anticancer activities. Their antiviral effects have been reported against a range of viruses, including hepatitis B virus (HBV) and human immunodeficiency virus (HIV).[3][4] The anticancer activity is often associated with the induction of apoptosis and the inhibition of cell proliferation in various cancer cell lines.

Neuroprotective Effects

The neuroprotective effects of chlorogenic acids, including this compound, are attributed to their antioxidant and anti-inflammatory properties, which help to mitigate the oxidative stress and neuroinflammation that are hallmarks of many neurodegenerative diseases.[5][6]

Quantitative Data on Biological Activities

The following tables summarize the available quantitative data on the biological activities of this compound and its derivatives. This data is crucial for comparing the potency of different compounds and for guiding structure-activity relationship (SAR) studies.

CompoundCell LineActivityIC50 / EC50Reference
This compoundCYP2C9 in human liver microsomesEnzyme InhibitionIC50: 57.25 µmol/L[3]
3,5-di-O-caffeoylquinic acidSH-SY5Y cellsNeuroprotection (against H2O2)Significant at 10 µM[6]
Dicaffeoylquinic acid derivative 1HTB-26 (breast cancer)CytotoxicityIC50: 10-50 µM[1]
Dicaffeoylquinic acid derivative 2PC-3 (pancreatic cancer)CytotoxicityIC50: 10-50 µM[1]
Dicaffeoylquinic acid derivative 3HepG2 (hepatocellular carcinoma)CytotoxicityIC50: 10-50 µM[1]
Chlorogenic AcidMCF-7 (breast cancer)CytotoxicityIC50: 952 ± 32.5 μM[7]
Chlorogenic AcidMDA-MB-231 (breast cancer)CytotoxicityIC50: 590.5 ± 10.6 μM[7]
CompoundVirusAssayInhibition Rate / EC50Reference
This compoundHepatitis B Virus (HBV)HBsAg expression86.9%[3]
This compoundHepatitis B Virus (HBV)HBeAg expression72.9%[3]
3,4,5-tricaffeoylquinic acidHuman Immunodeficiency Virus (HIV)Anti-HIV activity-[4]
Chlorogenic AcidInfluenza A (H1N1)Antiviral activityEC50: 44.87 μM[8]
Chlorogenic AcidInfluenza A (H3N2)Antiviral activityEC50: 62.33 μM[8]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the synthesis and evaluation of this compound derivatives.

Synthesis of this compound Derivatives (General Procedures)

Esterification:

  • Acid Chloride Method:

    • Dissolve the desired carboxylic acid in a suitable solvent (e.g., dichloromethane, THF).

    • Add a chlorinating agent (e.g., oxalyl chloride, thionyl chloride) dropwise at 0°C.

    • Stir the reaction mixture at room temperature until the conversion to the acid chloride is complete (monitored by TLC or IR spectroscopy).

    • In a separate flask, dissolve this compound and a base (e.g., pyridine, triethylamine) in a suitable solvent.

    • Add the freshly prepared acid chloride solution dropwise to the this compound solution at 0°C.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.

    • Purify the crude product by column chromatography.

  • Carbodiimide Coupling:

    • Dissolve this compound, the desired carboxylic acid, and a coupling agent (e.g., DCC, EDC) in an anhydrous aprotic solvent (e.g., DMF, dichloromethane).

    • Add a catalytic amount of a base such as 4-dimethylaminopyridine (DMAP).

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Filter the reaction mixture to remove the urea byproduct.

    • Concentrate the filtrate and purify the residue by column chromatography.

Amide Formation:

  • From Acid Chlorides:

    • Prepare the acid chloride of the desired carboxylic acid as described above.

    • Dissolve the desired amine in a suitable solvent with a base.

    • Add the acid chloride solution dropwise to the amine solution at 0°C.

    • Follow the workup and purification steps as described for esterification.

  • Direct Amidation by Heating:

    • Mix the carboxylic acid and the amine in a reaction vessel.

    • Heat the mixture, typically between 160-180°C, for 30 minutes to several hours.[9]

    • Monitor the reaction progress by TLC.

    • After cooling, dissolve the reaction mixture in an organic solvent and perform an aqueous workup to remove unreacted starting materials.

    • Purify the resulting amide by crystallization or column chromatography.[9]

In Vitro Biological Assays

Determination of IC50 for Antiviral Activity (MTT Assay): [1]

  • Seed MDCK cells (or another suitable host cell line) at a density of 1 × 10^5 cells/mL in a 96-well plate (100 µL per well).

  • Incubate the cells at 37°C for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compound.

  • Co-incubate the diluted compound with a known titer of the virus (e.g., 100 TCID50) in a 5% CO2 incubator at 37°C for 30 minutes.

  • Add the virus-compound mixture to the MDCK cells and incubate for 1 hour.

  • Wash the cells twice with PBS and add fresh, serum-free DMEM.

  • Incubate the plate at 37°C for 48 hours.

  • Measure cell viability using the MTT assay. Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 values using appropriate software (e.g., GraphPad Prism).

Determination of IC50 for Anticancer Activity (MTT Assay): [10]

  • Seed the desired cancer cell line (e.g., HeLa, MCF-7) in a 96-well plate at a density of 1000-10000 cells/well in 100 µL of culture medium.

  • Incubate the plate in a 5% CO2 incubator at 37°C until the cells adhere.

  • Add a series of dilutions of the test compound to the wells. Include a solvent control (e.g., DMSO) and a positive control.

  • Incubate the plate for 24-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Remove the culture medium and add 150 µL of DMSO to each well.

  • Shake the plate for 10 minutes to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm.

  • Calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.

In Vivo Biological Assays

Carbon Tetrachloride (CCl4)-Induced Hepatotoxicity Model in Rats: [11]

  • Divide male Wistar rats (or another suitable strain) into groups (e.g., control, CCl4-treated, CCl4 + test compound).

  • Induce liver injury in the treatment groups by intraperitoneal injection of CCl4 (e.g., 30% in olive oil, 3 ml/kg body weight) twice a week for four weeks.[11]

  • Administer the test compound (this compound derivative or analogue) to the appropriate group, typically by oral gavage or intraperitoneal injection, at a predetermined dose and schedule.

  • The control group should receive the vehicles for both CCl4 and the test compound.

  • After the treatment period, sacrifice the animals and collect blood and liver tissue samples.

  • Analyze serum for liver function markers (e.g., ALT, AST).

  • Process liver tissue for histopathological examination (e.g., H&E staining, Masson's trichrome staining for fibrosis) and for biochemical assays (e.g., determination of oxidative stress markers like MDA and antioxidant enzyme activities like SOD and CAT).[11]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways modulated by this compound and a typical workflow for natural product-based drug discovery.

Signaling Pathway Diagrams

HMGB1_TLR4_NFkB_Pathway HMGB1/TLR4/NF-κB Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HMGB1 HMGB1 TLR4 TLR4 HMGB1->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex IkB IκB IKK_complex->IkB phosphorylates NFkB NF-κB IkB_NFkB IkB->IkB_NFkB NFkB->IkB_NFkB NFkB_n NF-κB DNA DNA NFkB_n->DNA Inflammatory_Genes Inflammatory Genes DNA->Inflammatory_Genes transcription ICQA This compound ICQA->HMGB1 inhibits ICQA->TLR4 inhibits ICQA->IKK_complex inhibits IkB_NFkB->NFkB_n NF-κB translocates Nrf2_Signaling_Pathway Nrf2 Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1_Nrf2 Keap1->Keap1_Nrf2 Nrf2->Keap1_Nrf2 Cul3 Cul3-Rbx1 E3 Ligase Cul3->Nrf2 Ubiquitination & Degradation Nrf2_n Nrf2 ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes transcription ICQA This compound (or Oxidative Stress) ICQA->Keap1 inactivates Keap1_Nrf2->Cul3 Keap1_Nrf2->Nrf2_n Nrf2 translocates Drug_Discovery_Workflow Natural Product-Based Drug Discovery Workflow cluster_discovery Discovery & Screening cluster_preclinical Preclinical Development cluster_clinical Clinical Development A Natural Product Source B Extraction & Isolation of ICQA Analogues A->B C High-Throughput Screening (HTS) B->C D Hit Identification C->D E Lead Optimization (Synthesis of Derivatives) D->E F In Vitro Assays (IC50/EC50 Determination) E->F F->E SAR Feedback G Mechanism of Action Studies F->G H In Vivo Efficacy & Toxicity Studies F->H G->E Mechanism Feedback I IND-Enabling Studies H->I J Clinical Trials (Phase I-III) I->J K Regulatory Approval J->K

References

An In-depth Technical Guide to the Anti-inflammatory Properties of Isochlorogenic Acid A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isochlorogenic acid A (ICQA), a prominent member of the caffeoylquinic acid family, is a natural phenolic compound demonstrating significant anti-inflammatory properties. This technical guide provides a comprehensive overview of the molecular mechanisms underlying ICQA's therapeutic potential. It details the compound's inhibitory effects on key pro-inflammatory mediators and signaling cascades, including the NF-κB, MAPK, and STAT1 pathways. This document consolidates quantitative data from various in vitro and in vivo studies, presents detailed experimental protocols for assessing its bioactivity, and visualizes the complex signaling interactions through structured diagrams. The information herein is intended to support further research and development of this compound as a novel anti-inflammatory agent.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation leads to chronic inflammatory diseases. This compound (3,5-dicaffeoylquinic acid) is a widely distributed natural compound that has garnered attention for its diverse biological activities, including potent anti-inflammatory and antioxidant effects.[1][2] Its ability to modulate the intricate network of inflammatory signaling pathways makes it a compelling candidate for therapeutic development. This guide will explore the core mechanisms of ICQA's anti-inflammatory action, supported by quantitative data and detailed methodologies to facilitate reproducible research.

Molecular Mechanisms of Anti-inflammatory Action

This compound exerts its anti-inflammatory effects by targeting multiple stages of the inflammatory cascade, from receptor activation to the production of inflammatory mediators.

Inhibition of Pro-inflammatory Mediators

ICQA has been shown to dose-dependently suppress the production and expression of numerous key mediators that drive inflammatory responses. This includes a marked reduction in pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[3][4] Furthermore, it inhibits the synthesis of other critical inflammatory molecules like nitric oxide (NO) and prostaglandin E2 (PGE2) by downregulating the expression of their respective enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5]

Modulation of Key Signaling Pathways

The primary mechanism for ICQA's broad anti-inflammatory activity lies in its ability to interfere with central signaling pathways that regulate the transcription of pro-inflammatory genes.

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory gene expression. ICQA has been demonstrated to be a potent inhibitor of this cascade. One of its well-documented mechanisms involves targeting the HMGB1/TLR4/NF-κB axis.[3][6] Inflammatory stimuli like Lipopolysaccharide (LPS) trigger the release of High Mobility Group Box 1 (HMGB1), which then binds to Toll-like Receptor 4 (TLR4). This engagement initiates a downstream cascade that leads to the phosphorylation and subsequent degradation of the inhibitor of NF-κB, IκBα. ICQA intervenes by preventing IκBα phosphorylation, thereby sequestering the NF-κB p65 subunit in the cytoplasm and blocking its translocation to the nucleus where it would otherwise activate pro-inflammatory gene transcription.[3][6] Additionally, ICQA has been shown to inhibit the NF-κB/NLRP3 inflammasome pathway, further reducing the maturation and release of IL-1β.[5]

cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 HMGB1 HMGB1 HMGB1->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK p_IkBa p-IκBα IKK->p_IkBa NLRP3 NLRP3 Inflammasome Activation IKK->NLRP3 p65_nuc p65/p50 (Active) p_IkBa->p65_nuc IκBα Degradation & p65 Translocation IkBa_p65 IκBα-p65/p50 (Inactive) IkBa_p65->p_IkBa Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2, iNOS) p65_nuc->Genes Nucleus Nucleus ICQA Isochlorogenic Acid A ICQA->TLR4 ICQA->p_IkBa Inhibits Phosphorylation ICQA->NLRP3 IL1b IL-1β Release NLRP3->IL1b

Caption: Inhibition of the HMGB1/TLR4/NF-κB and NLRP3 pathways by this compound.

Mitogen-activated protein kinases (MAPKs), including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), are crucial for transducing extracellular signals into cellular responses, including inflammation. The activation (phosphorylation) of these kinases leads to the activation of transcription factors like AP-1. Many studies on chlorogenic acids demonstrate potent inhibition of the phosphorylation of p38, ERK, and JNK in response to inflammatory stimuli, thereby suppressing downstream inflammatory gene expression.[7][8]

Recent research has uncovered a novel mechanism for ICQA in periodontitis models, involving the Angiotensin-Converting Enzyme (ACE)/Phosphoglycerate Kinase 1 (PGK1)/Signal Transducer and Activator of Transcription 1 (STAT1) pathway.[1] ICQA was found to inhibit ACE, which in turn suppressed the downstream activation of PGK1 and STAT1. This inhibition led to a decrease in inflammatory cytokine production in human periodontal ligament fibroblasts, highlighting a unique anti-inflammatory axis targeted by ICQA.[1]

cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (LPS) ACE ACE Stimulus->ACE PGK1 PGK1 ACE->PGK1 STAT1 STAT1 PGK1->STAT1 p_STAT1 p-STAT1 STAT1->p_STAT1 Phosphorylation Genes Inflammatory Gene Transcription p_STAT1->Genes Translocation Nucleus Nucleus ICQA Isochlorogenic Acid A ICQA->ACE Inhibits

Caption: this compound inhibits the ACE/PGK1/STAT1 signaling pathway.

Quantitative Assessment of Anti-inflammatory Activity

The efficacy of ICQA has been quantified in various experimental models. The following tables summarize key findings, providing a comparative look at its inhibitory concentrations and effects.

Table 1: In Vitro Anti-inflammatory Effects of this compound
Cell LineInflammatory StimulusAnalyteICQA ConcentrationObserved EffectReference
RAW 264.7LPSNO Production50 µMSignificant reduction in NO levels
RAW 264.7LPSTNF-α, IL-650 µMSignificant reduction in cytokine levels
HPDLFsLPS (2 µg/mL)Inflammatory Cytokines40 µMInhibition of cytokine transcription[1]
MDA-MB-231-Cell ProliferationIC50 : 8.83 µg/mL (72h)Antiproliferative effect
HCCC-9810-Cell ViabilityIC50 : ~50 µM (24h)Cytotoxic effect

HPDLFs: Human Periodontal Ligament Fibroblasts

Table 2: In Vivo Anti-inflammatory Effects of this compound
Animal ModelConditionICQA DosageKey FindingsReference
RatsCCl₄-induced Liver Fibrosis5, 10, 20 mg/kgDose-dependent decrease in serum/hepatic TNF-α, IL-6, IL-1β[3]
MiceLPS-induced Acute Lung InjuryNot specifiedDose-dependent reduction in IL-6, TNF-α, IL-1β, MCP-1[5]
Zebrafish EmbryoLPS-induced InflammationNot specifiedInhibition of NO production and IL-1β, TNF-α levels
RatsLigature/LPS-induced PeriodontitisNot specifiedRelieved periodontitis and inhibited inflammatory cytokines[1]

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments used to evaluate the anti-inflammatory properties of ICQA.

General Experimental Workflow (In Vitro)

A typical experiment to assess the anti-inflammatory activity of ICQA in a cell-based model, such as with RAW 264.7 macrophages, follows a logical sequence.

start Start culture 1. Cell Culture (e.g., RAW 264.7 macrophages) Seed cells in appropriate plates start->culture pretreat 2. Pre-treatment Incubate cells with various concentrations of ICQA culture->pretreat stimulate 3. Inflammatory Stimulation Add LPS (e.g., 1 µg/mL) to induce inflammation pretreat->stimulate incubate 4. Incubation Incubate for a defined period (e.g., 24 hours) stimulate->incubate harvest 5. Harvest Samples Collect cell culture supernatant and/or cell lysates incubate->harvest analysis 6. Downstream Analysis harvest->analysis elisa ELISA (TNF-α, IL-6, IL-1β) analysis->elisa griess Griess Assay (Nitric Oxide) analysis->griess western Western Blot (p-p65, p-IκBα, iNOS) analysis->western qpcr RT-qPCR (Gene Expression) analysis->qpcr end End elisa->end griess->end western->end qpcr->end

Caption: Standard workflow for in vitro evaluation of ICQA's anti-inflammatory effects.
Cell Culture and Treatment (RAW 264.7 Macrophages)

  • Cell Maintenance : Culture RAW 264.7 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Seeding : Seed cells into multi-well plates (e.g., 96-well for viability/Griess, 24-well for ELISA, 6-well for Western Blot/qPCR) at a density of approximately 1 x 10⁵ cells/mL and allow them to adhere overnight.

  • Treatment : Remove the culture medium. Add fresh medium containing various concentrations of ICQA (e.g., 10, 25, 50 µM) and pre-incubate for 2 hours.

  • Stimulation : Add Lipopolysaccharide (LPS) to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. Include vehicle-only and LPS-only controls.

  • Incubation : Incubate the plates for the desired time period (e.g., 24 hours for cytokine and NO measurement).

Nitric Oxide (NO) Measurement (Griess Assay)
  • Sample Collection : After the incubation period, collect 100 µL of cell culture supernatant from each well of a 96-well plate.

  • Griess Reagent : Prepare the Griess reagent by mixing equal volumes of Reagent A (1% sulfanilamide in 2.5% H₃PO₄) and Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% H₃PO₄) immediately before use.

  • Reaction : Add 100 µL of the prepared Griess reagent to the 100 µL of supernatant in a new 96-well plate.

  • Incubation : Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Measurement : Measure the absorbance at 540-550 nm using a microplate reader.

  • Quantification : Determine the nitrite concentration by comparing the absorbance values to a standard curve prepared using sodium nitrite.

Cytokine Quantification (ELISA)
  • Sample Collection : Collect cell culture supernatants and centrifuge to remove debris. Samples can be used immediately or stored at -80°C.

  • Assay Procedure : Perform the ELISA for TNF-α, IL-6, or IL-1β using commercially available kits (e.g., from R&D Systems or Thermo Fisher) according to the manufacturer's protocol.

  • General Steps :

    • Coat a 96-well plate with a capture antibody specific to the cytokine of interest.

    • Block non-specific binding sites.

    • Add standards and samples (supernatants) to the wells and incubate.

    • Wash the plate and add a biotinylated detection antibody.

    • Wash and add Streptavidin-HRP conjugate.

    • Add a substrate solution (e.g., TMB) to develop color.

    • Stop the reaction and measure the absorbance at 450 nm.

  • Quantification : Calculate the cytokine concentrations based on the standard curve.

Protein Expression Analysis (Western Blot)
  • Cell Lysis : After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE : Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking : Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation : Incubate the membrane overnight at 4°C with primary antibodies against target proteins (e.g., p-p65, p-IκBα, iNOS, COX-2, β-actin).

  • Secondary Antibody Incubation : Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection : Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

This compound demonstrates robust anti-inflammatory properties through the targeted inhibition of key pro-inflammatory mediators and the modulation of central signaling pathways, most notably the NF-κB and STAT1 cascades. The quantitative data and detailed protocols presented in this guide provide a solid foundation for researchers in the field.

Future research should focus on elucidating more precise dose-response relationships and IC50 values across a wider range of inflammatory markers and cell types. In vivo studies focusing on pharmacokinetic and pharmacodynamic profiles are essential to translate these promising preclinical findings into viable therapeutic strategies. Furthermore, exploring the synergistic effects of ICQA with other anti-inflammatory agents could open new avenues for the treatment of complex inflammatory diseases. The continued investigation of ICQA is highly warranted to fully realize its potential as a next-generation anti-inflammatory therapeutic.

References

A Technical Guide to the Neuroprotective Effects of Isochlorogenic Acid A

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Research specifically isolating the neuroprotective effects of Isochlorogenic Acid A (ICAA) is emerging. This guide synthesizes the robust data available for the broader class of Chlorogenic Acids (CGAs), of which ICAA is a prominent member. The mechanisms and effects described are based on studies of CGAs and are considered highly representative of ICAA's potential therapeutic profile.

Executive Summary

This compound, a dicaffeoylquinic acid, belongs to the chlorogenic acid family of polyphenols found in various plants, including coffee beans and certain traditional medicines. This technical guide consolidates preclinical evidence demonstrating the significant neuroprotective potential of this compound class. The core mechanisms underpinning these effects are potent anti-oxidative, anti-inflammatory, and anti-apoptotic activities. By modulating key signaling pathways such as Nrf2, NF-κB, and PI3K/Akt, chlorogenic acids have shown efficacy in various models of neurodegenerative diseases, including cerebral ischemia, Alzheimer's, and Parkinson's disease. This document provides a detailed overview of these mechanisms, quantitative data from key studies, experimental protocols, and visual representations of the critical signaling pathways involved.

Core Mechanisms of Neuroprotection

The neuroprotective capacity of chlorogenic acids is multi-faceted, primarily revolving around the mitigation of oxidative stress, neuroinflammation, and apoptosis—three interconnected pathologies that drive neuronal damage in most neurodegenerative conditions.

Anti-Oxidative Effects

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, is a primary driver of neuronal cell death.[1][2] Chlorogenic acids combat this through two main approaches:

  • Direct Radical Scavenging: Their phenolic structure allows for the direct donation of hydrogen atoms to neutralize free radicals like superoxide and hydroxyl radicals.[1]

  • Activation of the Nrf2 Pathway: Chlorogenic acids are potent activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the endogenous antioxidant response.[1][3] Upon activation, Nrf2 translocates to the nucleus and initiates the transcription of antioxidant enzymes such as heme oxygenase-1 (HO-1) and superoxide dismutase (SOD).[1][4]

Caption: Nrf2 pathway activation by Chlorogenic Acid.
Anti-Inflammatory Effects

Neuroinflammation, often mediated by activated microglia and astrocytes, contributes significantly to secondary neuronal damage. Chlorogenic acids suppress inflammatory responses primarily by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5][6] This pathway controls the expression of pro-inflammatory cytokines like TNF-α and IL-6.[5][7] CGA prevents the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm, thereby blocking its translocation to the nucleus and subsequent inflammatory gene expression.[6]

Caption: NF-κB pathway inhibition by Chlorogenic Acid.
Anti-Apoptotic Effects

Apoptosis, or programmed cell death, is a final common pathway for neuronal loss. Chlorogenic acids prevent apoptosis by modulating the mitochondrial intrinsic pathway. They achieve this by:

  • Increasing the expression of anti-apoptotic proteins like Bcl-2.[8][9]

  • Decreasing the expression of pro-apoptotic proteins like Bax.[6][8]

  • Inhibiting the activation of executioner caspases , particularly Caspase-3, which is responsible for the final steps of cell dismantling.[10][11]

This regulation helps maintain mitochondrial membrane integrity, preventing the release of cytochrome c and the subsequent activation of the apoptotic cascade.[12]

Apoptosis_Pathway CGA Chlorogenic Acid Bcl2 Bcl-2 (Anti-apoptotic) CGA->Bcl2 upregulates Bax Bax (Pro-apoptotic) CGA->Bax downregulates Bcl2->Bax inhibits Mito Mitochondrion Bax->Mito destabilizes membrane CytC Cytochrome C Release Mito->CytC Casp9 Caspase-9 CytC->Casp9 activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes

Caption: Modulation of the intrinsic apoptosis pathway.

Quantitative Data from Preclinical Studies

The neuroprotective effects of chlorogenic acids have been quantified in numerous in vitro and in vivo models. The following tables summarize key findings.

Table 1: Summary of In Vitro Neuroprotective Effects
Cell LineInjury ModelCGA ConcentrationKey Quantitative FindingReference
SH-SY5Y6-OHDA25 µMRestored cell viability by 43.04%.[12]
HT-22Oxygen-Glucose Deprivation (OGD)5-20 µMSignificantly inhibited OGD-induced LDH release and ROS production.[6][13]
Primary Cortical NeuronsOGD200 µMIncreased cell proliferative activity to ~70% from ~47.5% in OGD group.[14]
AstrocytesH₂O₂100 ng/mlEnhanced the protective effect of PEP-1-rpS3 against H₂O₂ toxicity.[15]
BV-2 MicrogliaLPS20-80 µMSignificantly inhibited LPS-induced production of TNF-α and IL-6.[5]
Table 2: Summary of In Vivo Neuroprotective Effects
Animal ModelDisease ModelCGA DosageKey Quantitative FindingReference
RatMiddle Cerebral Artery Occlusion (MCAO)30 mg/kgReduced cerebral infarct volume by ~46%.[11]
RatGlobal Cerebral Ischemia10 mg/kgSignificantly reduced cerebral infarction area and brain water content.[10]
MouseIntracerebral Hemorrhage (ICH)30 mg/kgSignificantly attenuated neurological deficits and reduced brain water content.[16]
MouseSporadic Alzheimer's (ICV-STZ)5 mg/kgPrevented BDNF depletion and mitigated astrogliosis and microgliosis.[17][18]
MouseParkinson's Disease (MPTP)Not SpecifiedAlleviated the fall in activity of mitochondrial complexes I, IV, and V.[8]
RatStatus Epilepticus (Lithium-Pilocarpine)30 mg/kgDecreased hippocampal cell loss by 59% in CA3; reduced MDA by 49%.[4]

Key Experimental Methodologies

Reproducibility is paramount in scientific research. The following sections detail standardized protocols for assessing neuroprotective effects.

In Vitro Neuroprotection Assay (Neuronal Cell Line)

This protocol describes a general workflow for evaluating the protective effect of a compound against an induced oxidative insult in a neuronal cell line like HT-22 or SH-SY5Y.

Protocol Steps:

  • Cell Culture: Plate cells (e.g., HT-22) in 96-well plates at a density of 2 x 10⁴ cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 5, 10, 20 µM) for a specified duration, typically 1-2 hours. Include a vehicle-only control group.

  • Induce Injury: Introduce the neurotoxic agent. For oxidative stress, a common model is glutamate (e.g., 5 mM) or hydrogen peroxide (H₂O₂).[19] One group should remain an untreated control (no compound, no toxin).

  • Incubation: Co-incubate the cells with the compound and the toxin for 12-24 hours.

  • Assess Viability: Measure cell viability using a standard method like the MTT assay.[15] Read absorbance on a microplate reader.

  • Assess Cell Death: (Optional) Measure lactate dehydrogenase (LDH) release into the culture medium as an indicator of membrane damage.[6]

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Compare the viability of cells treated with the toxin alone versus those co-treated with this compound.

In_Vitro_Workflow Start 1. Plate Neuronal Cells (e.g., HT-22) Pretreat 2. Pre-treat with This compound Start->Pretreat Insult 3. Add Neurotoxin (e.g., Glutamate) Pretreat->Insult Incubate 4. Incubate for 24h Insult->Incubate Assay 5. Measure Viability (MTT Assay) Incubate->Assay Analyze 6. Analyze Data and Compare Groups Assay->Analyze

Caption: General workflow for an in vitro neuroprotection assay.
In Vivo Cerebral Ischemia Model (MCAO)

The Middle Cerebral Artery Occlusion (MCAO) model is a widely used in vivo method to simulate focal ischemic stroke in rodents.[11]

Protocol Steps:

  • Animal Preparation: Anesthetize a male Sprague-Dawley rat or C57BL/6 mouse. Make a midline cervical incision to expose the common carotid artery (CCA).

  • Induce Occlusion: Carefully separate the external carotid artery (ECA) and internal carotid artery (ICA). Insert a filament (e.g., 4-0 nylon suture with a rounded tip) through the ECA into the ICA to block the origin of the middle cerebral artery (MCA).

  • Ischemia Period: Maintain the occlusion for a defined period, typically 90-120 minutes, to induce ischemic injury.

  • Administer Treatment: At a set time point (e.g., 2 hours after MCAO), administer this compound (e.g., 30 mg/kg, intraperitoneally) or a vehicle control.[11]

  • Reperfusion: Withdraw the filament to allow blood flow to resume (reperfusion). Suture the incision.

  • Post-operative Care: Allow the animal to recover. Monitor for health and provide supportive care.

  • Neurological Assessment: At 24 or 72 hours post-MCAO, evaluate neurological deficits using a standardized scoring system.[20]

  • Tissue Analysis: Euthanize the animal and harvest the brain. Stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to measure the infarct volume.[21] The healthy tissue stains red, while the infarcted area remains white. Further molecular analysis (Western Blot, IHC) can be performed on peri-infarct tissue.

In_Vivo_Workflow Start 1. Anesthetize Rodent MCAO 2. Induce MCAO via Filament Insertion Start->MCAO Ischemia 3. Ischemia (90 min) MCAO->Ischemia Treat 4. Administer ICAA or Vehicle Ischemia->Treat Reperfuse 5. Reperfusion (Withdraw Filament) Treat->Reperfuse Assess 6. Neurological Scoring (24h) Reperfuse->Assess Analyze 7. Harvest Brain & Analyze Infarct Volume (TTC) Assess->Analyze

Caption: Workflow for the in vivo MCAO stroke model.

Conclusion and Future Directions

The collective evidence strongly supports the neuroprotective properties of the chlorogenic acid family, including this compound. Through a combination of potent antioxidant, anti-inflammatory, and anti-apoptotic mechanisms, these compounds demonstrate significant therapeutic potential in preclinical models of acute and chronic neurological disorders.

For drug development professionals, the multi-target nature of these compounds is particularly appealing, as the pathologies of neurodegeneration are complex and interwoven. Future research should focus on:

  • Isomer-Specific Efficacy: Conducting head-to-head studies to determine if this compound has a superior neuroprotective profile compared to other CGA isomers.

  • Pharmacokinetics and BBB Penetration: Optimizing formulations to enhance bioavailability and delivery across the blood-brain barrier.

  • Chronic Disease Models: Expanding investigations in long-term models of Alzheimer's and Parkinson's disease to assess effects on disease progression.

By continuing to elucidate the specific contributions and mechanisms of this compound, the scientific community can pave the way for its potential development as a novel neuroprotective agent.

References

Isochlorogenic Acid A: A Comprehensive Technical Review of its Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isochlorogenic acid A (ICGA-A), a prominent phenolic acid compound, has garnered significant attention within the scientific community for its diverse and potent biological activities. As a member of the caffeoylquinic acid family, ICGA-A is widely distributed in various plant species and has been traditionally utilized in herbal medicine. This technical guide provides an in-depth review of the current understanding of ICGA-A's biological functions, focusing on its antioxidant, anti-inflammatory, anticancer, and neuroprotective properties. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental methodologies, quantitative data summaries, and visual representations of the key signaling pathways involved.

Quantitative Data Summary

The biological efficacy of this compound has been quantified across numerous studies. The following tables summarize key quantitative data, providing a comparative overview of its activity in various experimental models.

Table 1: Antioxidant Activity of this compound

Assay TypeModel SystemIC50 Value / ActivityReference
DPPH Radical ScavengingChemical Assay4.26 µg/mL[1]
ABTS Radical ScavengingChemical AssayNot specified, but activity confirmed[1]
Hydroxyl Radical (·OH) ScavengingChemical AssayHighest scavenging rate: 60.01%[2]
Superoxide Anion (O2−·) ScavengingChemical AssayHighest scavenging rate: 28.04%[2]
In vivo antioxidant capacityZebrafish model60.4% at 25 µg/mL[2]

Table 2: Anti-inflammatory Activity of this compound

Assay TypeCell Line/ModelMeasured ParameterEffectConcentration
Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 cellsNO levelsInhibition0-250 μg/mL
Pro-inflammatory CytokinesChicken fallopian tubesTNF-α, IL-6, IL-8, IFN-γMarked attenuationNot specified
Anti-inflammatory CytokinesChicken fallopian tubesIL-10EnhancementNot specified

Table 3: Anticancer Activity of this compound

Cell LineCancer TypeAssayIC50 Value (24h)Reference
MDA-MB-231Triple-Negative Breast CancerCCK-8135.8 µM[1]
4T1Triple-Negative Breast CancerCCK-8154.9 µM[1]
A549Human Lung CancerProliferation AssayInhibition observedNot specified
JB6 P+Mouse Epidermal CellsNeoplastic TransformationSuppressionNot specified

Table 4: Neuroprotective Activity of this compound

Model SystemInduced ConditionMeasured ParameterEffectConcentration/Dosage
ICR male miceTMT-induced cognitive impairmentSpatial memory and learningAmelioration5 and 10 mg/kg (p.o.)
ICR male miceTMT-induced cognitive impairmentAChE activityReduction5 and 10 mg/kg (p.o.)
ICR male miceTMT-induced cognitive impairmentMDA contentReduction5 and 10 mg/kg (p.o.)

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the review, enabling researchers to replicate and build upon existing findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of this compound in a chemical-based assay.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in methanol.

  • Prepare a series of dilutions of the this compound stock solution (e.g., 50, 100, 250, 500, 1000, and 2000 μg/ml).

  • Prepare a 100 µM solution of DPPH in methanol. This solution should be freshly prepared and protected from light.

  • In a 96-well plate, add 100 µl of each this compound dilution to respective wells.

  • Add 100 µl of the DPPH solution to each well containing the sample.

  • For the control, mix 100 µl of methanol with 100 µl of the DPPH solution.

  • Use ascorbic acid as a positive control and prepare a similar dilution series.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of each well at 517 nm using a microplate reader.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of this compound.

Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages

Objective: To assess the anti-inflammatory effect of this compound by measuring its ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • After incubation, remove the medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0-250 μg/mL).

  • Pre-treat the cells with this compound for 1-2 hours.

  • Stimulate the cells with LPS (1 µg/mL) and incubate for a further 24 hours.

  • After the incubation period, collect 50 µl of the cell culture supernatant from each well.

  • To a new 96-well plate, add 50 µl of the collected supernatant.

  • Prepare the Griess reagent by mixing equal volumes of Part A and Part B immediately before use.

  • Add 50 µl of the freshly prepared Griess reagent to each well containing the supernatant.

  • Incubate the plate at room temperature for 10 minutes, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • A standard curve is generated using known concentrations of sodium nitrite to quantify the amount of nitrite in the samples.

  • The results are expressed as the concentration of nitrite (µM).

Western Blot Analysis for FAK/PI3K/AKT/mTOR Pathway

Objective: To investigate the effect of this compound on the protein expression levels of key components of the FAK/PI3K/AKT/mTOR signaling pathway in cancer cells.

Materials:

  • Cancer cell line (e.g., MDA-MB-231)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against FAK, p-FAK, PI3K, p-PI3K, AKT, p-AKT, mTOR, p-mTOR, and a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Culture cancer cells to ~80% confluency and treat with various concentrations of this compound for a specified time (e.g., 24 hours).

  • Lyse the cells with ice-cold lysis buffer and collect the total protein lysate.

  • Determine the protein concentration of each sample using the BCA Protein Assay Kit.

  • Denature equal amounts of protein from each sample by boiling with Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Add the ECL substrate to the membrane and visualize the protein bands using an imaging system.

  • Densitometric analysis of the bands can be performed to quantify the relative protein expression levels, normalized to the loading control.

Signaling Pathways and Experimental Workflows

The biological activities of this compound are mediated through its interaction with various cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate these complex relationships and experimental workflows.

FAK_PI3K_AKT_mTOR_Pathway ICGA_A This compound FAK FAK ICGA_A->FAK Inhibits pFAK p-FAK FAK->pFAK PI3K PI3K pFAK->PI3K pPI3K p-PI3K PI3K->pPI3K AKT AKT pPI3K->AKT pAKT p-AKT AKT->pAKT mTOR mTOR pAKT->mTOR pmTOR p-mTOR mTOR->pmTOR Proliferation Tumor Proliferation pmTOR->Proliferation Immune_Suppression Immune Suppression pmTOR->Immune_Suppression

Caption: FAK/PI3K/AKT/mTOR signaling pathway inhibited by ICGA-A.

NFkB_Pathway ICGA_A This compound IKK IKK ICGA_A->IKK Inhibits LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->IKK IkB IκBα IKK->IkB Phosphorylates pIkB p-IκBα IkB->pIkB NFkB NF-κB pIkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) Nucleus->Inflammatory_Genes Activates

Caption: Inhibition of the NF-κB inflammatory pathway by ICGA-A.

Nrf2_Pathway ICGA_A This compound Keap1 Keap1 ICGA_A->Keap1 Inhibits Dissociation ROS Oxidative Stress (ROS) ROS->Keap1 Activates Nrf2 Nrf2 Keap1->Nrf2 Sequesters Nucleus Nucleus Nrf2->Nucleus Translocates to ARE ARE (Antioxidant Response Element) Nucleus->ARE Binds to Antioxidant_Enzymes Antioxidant Enzyme Expression (HO-1, NQO1) ARE->Antioxidant_Enzymes Induces

Caption: Activation of the Nrf2 antioxidant pathway by ICGA-A.

Experimental_Workflow_Anticancer Start Start: Cancer Cell Culture (e.g., MDA-MB-231) Treatment Treat with This compound (various concentrations) Start->Treatment Assay1 Cell Viability Assay (CCK-8 / MTT) Treatment->Assay1 Assay2 Migration/Invasion Assay (Transwell) Treatment->Assay2 Assay3 Protein Analysis (Western Blot) Treatment->Assay3 Result1 Determine IC50 Assay1->Result1 Result2 Quantify Cell Motility Assay2->Result2 Result3 Analyze Signaling Pathway Modulation Assay3->Result3

Caption: Experimental workflow for assessing anticancer activity.

Conclusion

This compound exhibits a remarkable spectrum of biological activities, positioning it as a promising candidate for further investigation in the development of novel therapeutic agents. Its potent antioxidant and anti-inflammatory effects, coupled with its ability to modulate key signaling pathways involved in cancer progression and neuroprotection, underscore its therapeutic potential. The data and protocols presented in this guide offer a solid foundation for researchers to explore the multifaceted roles of this compound in health and disease. Future studies should focus on its bioavailability, in vivo efficacy in various disease models, and potential synergistic effects with existing therapies to fully elucidate its clinical utility.

References

Isochlorogenic Acid A: A Technical Guide for Scientific Professionals

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive overview of the chemical identity, biological activities, and underlying molecular mechanisms of Isochlorogenic Acid A, tailored for researchers and professionals in drug development.

Core Identity: CAS Number and Nomenclature

This compound is a naturally occurring phenolic compound with significant interest in pharmacological research. For clarity and precision in scientific communication and procurement, its standardized identifiers are crucial.

IdentifierDetails
CAS Number 2450-53-5[1][2][3][4][5][6][7][8][9]
IUPAC Name trans-(3R,5R)-3,5-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,4-dihydroxycyclohexane-1-carboxylic acid[1]
Synonyms 3,5-dicaffeoylquinic acid, 3,5-DCQA[2][3][5]
Molecular Formula C₂₅H₂₄O₁₂[2]
Molecular Weight 516.46 g/mol [2]

Quantitative Analysis of Biological Activities

This compound exhibits a range of biological effects, with its antioxidant and anti-inflammatory properties being the most extensively studied. The following tables provide a summary of key quantitative data from various in vitro and in vivo studies.

Table 1: In Vitro Antioxidant Activity

AssayTest SystemIC₅₀ ValueReference
DPPH Radical ScavengingCell-free assay71.8 μM[2][5]
Superoxide Production InhibitionfMLF/cytochalasin B-activated human neutrophils1.92 μM[5]

Table 2: In Vitro Anti-inflammatory Activity

AssayCell LineEffective ConcentrationKey FindingReference
Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 cells0-250 μg/mLInhibition of NO production[3]

Detailed Experimental Protocols

To facilitate the replication and further investigation of the biological activities of this compound, this section outlines the methodologies for key experiments.

DPPH Radical Scavenging Assay

This assay is a standard procedure for evaluating the free radical scavenging capacity of a compound.

  • Materials : DPPH (2,2-diphenyl-1-picrylhydrazyl), methanol, test compound (this compound), 96-well microplate, spectrophotometer.

  • Procedure :

    • A stock solution of DPPH in methanol is prepared.

    • Serial dilutions of this compound are prepared.

    • A fixed volume of the DPPH solution is added to each dilution of the test compound in a 96-well plate.

    • The plate is incubated in the dark at room temperature for 30 minutes.

    • The absorbance is measured at 517 nm.

    • The percentage of DPPH radical scavenging is calculated, and the IC₅₀ value is determined.

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This cell-based assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit nitric oxide production.

  • Materials : RAW 264.7 macrophage cell line, cell culture medium, lipopolysaccharide (LPS), Griess reagent, test compound (this compound), 96-well cell culture plate, incubator, microplate reader.

  • Procedure :

    • RAW 264.7 cells are seeded in a 96-well plate and allowed to adhere overnight.

    • The cells are pre-treated with various concentrations of this compound for 1-2 hours.

    • The cells are then stimulated with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

    • The cell culture supernatant is collected.

    • An equal volume of Griess reagent is added to the supernatant.

    • After a 15-minute incubation at room temperature, the absorbance is measured at 540 nm.

    • The concentration of nitrite, a stable product of NO, is determined using a sodium nitrite standard curve.

Western Blot Analysis of NF-κB Pathway Proteins

This technique is employed to investigate the molecular mechanism of the anti-inflammatory effects of this compound by examining the expression and activation of proteins in the NF-κB signaling pathway.

  • Materials : Cell lysis buffer, protein assay kit, SDS-PAGE equipment, PVDF membrane, blocking buffer, primary antibodies (e.g., anti-p65, anti-IκBα), HRP-conjugated secondary antibody, chemiluminescent substrate, imaging system.

  • Procedure :

    • Cells are treated with this compound and/or LPS.

    • Total protein is extracted from the cells using a lysis buffer.

    • Protein concentration is determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody against the target protein.

    • After washing, the membrane is incubated with an HRP-conjugated secondary antibody.

    • The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Signaling Pathways and Mechanistic Insights

This compound exerts its biological effects by modulating key intracellular signaling cascades. The following diagrams, generated using the DOT language, illustrate the inhibitory effects of this compound on pro-inflammatory pathways.

Inhibition of the HMGB1/TLR4/NF-κB Signaling Pathway

This pathway is critically involved in the pathogenesis of liver fibrosis, and its inhibition by this compound highlights the compound's hepatoprotective potential.

HMGB1_TLR4_NFkB_Pathway Cellular_Stress Cellular Stress (e.g., CCl₄) HMGB1_Release HMGB1 Release Cellular_Stress->HMGB1_Release TLR4 TLR4 Receptor HMGB1_Release->TLR4 NFkB_Activation NF-κB Activation TLR4->NFkB_Activation Inflammation Inflammation & Fibrosis NFkB_Activation->Inflammation Isochlorogenic_Acid_A Isochlorogenic Acid A Isochlorogenic_Acid_A->HMGB1_Release Isochlorogenic_Acid_A->TLR4 Isochlorogenic_Acid_A->NFkB_Activation

Caption: this compound inhibits the HMGB1/TLR4/NF-κB pathway.

Experimental Workflow: In a model of liver fibrosis induced by carbon tetrachloride (CCl₄), cellular stress triggers the release of High-Mobility Group Box 1 (HMGB1). HMGB1 then binds to Toll-like receptor 4 (TLR4), leading to the activation of the transcription factor NF-κB. This cascade culminates in an inflammatory response and the progression of fibrosis. This compound has been shown to intervene at multiple points in this pathway, including the inhibition of HMGB1 release, downregulation of TLR4, and suppression of NF-κB activation.

Attenuation of the NF-κB/NLRP3 Inflammasome Pathway

The NLRP3 inflammasome is a key component of the innate immune system, and its overactivation can lead to excessive inflammation. This compound has been found to mitigate acute lung injury by targeting this pathway.

NFkB_NLRP3_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB_Activation NF-κB Activation TLR4->NFkB_Activation NLRP3_Expression NLRP3 Expression NFkB_Activation->NLRP3_Expression Inflammasome_Assembly NLRP3 Inflammasome Assembly NLRP3_Expression->Inflammasome_Assembly Caspase1_Activation Caspase-1 Activation Inflammasome_Assembly->Caspase1_Activation IL1b_Maturation IL-1β Maturation & Secretion Caspase1_Activation->IL1b_Maturation Isochlorogenic_Acid_A Isochlorogenic Acid A Isochlorogenic_Acid_A->NFkB_Activation Isochlorogenic_Acid_A->NLRP3_Expression

Caption: this compound suppresses the NF-κB/NLRP3 inflammasome pathway.

Logical Relationship: Exposure to lipopolysaccharide (LPS) activates TLR4, which in turn triggers the NF-κB signaling pathway. This leads to the increased expression of NLRP3, a key component of the inflammasome. The subsequent assembly and activation of the NLRP3 inflammasome result in the activation of caspase-1 and the maturation and secretion of the pro-inflammatory cytokine IL-1β. This compound has been demonstrated to inhibit both the activation of NF-κB and the expression of NLRP3, thereby dampening the inflammatory response.

References

Methodological & Application

Application Note: Quantification of Isochlorogenic Acid A by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isochlorogenic acid A, also known as 3,5-dicaffeoylquinic acid, is a prominent member of the chlorogenic acid family, a group of polyphenolic compounds with significant antioxidant properties. These compounds are widely distributed in various plants, including coffee beans, fruits, and vegetables.[1] The quantification of this compound is crucial for the quality control of herbal products, pharmacokinetic studies, and research into its potential health benefits, which include anti-inflammatory and neuroprotective effects. This application note provides a detailed protocol for the quantification of this compound using a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection.

Principle

The method employs RP-HPLC to separate this compound from other components in the sample matrix. A C18 column is used as the stationary phase, and a mobile phase consisting of an acidified aqueous solution and an organic solvent allows for the effective separation of the analyte. Quantification is achieved by monitoring the UV absorbance at a wavelength where this compound exhibits maximum absorbance, typically around 325-330 nm.[2][3][4] The peak area of the analyte is proportional to its concentration, which is determined by comparison to a standard calibration curve.

Experimental Protocols

Reagents and Materials
  • This compound analytical standard (≥95% purity)

  • HPLC-grade Methanol

  • HPLC-grade Acetonitrile

  • HPLC-grade water

  • Phosphoric Acid (H₃PO₄), analytical grade

  • Formic Acid, analytical grade

  • 0.45 µm syringe filters (e.g., PTFE or Regenerated Cellulose)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Analytical balance

  • Sonicator

  • HPLC system with a UV/PDA detector, pump, autosampler, and column oven.

Preparation of Standard Solutions

2.1. Stock Standard Solution (e.g., 1000 µg/mL):

  • Accurately weigh 10 mg of this compound standard.

  • Transfer it to a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with methanol.

  • Sonicate for 5 minutes to ensure complete dissolution. This is the stock solution.

  • Store the stock solution at 4°C, protected from light.

2.2. Working Standard Solutions:

  • Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase or a methanol/water (50:50, v/v) mixture.

  • A typical calibration curve range could be 0.5, 1, 5, 10, 25, 50, and 100 µg/mL.

Sample Preparation

The sample preparation procedure will vary depending on the matrix (e.g., plant extract, plasma, finished product).

3.1. For Plant Extracts (Solid):

  • Accurately weigh about 0.2 g of the powdered plant material.[5]

  • Transfer to a suitable extraction vessel.

  • Add 10 mL of 80% methanol.[5]

  • Extract using sonication for 60 minutes.[5]

  • Centrifuge the mixture at 8,000 g for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Dilute the sample with the mobile phase if the concentration is expected to be outside the calibration range.

3.2. For Biological Samples (e.g., Rat Plasma): [6][7]

  • To 100 µL of plasma sample, add 600 µL of acidified methanol to precipitate proteins.[7]

  • Vortex the mixture for 3 minutes.[7]

  • Centrifuge at 8,000 g for 10 minutes at 4°C.[7]

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.[7]

  • Reconstitute the residue with 200 µL of the mobile phase or a suitable solvent like acidified methanol.[7]

  • Vortex and centrifuge again.

  • Transfer the supernatant to an HPLC vial for injection.

HPLC Method Parameters and Data

Two representative HPLC methods are summarized below for comparison. These methods can be adapted based on the available instrumentation and specific sample matrix.

Chromatographic Conditions
ParameterMethod 1 (for Plasma)Method 2 (General Purpose)
HPLC System Agilent 1200 Series or equivalent[7]Standard HPLC with UV/PDA Detector
Column Shodex C18, 250 x 4.6 mm, 5 µm[6][7]Kromasil C18, 100 x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: MethanolA: 0.1% Formic Acid in WaterB: Acetonitrile
Elution Mode Isocratic: 50:50 (A:B)[6][7]Gradient Elution
Flow Rate 1.0 mL/min[6][7]1.0 mL/min
Column Temp. 30°C[6][7]25°C
Detection λ 300 nm[6][7]327 nm[8]
Injection Vol. 20 µL[7]10 µL
Method Validation Summary

The performance of an HPLC method is evaluated through validation to ensure it is suitable for its intended purpose. Key validation parameters are summarized below.

ParameterTypical Performance Data
Linearity Range 0.04 - 40 µg/mL[6]
Correlation Coeff. (r²) > 0.999[6]
Limit of Detection (LOD) 0.012 µg/mL[6]
Limit of Quantification (LOQ) 0.04 µg/mL[6]
Precision (RSD%) < 7.63%[6]
Accuracy (Recovery %) 97.0% - 99.5%[8]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Stock & Working Solutions) HPLC_Analysis HPLC Separation (C18 Column, UV Detection) Standard_Prep->HPLC_Analysis Sample_Prep Sample Preparation (Extraction / Protein Precipitation) Sample_Prep->HPLC_Analysis Data_Acquisition Data Acquisition (Chromatogram) HPLC_Analysis->Data_Acquisition Quantification Quantification (Peak Area vs. Calibration Curve) Data_Acquisition->Quantification Result Final Result (Concentration of this compound) Quantification->Result

Caption: General workflow for HPLC quantification.

HPLC System Components

This diagram shows the logical relationship between the core components of the HPLC system used in the analysis.

HPLC_System Mobile_Phase Mobile Phase (Solvent Reservoir) Pump Pump Mobile_Phase->Pump Injector Autosampler (Injects Sample) Pump->Injector Column HPLC Column (Stationary Phase) Injector->Column Detector UV Detector Column->Detector Data_System Data System (Computer) Detector->Data_System Waste Waste Detector->Waste

Caption: Logical flow of an HPLC system.

Conclusion

The described HPLC method provides a reliable, sensitive, and accurate approach for the quantification of this compound in various samples. The protocol is adaptable, and the specific chromatographic conditions can be optimized depending on the sample matrix and available instrumentation. Proper method validation is essential to ensure the generation of high-quality, reproducible data for research, development, and quality control purposes.

References

Application Notes: In Vitro Antioxidant Capacity of Isochlorogenic Acid A

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Isochlorogenic acid A, also known as 3,5-dicaffeoylquinic acid (3,5-diCQA), is a potent phenolic compound found in various plants. Like other caffeoylquinic acid derivatives, it is recognized for its significant antioxidant properties.[1][2] These properties are largely attributed to its chemical structure, which possesses multiple hydroxyl groups capable of donating hydrogen atoms to neutralize free radicals.[3] Evaluating the antioxidant capacity of compounds like this compound is crucial for research in pharmacology, food science, and drug development.

This document provides detailed protocols for two of the most common and reliable in vitro methods for assessing antioxidant activity: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay.[4][5] These assays are based on the principle that an antioxidant will reduce a stable, colored radical, leading to a measurable decrease in absorbance.[6]

Quantitative Data Summary

The antioxidant capacity of this compound and its isomers is typically quantified by their IC50 value, which is the concentration required to scavenge 50% of the initial radicals. Lower IC50 values indicate higher antioxidant activity.

CompoundAssayIC50 Value (µg/mL)Other MetricsSource(s)
This compound (3,5-dicaffeoylquinic acid) DPPH4.26-[1]
This compound (3,5-dicaffeoylquinic acid) ABTS-TEAC: 0.9974[1]
3,5-dicaffeoyl-epi-quinic acid (Isomer) DPPH5.6-[7][8]
Chlorogenic Acid (Reference) DPPH27.6-[3]
Ascorbic Acid (Standard) DPPH4.97-[9]
Trolox (Standard) ABTS2.34-[9]

IC50: Half maximal inhibitory concentration. TEAC: Trolox Equivalent Antioxidant Capacity.

Visualized Mechanisms and Workflows

Radical Scavenging Mechanism

The antioxidant activity of this compound is primarily due to its ability to donate a hydrogen atom from its hydroxyl groups to a free radical (like DPPH• or ABTS•+), thereby neutralizing it.

cluster_reactants Reactants cluster_products Products ICA This compound (Ar-OH) ICA_Radical Isochlorogenic Acid Radical (Ar-O•) ICA->ICA_Radical Donates Hydrogen Atom Radical Free Radical (R•) (e.g., DPPH•, ABTS•+) Neutralized_Radical Neutralized Radical (R-H) Radical->Neutralized_Radical Accepts Hydrogen Atom

Caption: Hydrogen atom transfer mechanism for radical scavenging.

DPPH Assay Experimental Workflow

The DPPH assay involves the reduction of the purple DPPH radical to a yellow-colored non-radical form by the antioxidant.[4]

arrow arrow prep_dpph Prepare 0.1 mM DPPH working solution in methanol. reaction Mix 1 vol sample/standard with 1 vol DPPH solution. prep_dpph->reaction prep_samples Prepare serial dilutions of This compound & standards. prep_samples->reaction incubation Incubate in the dark for 30 minutes at room temp. reaction->incubation measure Measure absorbance at 517 nm. incubation->measure calculate Calculate % Inhibition and determine IC50 value. measure->calculate

Caption: Workflow for the DPPH radical scavenging assay.

ABTS Assay Experimental Workflow

The ABTS assay measures the ability of an antioxidant to scavenge the blue-green ABTS radical cation (ABTS•+).[5]

arrow arrow prep_abts_stock Prepare ABTS radical cation (ABTS•+) stock: Mix 7 mM ABTS with 2.45 mM potassium persulfate. incubation_stock Incubate stock solution in the dark for 12-16 hours at room temp. prep_abts_stock->incubation_stock prep_abts_working Dilute ABTS•+ stock with solvent to an absorbance of ~0.7 at 734 nm. incubation_stock->prep_abts_working reaction Add small volume of sample/standard to large volume of ABTS•+ working solution. prep_abts_working->reaction prep_samples Prepare serial dilutions of This compound & standards. prep_samples->reaction measure Measure absorbance at 734 nm after ~6 minutes. reaction->measure calculate Calculate % Inhibition and determine IC50 or TEAC value. measure->calculate

References

In Vivo Applications of Isochlorogenic Acid A in Rodent Models: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of in vivo studies involving isochlorogenic acid A (ICGA) in rodent models. It includes detailed application notes, experimental protocols, and a summary of quantitative data to facilitate further research and development of this promising natural compound.

This compound, a prominent member of the chlorogenic acid family, has garnered significant attention for its diverse pharmacological activities.[1] In vivo studies in rodent models have been instrumental in elucidating its therapeutic potential across various disease areas, including inflammation, neurodegenerative disorders, and metabolic diseases. This document synthesizes key findings and methodologies from published research to serve as a practical guide.

Therapeutic Applications and Efficacy

This compound has demonstrated significant therapeutic effects in various rodent models of disease. Its antioxidant and anti-inflammatory properties are central to its mechanism of action in many of these conditions.

Anti-inflammatory Effects

In a rat model of periodontitis induced by ligature and lipopolysaccharide (LPS), treatment with this compound was shown to inhibit inflammatory cytokines and the transcription of inflammatory molecules in gingival tissues.[2] This intervention led to a significant amelioration of periodontitis.[2] Similarly, the antioxidant properties of this compound have been noted to neutralize free radical-induced damage and suppress inflammatory pathways in murine models.[3]

Neuroprotective Effects

The neuroprotective potential of chlorogenic acids, including this compound, has been investigated in models of cerebral ischemia-reperfusion injury. Studies have shown that these compounds can improve neurological outcomes by attenuating oxidative stress and apoptosis in the brain.[4][5]

Metabolic Regulation

In rodent models of diet-induced obesity, chlorogenic acid administration has been shown to mitigate weight gain and improve metabolic parameters by lowering fasting glucose and insulin levels, and improving lipid profiles.[6] It is suggested that these effects are mediated through the regulation of genes involved in appetite control.[6]

Quantitative Data Summary

The following tables summarize the quantitative data from various in vivo studies on this compound and related chlorogenic acids in rodent models.

Study Focus Animal Model Compound Dosage Key Findings Reference
Anti-inflammatoryRat Periodontitis ModelThis compoundNot SpecifiedInhibition of inflammatory cytokines and molecules in gingival tissues.[2][2]
Anti-inflammatoryMurine Inflammation ModelThis compoundNot SpecifiedNeutralization of free radicals and suppression of inflammatory pathways.[3][3]
HepatoprotectiveMouse Model of NASHIsochlorogenic Acid B5, 10, 20 mg/kgSignificant decrease in serum ALT, AST, and hepatic hydroxyproline, cholesterol, and triglycerides.[7][7]
CardioprotectiveRat Myocardial Infarction ModelChlorogenic Acid10, 20, 40 mg/kg BWDose-dependent reduction in cardiac marker enzymes (CK, CK-MB, ALT, AST, LDH) and lipid peroxidation products.[8][8][9]
Metabolic RegulationRat High-Fat Diet ModelChlorogenic Acid10, 100 mg/kg/daySignificant reduction in body weight gain, fasting glucose, and insulin. Improved lipid profile.[6][6]
NeuroprotectiveRat Diabetic ModelChlorogenic Acid30 mg/kg BWAmeliorated memory dysfunction by increasing antioxidant and anti-apoptotic properties in the frontal lobe.[4][4]
NeuroprotectiveNeonatal Rat Hypoxia-Ischemia ModelChlorogenic AcidNot SpecifiedReduced infarct volume, alleviated brain edema, and improved cognitive function.[5][5]

Experimental Protocols

This section provides detailed methodologies for key in vivo experiments involving this compound and related compounds.

Pharmacokinetic Studies in Rats

Objective: To characterize the metabolites and pharmacokinetic profile of this compound.[1][10]

Animal Model: Male Sprague-Dawley rats (180 ± 20 g).[10]

Protocol:

  • Administration: Administer this compound orally at a dose of 200 mg/kg.[10]

  • Sample Collection: Collect blood, urine, and feces at various time points post-administration.[1][11]

  • Sample Preparation:

    • Plasma: Precipitate proteins using methanol.[12]

    • Tissues: Homogenize tissues and use Solid Phase Extraction (SPE) for sample clean-up.[10]

  • Analysis: Analyze samples using High-Performance Liquid Chromatography/Quadrupole Time-of-Flight Mass Spectrometry (HPLC/Q-TOF MS) or UHPLC-Q-Exactive Orbitrap MS to identify and quantify metabolites.[1][10][11]

Anti-inflammatory Activity in a Rat Periodontitis Model

Objective: To evaluate the anti-inflammatory effect of this compound on periodontitis.[2]

Animal Model: Rats.

Protocol:

  • Induction of Periodontitis: Induce periodontitis using a ligature/LPS procedure.[2]

  • Treatment: Administer this compound to the treatment group.

  • Assessment:

    • Measure the levels of inflammatory cytokines and inflammatory molecule transcriptions in gingival tissues.[2]

    • Perform Micro-CT, H&E staining, TRAP, and Runx2 staining to assess the extent of periodontitis.[2]

    • Use immunofluorescence and Western blot to analyze the expression of proteins in the ACE/PGK1/STAT1 signaling pathway.[2]

Visualizing Molecular Pathways and Workflows

The following diagrams illustrate key signaling pathways and experimental workflows related to this compound research.

experimental_workflow cluster_animal_model Animal Model cluster_induction Disease Induction cluster_treatment Treatment cluster_analysis Analysis Rodent Model Rodent Model Disease Model\n(e.g., Periodontitis, NASH) Disease Model (e.g., Periodontitis, NASH) Rodent Model->Disease Model\n(e.g., Periodontitis, NASH) ICGA Administration ICGA Administration Disease Model\n(e.g., Periodontitis, NASH)->ICGA Administration Biochemical Analysis Biochemical Analysis ICGA Administration->Biochemical Analysis Histopathological Analysis Histopathological Analysis ICGA Administration->Histopathological Analysis Molecular Analysis Molecular Analysis ICGA Administration->Molecular Analysis

Caption: General experimental workflow for in vivo studies of this compound.

signaling_pathway ICGA This compound ACE ACE ICGA->ACE Inhibits PGK1 PGK1 ACE->PGK1 STAT1 STAT1 PGK1->STAT1 Inflammation Inflammation STAT1->Inflammation

Caption: Proposed ACE/PGK1/STAT1 signaling pathway modulated by this compound.[2]

Metabolism and Pharmacokinetics

Understanding the metabolic fate of this compound is crucial for interpreting its pharmacological effects. Studies in rats have shown that after oral administration, this compound undergoes extensive metabolism.[1][10] A total of 32 to 39 metabolites have been identified in plasma, urine, and feces.[1][11] The primary metabolic pathways include hydrolysis, dehydroxylation, hydrogenation, and conjugation with methyl, glucuronic acid, glycine, sulfate, glutathione, and cysteine.[1][11] Interestingly, a metabolite resulting from hydrolyzation, dehydroxylation, and hydrogenation was found to be the dominant circulating metabolite.[1] This suggests that the observed in vivo effects may be attributable to both the parent compound and its metabolites.

Toxicity Profile

Acute toxicity studies in Swiss mice have been conducted to evaluate the safety profile of chlorogenic acid.[13] While the lethal dose was not reached even at 1,000 mg/kg, some signs of toxicity were observed at a dose of 60 mg/kg.[13] Predictive modeling also suggests a potential for hepatotoxicity and toxicity in the respiratory and reproductive systems.[13] However, at high doses, chlorogenic acid appeared to have a positive effect on some haematological parameters.[13] These findings indicate that while generally safe, further dose-response and chronic toxicity studies are warranted to establish a definitive safety profile for this compound.

References

Application Notes and Protocols for Studying Neuroinflammation with Isochlorogenic Acid A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Isochlorogenic Acid A (ICGA) as a tool to investigate and modulate neuroinflammatory processes. The protocols detailed below are designed for both in vitro and in vivo research settings, enabling a thorough examination of ICGA's therapeutic potential.

Introduction to this compound in Neuroinflammation

This compound (ICGA), a prominent member of the chlorogenic acid family, has demonstrated significant anti-inflammatory and antioxidant properties.[1] Neuroinflammation, a key pathological feature of many neurodegenerative diseases, is characterized by the activation of microglia, the resident immune cells of the central nervous system.[2] Activated microglia release a cascade of pro-inflammatory cytokines and mediators, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Nitric Oxide (NO), which contribute to neuronal damage.[2][3]

Emerging evidence indicates that ICGA can effectively suppress neuroinflammation by targeting key signaling pathways.[4] Specifically, ICGA has been shown to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) pathway and the NOD-like receptor protein 3 (NLRP3) inflammasome, both of which are critical regulators of the inflammatory response.[4] By mitigating the activation of these pathways, ICGA reduces the production of pro-inflammatory cytokines and may offer a promising therapeutic strategy for neurodegenerative disorders.[3][4]

Data Presentation: Summary of ICGA's Quantitative Effects

The following tables summarize the reported quantitative effects of this compound and related chlorogenic acids on key markers of neuroinflammation.

Table 1: In Vitro Efficacy of Chlorogenic Acids on Microglial Cells

Cell LineTreatmentICGA/CGA ConcentrationTarget MeasuredResultReference
BV-2 MicrogliaOxygen-Glucose Deprivation (OGD)5, 10, 20 µM (CGA)IL-6, IL-1β, TNF-αDose-dependent decrease[5]
BV-2 MicrogliaOGD5, 10, 20 µM (CGA)IL-4, IL-10Dose-dependent increase[5]
BV-2 MicrogliaOGD5, 10, 20 µM (CGA)COX-2, iNOSDose-dependent decrease[5]
RAW 264.7 MacrophagesLipopolysaccharide (LPS)100, 200, 400 µM (CGA)iNOS expressionDose-dependent inhibition[6]

Table 2: In Vivo Efficacy of Chlorogenic Acids on Neuroinflammation Models

Animal ModelInsultICGA/CGA DosageTarget MeasuredResultReference
Male C57BL/6 MiceLPS40 mg/kg/day (CGA)TNF-α in brain tissueSignificant decrease[3]
RatsAcute Lung Injury (LPS)10, 20, 40 mg/kg (ICGA)p-p65, NLRP3, ASC, Cleaved Caspase-1Dose-dependent decrease[4]

Experimental Protocols

In Vitro Model: LPS-Induced Neuroinflammation in BV-2 Microglial Cells

This protocol describes how to induce an inflammatory response in BV-2 microglial cells using Lipopolysaccharide (LPS) and how to treat the cells with this compound to assess its anti-inflammatory effects.

Materials:

  • BV-2 microglial cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • This compound (ICGA)

  • Phosphate Buffered Saline (PBS)

  • 96-well and 6-well cell culture plates

  • Reagents for downstream analysis (e.g., ELISA kits, Western blot reagents)

Protocol:

  • Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed BV-2 cells into 96-well plates (for viability and cytokine assays) or 6-well plates (for protein analysis) at a density of 5 x 10^4 cells/well or 5 x 10^5 cells/well, respectively. Allow cells to adhere overnight.

  • ICGA Pre-treatment: The following day, replace the medium with fresh DMEM. Prepare stock solutions of ICGA in DMSO and dilute to final concentrations (e.g., 5, 10, 20 µM) in DMEM. Pre-treat the cells with the desired concentrations of ICGA for 2 hours. Include a vehicle control group treated with the same concentration of DMSO.

  • LPS Stimulation: After the pre-treatment, add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. Do not add LPS to the control group.

  • Incubation: Incubate the plates for 24 hours at 37°C and 5% CO2.

  • Sample Collection and Analysis:

    • Supernatant: Collect the cell culture supernatant for cytokine analysis using ELISA kits for TNF-α and IL-6, following the manufacturer's instructions.

    • Cell Lysate: Wash the cells with ice-cold PBS and lyse the cells with RIPA buffer for subsequent protein analysis by Western blot to determine the levels of p-p65, total p65, NLRP3, and a loading control (e.g., β-actin).

G cluster_0 In Vitro Experimental Workflow cluster_1 Downstream Analysis culture Culture BV-2 Microglia seed Seed Cells culture->seed pretreat Pre-treat with ICGA (2h) seed->pretreat stimulate Stimulate with LPS (1 µg/mL, 24h) pretreat->stimulate collect Collect Supernatant & Lysate stimulate->collect elisa ELISA (TNF-α, IL-6) collect->elisa Supernatant western Western Blot (p-p65, NLRP3) collect->western Lysate

In Vitro Workflow for ICGA Treatment of LPS-stimulated Microglia.
In Vivo Model: LPS-Induced Neuroinflammation in Mice

This protocol outlines the induction of systemic inflammation leading to neuroinflammation in mice using LPS and subsequent treatment with ICGA.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • This compound (ICGA)

  • Sterile saline solution (0.9% NaCl)

  • Vehicle for ICGA (e.g., 5% DMSO in saline)

  • Anesthesia (e.g., isoflurane)

  • Perfusion solutions (PBS and 4% paraformaldehyde)

  • Tools for tissue collection and processing

Protocol:

  • Animal Acclimation: Acclimate mice to the housing conditions for at least one week before the experiment.

  • Grouping: Randomly divide the mice into four groups: Control (saline + vehicle), LPS (LPS + vehicle), LPS + ICGA, and ICGA alone.

  • ICGA Administration: Administer ICGA (e.g., 40 mg/kg) or vehicle intraperitoneally (i.p.) daily for 7 consecutive days.

  • LPS Administration: On day 8, one hour after the final ICGA/vehicle administration, inject LPS (0.5 mg/kg, i.p.) to the LPS and LPS + ICGA groups. Inject the Control and ICGA alone groups with saline.

  • Tissue Collection: 24 hours after the LPS injection, anesthetize the mice.

    • For Biochemical Analysis: Perfuse the mice transcardially with ice-cold PBS. Immediately dissect the brain, isolate the hippocampus and cortex, and snap-freeze the tissues in liquid nitrogen for later ELISA and Western blot analysis.

    • For Immunohistochemistry: Perfuse with PBS followed by 4% paraformaldehyde. Post-fix the brain in 4% paraformaldehyde overnight and then transfer to a sucrose solution for cryoprotection before sectioning.

  • Downstream Analysis:

    • ELISA: Homogenize the brain tissue and measure the levels of TNF-α and IL-6 using ELISA kits.[7]

    • Western Blot: Prepare protein lysates from the brain tissue to analyze the expression of p-p65, total p65, and NLRP3.[4]

G cluster_0 In Vivo Experimental Timeline cluster_1 Brain Tissue Analysis acclimation Acclimation (1 week) treatment Daily ICGA/Vehicle (i.p.) for 7 days acclimation->treatment lps_injection LPS (0.5 mg/kg, i.p.) or Saline Injection treatment->lps_injection Day 8 tissue_collection Tissue Collection (24h post-LPS) lps_injection->tissue_collection elisa ELISA (TNF-α, IL-6) tissue_collection->elisa western Western Blot (p-p65, NLRP3) tissue_collection->western ihc Immunohistochemistry tissue_collection->ihc

In Vivo Workflow for ICGA Treatment in an LPS-induced Neuroinflammation Model.
Western Blot Protocol for p-p65 and NLRP3

Protocol:

  • Protein Extraction: Homogenize brain tissue or lyse BV-2 cells in RIPA buffer containing protease and phosphatase inhibitors. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-NF-κB p65 (Ser536), total NF-κB p65, NLRP3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Densitometrically quantify the band intensities and normalize to the loading control.

ELISA Protocol for TNF-α and IL-6

Protocol:

  • Sample Preparation: Prepare brain tissue homogenates or use cell culture supernatants as described in the previous protocols.

  • ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific TNF-α and IL-6 kits.

  • Standard Curve: Generate a standard curve using the provided recombinant cytokine standards.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculation: Calculate the concentration of TNF-α and IL-6 in the samples based on the standard curve.

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways modulated by this compound in the context of neuroinflammation.

G lps LPS tlr4 TLR4 lps->tlr4 ikb IκB tlr4->ikb Phosphorylation & Degradation nfkb NF-κB (p65/p50) p_nfkb p-NF-κB (p65) nfkb->p_nfkb Phosphorylation nucleus Nucleus p_nfkb->nucleus Translocation cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nucleus->cytokines Gene Transcription icga This compound icga->ikb Inhibits Degradation

ICGA's Inhibition of the NF-κB Signaling Pathway.

G stimuli Inflammatory Stimuli (e.g., LPS) nlrp3 NLRP3 stimuli->nlrp3 Activation asc ASC nlrp3->asc Recruitment pro_cas1 Pro-Caspase-1 asc->pro_cas1 Recruitment cas1 Active Caspase-1 pro_cas1->cas1 Cleavage pro_il1b Pro-IL-1β cas1->pro_il1b Cleavage il1b Mature IL-1β icga This compound icga->nlrp3 Inhibits Activation

ICGA's Inhibition of the NLRP3 Inflammasome Pathway.

References

Application Notes and Protocols: Isochlorogenic Acid A as a Standard for Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isochlorogenic acid A (3,5-dicaffeoylquinic acid) is a prominent phenolic compound naturally occurring in a variety of plants, including coffee beans, fruits, and traditional herbal medicines.[1][2] As a member of the chlorogenic acid family, it exhibits a range of biological activities, including antioxidant, anti-inflammatory, antiviral, and hepatoprotective properties.[1][3] These therapeutic potentials have positioned this compound as a significant molecule in pharmaceutical research and drug development.

Accurate quantification of this compound in various matrices, such as plant extracts, biological fluids, and pharmaceutical formulations, is crucial for quality control, pharmacokinetic studies, and understanding its mechanism of action. High-performance liquid chromatography (HPLC), ultra-high-performance liquid chromatography (UPLC), and liquid chromatography-mass spectrometry (LC-MS) are powerful analytical techniques widely employed for this purpose. The use of a well-characterized this compound analytical standard is fundamental to achieving reliable and reproducible quantitative results.

This document provides detailed application notes and protocols for the use of this compound as a chromatographic standard. It includes its physicochemical properties, preparation of standard solutions, and validated chromatographic methods for its quantification.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and use as a standard.

PropertyValueReference
Systematic Name (1S,3R,4S,5R)-3,5-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,4-dihydroxycyclohexane-1-carboxylic acid[4]
Synonyms 3,5-Dicaffeoylquinic acid, 3,5-DCQA[4][5]
Molecular Formula C25H24O12[4]
Molecular Weight 516.45 g/mol [6]
Appearance Solid[7]
Solubility Soluble in DMSO, ethanol, and methanol. Slightly soluble in water.[5][7][8][9]
Storage Store at -20°C for long-term stability. Stock solutions can be stored at -20°C for up to one month or -80°C for up to six months. Avoid repeated freeze-thaw cycles.[3][5][8]

Experimental Protocols

Preparation of Standard Stock and Working Solutions

Accurate preparation of standard solutions is critical for generating reliable calibration curves for quantification.

Materials:

  • This compound analytical standard (purity ≥ 99%)

  • Dimethyl sulfoxide (DMSO), HPLC grade

  • Methanol, HPLC grade

  • Deionized water

  • Volumetric flasks (Class A)

  • Analytical balance

  • Micropipettes

Protocol for Standard Stock Solution (1 mg/mL):

  • Accurately weigh approximately 10 mg of this compound standard into a clean, dry weighing boat.

  • Transfer the weighed standard into a 10 mL Class A volumetric flask.

  • Add a small volume of DMSO (e.g., 2-3 mL) to dissolve the standard completely. Gentle vortexing or sonication can be used to aid dissolution.

  • Once dissolved, bring the volume up to the 10 mL mark with methanol.

  • Mix the solution thoroughly by inverting the flask several times.

  • This stock solution can be stored at -20°C in a tightly sealed, light-protected container.

Protocol for Working Standard Solutions:

  • Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase or a solvent mixture compatible with the chromatographic method (e.g., 50:50 methanol:water).

  • For example, to prepare a 100 µg/mL working solution, pipette 1 mL of the 1 mg/mL stock solution into a 10 mL volumetric flask and bring it to volume with the desired diluent.

  • Generate a calibration curve by preparing a series of at least five concentrations that encompass the expected concentration range of the samples. A typical calibration curve range for HPLC-UV analysis is 0.04-40 µg/mL.[10]

Sample Preparation from Biological Matrices (Rat Plasma)

This protocol is an example for the extraction of this compound from rat plasma, a common procedure in pharmacokinetic studies.[10][11]

Materials:

  • Rat plasma samples

  • Methanol, HPLC grade (pre-chilled to -20°C)

  • Internal Standard (IS) solution (e.g., Ferulic acid, purity ≥ 99%)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Protocol:

  • Thaw the frozen rat plasma samples on ice.

  • In a microcentrifuge tube, pipette 100 µL of the plasma sample.

  • Add a specific volume of the internal standard solution (e.g., 20 µL of a known concentration of ferulic acid) to each plasma sample, except for the blank plasma.

  • Add 300 µL of ice-cold methanol to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge the tubes at high speed (e.g., 10,000 rpm) for 10 minutes at 4°C.

  • Carefully collect the supernatant and transfer it to a clean tube.

  • The supernatant can be directly injected into the HPLC system or evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase for analysis.

Chromatographic Methods and Data

Several chromatographic methods have been developed and validated for the quantification of this compound. The choice of method depends on the sample matrix, required sensitivity, and available instrumentation.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is a robust and widely accessible method for the quantification of this compound.

Instrumentation and Conditions:

ParameterConditionReference
HPLC System Agilent 1200 series or equivalent[11]
Column Shodex C18, 5 µm, 4.6 x 250 mm[10][11]
Mobile Phase Isocratic elution with 0.1% phosphoric acid in water and methanol (50:50, v/v)[10][11]
Flow Rate 1.0 mL/min[10][11]
Column Temperature 30°C[10][11]
Detection Wavelength 300 nm or 326 nm[10][12]
Injection Volume 20 µL[11]

Quantitative Data:

ParameterValueReference
Linearity Range 0.04-40 µg/mL (r = 0.9998)[10]
Limit of Detection (LOD) 0.012 µg/mL[10]
Lower Limit of Quantification (LLOQ) 0.04 µg/mL[10]
Intra-day Precision (RSD) < 7.63%[10]
Inter-day Precision (RSD) < 7.63%[10]
Accuracy (RE) -1.41 to 3.25%[10]
Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS)

UHPLC-MS offers higher sensitivity and selectivity, making it suitable for complex matrices and low concentration samples.

Instrumentation and Conditions:

ParameterConditionReference
UHPLC System UHPLC system coupled with a Q-Exactive Orbitrap MS or equivalent[13][14]
Column C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm)[15]
Mobile Phase Gradient elution with acetonitrile and 0.1% formic acid in water[13]
Flow Rate 0.3-0.5 mL/min[15]
Detection Mass Spectrometry (Negative Ion Mode)[16]
Precursor Ion [M-H]⁻ m/z 515.11938[13]

Quantitative Data: Quantitative data for UHPLC-MS methods are highly dependent on the specific instrument and optimization. However, these methods generally achieve LLOQs in the low ng/mL range.

Visualizations

Experimental Workflow for Quantification

experimental_workflow cluster_prep Preparation cluster_sample Sample Processing cluster_analysis Analysis cluster_quant Quantification Standard This compound Standard StockSolution Stock Solution (1 mg/mL in DMSO/Methanol) Standard->StockSolution Weigh & Dissolve WorkingStandards Working Standards (Serial Dilution) StockSolution->WorkingStandards Dilute HPLC HPLC / UPLC-MS Analysis WorkingStandards->HPLC Sample Biological Sample (e.g., Plasma) Extraction Protein Precipitation & Extraction Sample->Extraction Add IS & Precipitant ProcessedSample Processed Sample (Supernatant) Extraction->ProcessedSample Centrifuge & Collect ProcessedSample->HPLC DataAcquisition Data Acquisition (Chromatogram) HPLC->DataAcquisition CalibrationCurve Calibration Curve Construction DataAcquisition->CalibrationCurve Quantification Concentration Determination DataAcquisition->Quantification CalibrationCurve->Quantification Interpolate

Caption: Workflow for the quantification of this compound.

Potential Metabolic Pathway of this compound

This compound undergoes several metabolic transformations in the body. The major metabolic pathways include hydrolysis, methylation, glucuronidation, and sulfation.[1][17]

metabolic_pathway cluster_hydrolysis Hydrolysis cluster_conjugation Conjugation Reactions cluster_further Further Metabolism ICA This compound (3,5-Dicaffeoylquinic Acid) CaffeicAcid Caffeic Acid ICA->CaffeicAcid Esterase QuinicAcid Quinic Acid ICA->QuinicAcid Esterase Methylated Methylated Metabolites ICA->Methylated COMT Glucuronidated Glucuronide Conjugates ICA->Glucuronidated UGT Sulfated Sulfate Conjugates ICA->Sulfated SULT Dehydroxylated Dehydroxylated Metabolites CaffeicAcid->Dehydroxylated Gut Microbiota Hydrogenated Hydrogenated Metabolites CaffeicAcid->Hydrogenated Gut Microbiota

Caption: Simplified metabolic pathway of this compound.

Conclusion

This compound is a vital analytical standard for researchers in natural product chemistry, pharmacology, and drug development. The protocols and data presented in these application notes provide a solid foundation for the accurate and precise quantification of this compound using modern chromatographic techniques. Adherence to these guidelines will ensure the generation of high-quality, reproducible data, which is essential for advancing scientific research and developing new therapeutic agents.

References

Application Notes and Protocols for Pharmacokinetic Study of Isochlorogenic Acid A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isochlorogenic acid A (3,5-dicaffeoylquinic acid) is a prominent bioactive compound found in various medicinal plants and dietary sources, exhibiting a range of pharmacological activities, including antioxidant, anti-inflammatory, antiviral, and neuroprotective effects.[1] A thorough understanding of its pharmacokinetic (PK) profile—absorption, distribution, metabolism, and excretion (ADME)—is crucial for the development of this compound as a potential therapeutic agent.[2] These application notes provide a comprehensive guide to designing and conducting a preclinical pharmacokinetic study of this compound in a rodent model, specifically rats. The protocols herein detail the necessary steps from animal handling and dosing to bioanalytical sample analysis and data interpretation.

The primary objectives of a pharmacokinetic study of this compound are to determine key parameters such as bioavailability, half-life (t1/2), maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and clearance (CL). Studies have indicated that this compound exhibits linear pharmacokinetics and has a relatively low oral bioavailability, suggesting significant first-pass metabolism.[3]

Materials and Reagents

  • Test Article: this compound (purity >98%)

  • Vehicle for Oral Administration: 0.5% Carboxymethylcellulose sodium (CMC-Na) in water

  • Vehicle for Intravenous Administration: Saline (0.9% NaCl) with 5% DMSO and 10% Solutol HS 15 (or other suitable solubilizing agents)

  • Internal Standard (IS) for Bioanalysis: Neochlorogenic acid or a structurally similar compound not present in the study samples.

  • Anesthesia: Isoflurane or a combination of ketamine/xylazine

  • Anticoagulant: K2EDTA or heparin

  • Solvents: HPLC-grade acetonitrile and methanol, Formic acid

  • Water: Ultrapure water (18.2 MΩ·cm)

  • Animal Model: Male Sprague-Dawley rats (200-250 g)

Experimental Design and Protocols

A robust pharmacokinetic study design for this compound involves both intravenous (IV) and oral (PO) administration to determine absolute bioavailability.

Animal Dosing and Sample Collection
  • Animal Acclimatization: Acclimate male Sprague-Dawley rats for at least one week under standard laboratory conditions (22±2°C, 55±10% humidity, 12-hour light/dark cycle) with ad libitum access to food and water.

  • Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with continued access to water.

  • Group Allocation: Randomly divide the rats into two groups:

    • Group 1 (Intravenous): n=6 rats, single dose of 18 mg/kg.[4]

    • Group 2 (Oral): n=6 rats, single dose of 18 mg/kg.[4]

  • Dosing:

    • Intravenous (IV): Administer this compound solution via the tail vein.

    • Oral (PO): Administer this compound suspension via oral gavage.

  • Blood Sampling: Collect blood samples (approximately 200 µL) from the jugular vein or another appropriate site at the following time points:

    • IV Administration: 0 (predose), 2, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

    • PO Administration: 0 (predose), 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Sample Processing:

    • Collect blood into tubes containing K2EDTA as an anticoagulant.

    • Immediately centrifuge the blood samples at 4000 x g for 10 minutes at 4°C to separate the plasma.[5]

    • Transfer the plasma supernatant to clean microcentrifuge tubes and store at -80°C until analysis.

Below is a DOT script for visualizing the experimental workflow.

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment Acclimatization Animal Acclimatization (1 week) Fasting Overnight Fasting (12 hours) Acclimatization->Fasting Grouping Group Allocation (IV and PO, n=6 each) Fasting->Grouping Dosing_IV IV Dosing (18 mg/kg) Grouping->Dosing_IV Dosing_PO PO Dosing (18 mg/kg) Grouping->Dosing_PO Blood_Collection Serial Blood Sampling (Predetermined time points) Dosing_IV->Blood_Collection Dosing_PO->Blood_Collection Centrifugation Plasma Separation (4000g, 10 min, 4°C) Blood_Collection->Centrifugation Storage Plasma Storage (-80°C) Centrifugation->Storage Analysis LC-MS/MS Analysis Storage->Analysis PK_Analysis Pharmacokinetic Analysis Analysis->PK_Analysis

In vivo pharmacokinetic study workflow.

Bioanalytical Method: LC-MS/MS
  • Thaw plasma samples on ice.

  • To a 50 µL aliquot of plasma in a microcentrifuge tube, add 150 µL of ice-cold methanol containing the internal standard (e.g., neochlorogenic acid at 50 ng/mL).[6] This results in a 3:1 ratio of organic solvent to plasma.[7]

  • Vortex the mixture for 2 minutes to precipitate proteins.[7]

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.[8]

  • Transfer the clear supernatant to a clean 96-well plate or autosampler vials.

  • Inject a 10 µL aliquot into the LC-MS/MS system for analysis.[8]

The following are typical starting conditions that should be optimized for your specific instrumentation.

  • LC System: Agilent 1290 Infinity II or equivalent

  • Column: Shodex C18 column (5 µm, 250 mm × 4.6 mm) or equivalent.[4]

  • Mobile Phase A: 0.1% Formic acid in water.[6]

  • Mobile Phase B: Acetonitrile.[8]

  • Flow Rate: 1.0 mL/min.[4]

  • Gradient:

    • 0-1 min: 10% B

    • 1-5 min: 10-90% B

    • 5-7 min: 90% B

    • 7.1-9 min: 10% B

  • Column Temperature: 30°C.[4]

  • MS System: Triple quadrupole mass spectrometer (e.g., Sciex 6500+)

  • Ionization Mode: Negative Electrospray Ionization (ESI-).[6]

  • MRM Transitions:

    • This compound: Precursor ion [M-H]⁻ → Product ion (To be determined by infusion and optimization)

    • Internal Standard: Precursor ion [M-H]⁻ → Product ion (To be determined)

  • Detection Wavelength (for HPLC-UV): 300 nm.[4]

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.

Data Analysis and Presentation

Pharmacokinetic Parameter Calculation

Pharmacokinetic parameters are to be calculated using non-compartmental analysis with software such as WinNonlin or Phoenix.

Data Presentation

Summarize the calculated pharmacokinetic parameters in a clear and concise table.

ParameterUnitsIV Administration (18 mg/kg)PO Administration (18 mg/kg)
Cmax µg/mL-Value ± SD
Tmax h-Value ± SD
AUC(0-t) µg·h/mLValue ± SDValue ± SD
AUC(0-inf) µg·h/mLValue ± SDValue ± SD
t1/2 hValue ± SDValue ± SD
CL L/h/kgValue ± SD-
Vd L/kgValue ± SD-
F (%) %-Calculated Value

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Half-life; CL: Clearance; Vd: Volume of distribution; F: Bioavailability. SD: Standard Deviation.

Metabolic and Signaling Pathways

Metabolic Pathway of this compound

This compound undergoes extensive metabolism in vivo. The primary metabolic pathways include hydrolysis, methylation, glucuronidation, and sulfation.[9] Gut microflora also play a significant role in its metabolism.[10]

The following DOT script visualizes the proposed metabolic pathway.

G cluster_metabolism Metabolic Pathway of this compound cluster_phase_II Phase II Metabolism ICA This compound (3,5-dicaffeoylquinic acid) Hydrolysis Hydrolysis (Esterases, Gut Microbiota) ICA->Hydrolysis Step 1 CaffeicAcid Caffeic Acid Hydrolysis->CaffeicAcid QuinicAcid Quinic Acid Hydrolysis->QuinicAcid Methylation Methylation (COMT) CaffeicAcid->Methylation Glucuronidation Glucuronidation (UGTs) CaffeicAcid->Glucuronidation Sulfation Sulfation (SULTs) CaffeicAcid->Sulfation FerulicAcid Ferulic Acid Methylation->FerulicAcid Glucuronides Caffeic Acid Glucuronides Glucuronidation->Glucuronides Sulfates Caffeic Acid Sulfates Sulfation->Sulfates G cluster_pathway Anti-inflammatory Signaling Pathway LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Transcription Gene Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) ICA This compound ICA->IKK ICA->NFkB

References

Application Notes and Protocols: Investigating the STAT3/NF-κB Pathway with Isochlorogenic Acid A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isochlorogenic acid A (ICQA), a prominent phenolic acid found in various medicinal plants, has garnered significant interest for its anti-inflammatory and anti-cancer properties. These effects are often attributed to its modulation of key intracellular signaling pathways, including the Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB) pathways. Dysregulation of these pathways is a hallmark of many chronic inflammatory diseases and cancers, making them critical targets for therapeutic intervention.

These application notes provide a comprehensive guide for researchers investigating the effects of this compound on the STAT3 and NF-κB signaling cascades. Included are detailed protocols for key experiments, a summary of available quantitative data, and visual representations of the signaling pathways and experimental workflows.

Data Presentation: Quantitative Effects of this compound

While extensive quantitative data for this compound's direct impact on the STAT3/NF-κB pathway is still emerging, preliminary studies have demonstrated its inhibitory effects on NF-κB activation. The data presented below is based on available literature. Further investigation, using the protocols provided herein, is encouraged to expand upon these findings, particularly for the STAT3 pathway.

Table 1: Effect of this compound on NF-κB Pathway Components

ParameterCell/Animal ModelTreatment ConditionsObserved EffectCitation
Nuclear NF-κB p65 protein expressionCarbon tetrachloride (CCl4)-induced liver fibrosis in ratsICQA administered at varying dosesDose-dependent reduction in nuclear p65 levels.[1]
Phosphorylated IκBα (p-IκBα) protein expressionCarbon tetrachloride (CCl4)-induced liver fibrosis in ratsICQA administered at varying dosesSignificant downregulation of p-IκBα levels.[1]

Note: Specific IC50 values and fold-change data from in vitro studies with this compound are not yet widely available in the literature. The provided protocols can be utilized to determine these quantitative metrics.

Signaling Pathways and Experimental Workflow

To visually represent the targeted signaling pathways and the experimental approach to investigate the effects of this compound, the following diagrams have been generated using Graphviz.

STAT3 and NF-κB Signaling Pathways Overview

Signaling_Pathways cluster_NFKB NF-κB Pathway cluster_STAT3 STAT3 Pathway cluster_ICQA This compound IKK IKK p_IkB p-IκBα IKK->p_IkB phosphorylates IkB IκBα NFkB NF-κB (p65/p50) IkB->NFkB NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc translocates to NFkB_IkB NF-κB-IκBα (Inactive) Ub Ubiquitination & Degradation p_IkB->Ub Ub->IkB releases nucleus_NFKB Nucleus Gene_NFKB Pro-inflammatory Gene Expression nucleus_NFKB->Gene_NFKB Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK activates p_STAT3 p-STAT3 JAK->p_STAT3 phosphorylates STAT3 STAT3 STAT3_dimer STAT3 Dimer p_STAT3->STAT3_dimer dimerizes nucleus_STAT3 Nucleus STAT3_dimer->nucleus_STAT3 translocates to Gene_STAT3 Target Gene Expression (e.g., cell survival, proliferation) nucleus_STAT3->Gene_STAT3 ICQA Isochlorogenic Acid A ICQA->IKK inhibits ICQA->JAK inhibits (hypothesized)

Caption: Overview of the STAT3 and NF-κB signaling pathways and the inhibitory points of this compound.

Experimental Workflow for Investigating ICQA Effects

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Downstream Assays cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., Macrophages, Cancer Cells) stimulate 2. Stimulation (e.g., LPS, Cytokines) cell_culture->stimulate treat 3. Treatment with This compound (Dose-Response) stimulate->treat western 4a. Western Blot (p-STAT3, STAT3, p-p65, p65, p-IκBα) treat->western luciferase 4b. NF-κB Luciferase Reporter Assay treat->luciferase if_icc 4c. Immunofluorescence/ Immunocytochemistry (p65 Nuclear Translocation) treat->if_icc quantification 5. Quantification (Densitometry, Luminescence, Fluorescence Intensity) western->quantification luciferase->quantification if_icc->quantification statistics 6. Statistical Analysis quantification->statistics conclusion 7. Conclusion on ICQA Effect statistics->conclusion

Caption: Experimental workflow for investigating the effects of this compound on the STAT3/NF-κB pathway.

Experimental Protocols

The following are detailed protocols for key experiments to assess the impact of this compound on the STAT3 and NF-κB signaling pathways.

Western Blot for Phosphorylated and Total STAT3 and NF-κB p65

Objective: To quantitatively determine the effect of this compound on the phosphorylation of STAT3 (Tyr705) and NF-κB p65 (Ser536), as well as the total protein levels.

Materials:

  • Cell culture reagents

  • This compound (ICQA)

  • Stimulating agent (e.g., Lipopolysaccharide (LPS) for NF-κB, Interleukin-6 (IL-6) for STAT3)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-STAT3 (Tyr705)

    • Rabbit anti-STAT3

    • Rabbit anti-phospho-NF-κB p65 (Ser536)

    • Rabbit anti-NF-κB p65

    • Rabbit anti-phospho-IκBα (Ser32)

    • Mouse anti-β-actin or anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells (e.g., RAW 264.7 macrophages or a relevant cancer cell line) in 6-well plates and allow them to adhere overnight.

    • Pre-treat cells with various concentrations of ICQA for a specified time (e.g., 1-2 hours).

    • Stimulate the cells with the appropriate agonist (e.g., 1 µg/mL LPS for 30 minutes to activate NF-κB; 20 ng/mL IL-6 for 30 minutes to activate STAT3). Include unstimulated and vehicle-treated controls.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-p-STAT3) overnight at 4°C, following the manufacturer's recommended dilution.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane and visualize the protein bands using an imaging system.

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the phosphorylated protein levels to the total protein levels and the loading control.

NF-κB Luciferase Reporter Assay

Objective: To measure the transcriptional activity of NF-κB in response to this compound treatment.

Materials:

  • HEK293T cells (or other suitable cell line)

  • NF-κB luciferase reporter plasmid (containing NF-κB response elements driving firefly luciferase)

  • Control plasmid (e.g., Renilla luciferase for normalization)

  • Transfection reagent

  • This compound (ICQA)

  • LPS or TNF-α

  • Dual-luciferase reporter assay system

  • Luminometer

Protocol:

  • Transfection:

    • Seed HEK293T cells in a 24-well plate.

    • Co-transfect the cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

    • Allow the cells to express the plasmids for 24-48 hours.

  • Cell Treatment:

    • Pre-treat the transfected cells with different concentrations of ICQA for 1-2 hours.

    • Stimulate the cells with an NF-κB activator (e.g., 10 ng/mL TNF-α) for 6-8 hours.

  • Luciferase Assay:

    • Wash the cells with PBS.

    • Lyse the cells using the passive lysis buffer provided in the dual-luciferase assay kit.

    • Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the kit's instructions.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency and cell number.

    • Express the results as relative luciferase units (RLU) or fold induction over the unstimulated control.

Immunofluorescence for NF-κB p65 Nuclear Translocation

Objective: To visualize and quantify the nuclear translocation of the NF-κB p65 subunit upon treatment with this compound.

Materials:

  • Cells grown on glass coverslips in a 12-well plate

  • This compound (ICQA)

  • LPS or TNF-α

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking solution (e.g., 1% BSA in PBST)

  • Primary antibody: Rabbit anti-NF-κB p65

  • Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 anti-rabbit)

  • DAPI (for nuclear counterstaining)

  • Mounting medium

  • Fluorescence microscope

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells on sterile glass coverslips and allow them to adhere.

    • Treat the cells with ICQA and stimulate with an NF-κB activator as described in the Western blot protocol.

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with permeabilization buffer for 10 minutes.

    • Wash three times with PBS.

  • Immunostaining:

    • Block the cells with blocking solution for 30-60 minutes.

    • Incubate with the primary anti-p65 antibody (diluted in blocking solution) for 1 hour at room temperature or overnight at 4°C.

    • Wash three times with PBST.

    • Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

    • Wash three times with PBST.

  • Counterstaining and Mounting:

    • Incubate with DAPI solution for 5 minutes to stain the nuclei.

    • Wash with PBS.

    • Mount the coverslips onto microscope slides using mounting medium.

  • Imaging and Analysis:

    • Visualize the cells using a fluorescence microscope.

    • Capture images of the p65 (green) and DAPI (blue) channels.

    • Quantify the nuclear translocation by measuring the fluorescence intensity of p65 in the nucleus versus the cytoplasm in multiple cells using image analysis software.

Conclusion

This compound demonstrates clear inhibitory effects on the NF-κB signaling pathway, as evidenced by the reduction in p65 nuclear translocation and p-IκBα levels. While its direct effects on the STAT3 pathway require further quantitative investigation, the provided protocols offer a robust framework for elucidating the precise mechanisms of action of this promising natural compound. The continued study of this compound's interaction with these critical inflammatory and oncogenic pathways will be invaluable for the development of novel therapeutic strategies.

References

Troubleshooting & Optimization

isochlorogenic acid A stability testing under different pH conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability testing of isochlorogenic acid A under different pH conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound at different pH levels?

A1: this compound (3,5-dicaffeoylquinic acid) is generally more stable in acidic conditions. As the pH increases towards neutral and alkaline conditions, its stability decreases.[1][2] This degradation is primarily due to isomerization.

Q2: What are the main degradation products of this compound under neutral to alkaline pH?

A2: Under neutral and basic pH conditions, this compound (3,5-diCQA) rapidly isomerizes to 3,4-dicaffeoylquinic acid (3,4-diCQA) and 4,5-dicaffeoylquinic acid (4,5-diCQA).[1]

Q3: What analytical method is most suitable for monitoring the stability of this compound?

A3: High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a common and effective method for the determination of this compound and its isomers.[3] A C18 column is often used for separation.

Q4: How does temperature affect the stability of this compound?

A4: Increased temperature accelerates the degradation of this compound. Dicaffeoylquinic acids, including this compound, have been shown to degrade more extensively at room temperature compared to 4°C.[1]

Q5: Can the stability of this compound be improved in solution?

A5: Yes, the stability of dicaffeoylquinic acids can be enhanced by the addition of antioxidants such as epigallocatechin gallate (EGCG) and ascorbic acid (vitamin C).[2]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Rapid loss of this compound peak in neutral or alkaline buffers. Isomerization and degradation are accelerated at higher pH.- Conduct experiments at lower pH if the experimental design allows. - Prepare fresh solutions immediately before use. - Store stock solutions and samples at low temperatures (e.g., 4°C) and protect from light.[1] - Consider the use of antioxidants like ascorbic acid.[2]
Appearance of new, unexpected peaks in the chromatogram over time. These are likely isomers (3,4-diCQA and 4,5-diCQA) formed from the degradation of 3,5-diCQA.[1]- Confirm the identity of the new peaks using mass spectrometry (MS) if available. - Adjust the HPLC method (e.g., gradient elution) to ensure good separation and quantification of all isomers.
Poor reproducibility of stability data. - Inconsistent pH of buffer solutions. - Temperature fluctuations. - Variability in sample preparation and handling time.- Use a calibrated pH meter and freshly prepared buffers for each experiment. - Maintain a constant and controlled temperature throughout the experiment. - Standardize the sample preparation workflow and minimize the time between sample preparation and analysis.
Loss of analyte due to adsorption to container surfaces. This compound, being a phenolic compound, may adsorb to certain types of plastic or glass.- Use silanized glass vials or low-adsorption polypropylene vials. - Include a control sample in the same type of container to assess for non-degradative loss.

Data on this compound Stability

The stability of this compound is pH-dependent, with greater stability observed in acidic conditions.

pH Condition Stability Observation Primary Degradation Pathway Reference
AcidicRelatively stableMinimal degradation[1]
Neutral to AlkalineUnstable, degradation occurs rapidlyIsomerization to 3,4-diCQA and 4,5-diCQA[1][2]

Quantitative Stability Data of Dicaffeoylquinic Acids

Compound Condition Degradation after 7 days Reference
3,5-diCQA (this compound)Room Temperature~7.03%[1]
3,4-diCQARoom Temperature~7.82%[1]
4,5-diCQARoom Temperature~10.08%[1]

Experimental Protocols

Protocol for pH-Dependent Stability Study of this compound

This protocol outlines a typical forced degradation study to evaluate the stability of this compound at different pH values.

1. Materials and Reagents:

  • This compound standard

  • HPLC-grade methanol and acetonitrile

  • HPLC-grade water

  • Phosphoric acid

  • Sodium phosphate (monobasic and dibasic)

  • Sodium hydroxide and Hydrochloric acid (for pH adjustment)

  • pH meter

  • HPLC system with UV detector

  • C18 HPLC column (e.g., 5 µm particle size, 250 mm × 4.6 mm)[3]

2. Preparation of Buffer Solutions:

  • Prepare a series of buffers covering the desired pH range (e.g., pH 3, 5, 7, 9).

    • Acidic (pH 3-5): Use phosphate or citrate buffers.

    • Neutral (pH 7): Use phosphate buffer.

    • Alkaline (pH 9): Use phosphate or borate buffers.

  • Adjust the final pH of each buffer using phosphoric acid, NaOH, or HCl as needed.

3. Preparation of Stock and Working Solutions:

  • Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

  • From the stock solution, prepare working solutions by diluting with the respective pH buffers to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).

4. Stability Testing Procedure:

  • Divide each working solution into aliquots in amber vials to protect from light.

  • Store the vials at a constant temperature (e.g., 25°C or 37°C).

  • At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each pH condition.

  • Immediately quench any further degradation by adding an equal volume of cold methanol or by freezing.

  • Analyze the samples by HPLC.

5. HPLC Analysis:

  • Column: C18, 5 µm, 250 mm × 4.6 mm[3]

  • Mobile Phase: A gradient of 0.1% phosphoric acid in water (A) and methanol or acetonitrile (B). A typical gradient might be:

    • 0-20 min: 10-50% B

    • 20-25 min: 50-90% B

    • 25-30 min: 90-10% B

  • Flow Rate: 1.0 mL/min[3]

  • Detection Wavelength: 325-330 nm

  • Column Temperature: 30°C[3]

  • Injection Volume: 10-20 µL

6. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

  • Plot the percentage remaining versus time for each pH condition.

  • If desired, determine the degradation rate constant (k) and half-life (t½) for each pH.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_buffers Prepare Buffers (pH 3, 5, 7, 9) prep_working Prepare Working Solutions in Buffers prep_buffers->prep_working prep_stock Prepare this compound Stock prep_stock->prep_working incubation Incubate at Controlled Temperature prep_working->incubation sampling Sample at Time Points (0, 2, 4, 8, 24h) incubation->sampling hplc HPLC Analysis sampling->hplc data_analysis Data Analysis (% Remaining, Kinetics) hplc->data_analysis

Caption: Experimental workflow for the pH-dependent stability testing of this compound.

degradation_pathway cluster_conditions pH Conditions cluster_compounds Compounds acidic Acidic pH ICA This compound (3,5-diCQA) neutral_alkaline Neutral / Alkaline pH stable Stable ICA->stable (slow degradation) isomers Isomers (3,4-diCQA, 4,5-diCQA) ICA->isomers Isomerization

Caption: Degradation pathway of this compound under different pH conditions.

References

preventing isochlorogenic acid A degradation during extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for isochlorogenic acid A (ICA A) extraction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on preventing the degradation of ICA A during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound during extraction?

A1: The stability of this compound is significantly influenced by several factors during extraction. The most critical factors that can lead to its degradation are:

  • pH: this compound is more stable in acidic conditions.[1][2][3] As the pH increases towards neutral and alkaline levels, the rate of degradation, including hydrolysis and isomerization, significantly increases.[1][4][5][6]

  • Temperature: Elevated temperatures can accelerate the degradation of this compound.[7][8] High temperatures can lead to isomerization, hydrolysis, and other degradative reactions.[9][10]

  • Light: Exposure to light can also contribute to the degradation of chlorogenic acids, including this compound.[7]

  • Solvent Composition: The type of solvent and the presence of water can influence the stability of ICA A. For instance, a higher water content in an organic extractant can accelerate acyl migration, a form of isomerization.[7]

Q2: I am observing a low yield of this compound in my extract. What are the possible causes and how can I troubleshoot this?

A2: Low yields of this compound can stem from several issues during the extraction process. Here are some common causes and troubleshooting steps:

  • Suboptimal Extraction Parameters: The choice of solvent, temperature, and extraction time significantly impacts yield.

    • Troubleshooting: Review and optimize your extraction protocol. Experiment with different solvent systems (e.g., ethanol-water or methanol-water mixtures) and solid-to-solvent ratios.[11][12] Conduct small-scale trials to determine the optimal extraction time and temperature that maximize yield without causing significant degradation.

  • Degradation During Extraction: As mentioned in Q1, ICA A is susceptible to degradation.

    • Troubleshooting:

      • pH Control: Ensure your extraction solvent is acidic. A pH around 4-5 is often effective.[13][14]

      • Temperature Management: Avoid excessive heat. If using a heating method, aim for the lowest effective temperature and a shorter duration.[11]

      • Light Protection: Protect your samples from direct light by using amber glassware or covering your containers with aluminum foil.

  • Incomplete Cell Lysis: The solvent may not be effectively penetrating the plant material to release the ICA A.

    • Troubleshooting: Ensure your plant material is ground to a fine, uniform powder. Consider using a tissue homogenizer for better cell disruption.

  • Poor Phase Separation (in liquid-liquid extraction): If you are performing a liquid-liquid extraction, improper phase separation can lead to loss of your target compound.

    • Troubleshooting: Ensure thorough but gentle mixing of the phases and optimize centrifugation speed and time to achieve a clear separation.[15]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of this compound Inefficient extraction parameters (solvent, time, temperature).Optimize the solid-to-solvent ratio; a ratio of 1:160 (g:mL) has been shown to be effective.[11] Use an ethanol-water mixture (e.g., 60-70% ethanol) as the extraction solvent.[11][12] Optimize extraction time and temperature; for example, ultrasound-assisted extraction can be effective at lower temperatures (around 37.9°C) and shorter times (around 28 minutes).[16]
Degradation of ICA A due to pH, temperature, or light.Maintain an acidic pH (around 4-5) during extraction.[13][14] Avoid high temperatures; if heating is necessary, use the lowest effective temperature for the shortest possible time.[11] Protect the extraction mixture from light by using amber vials or covering with foil.
Presence of Isomers or Degradation Products in HPLC Isomerization or hydrolysis of ICA A during extraction.This is often caused by non-ideal pH or high temperatures. Lower the extraction temperature and ensure the solvent is acidic.[1][9] Consider using stabilizers like ascorbic acid or epigallocatechin gallate (EGCG) in your extraction solvent, particularly if working with neutral or alkaline conditions.[5]
Inconsistent Results Between Batches Variability in raw material or extraction procedure.Ensure the plant material is from a consistent source and is processed uniformly (e.g., particle size). Standardize all extraction parameters, including solvent preparation, extraction time, temperature, and equipment settings.

Data Summary

Table 1: Comparison of Extraction Methods for Chlorogenic Acids

Extraction Method Solvent Temperature (°C) Time Yield/Efficiency Reference
Ultrasonic-Assisted Extraction (UAE) Water37.928 min5.007 ± 0.033 mg/g[16]
Ultrasonic-Assisted Extraction (UAE) 60% (v/v) Methanol/Water5010 minShowed high extraction efficiency[11]
Shaking Water Bath 60% (v/v) Methanol/Water5010 minLower efficiency compared to UAE[11]
Water Extraction with Ultrasound WaterRoom Temp.1 min1.15 mg/g[17]
Conventional Solvent Extraction WaterBoiling5 min39.5 ± 2.1 mg/g[18]

Table 2: Effect of pH on the Stability of Chlorogenic Acids

pH Condition Observation Reference
Acidic (e.g., pH 5) 37°CStable, no significant degradation or isomerization.[6]
Neutral (pH 7.05) 37°CUnstable, degradation and isomerization observed.[4]
Alkaline (pH 9.25) 37°CRapid degradation and isomerization.[4]

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction (UAE) of this compound

This protocol is a general guideline and may require optimization for your specific plant material.

  • Sample Preparation:

    • Dry the plant material at a low temperature (e.g., 40°C) to a constant weight.

    • Grind the dried material into a fine, uniform powder (e.g., 60 mesh).

  • Extraction Solvent Preparation:

    • Prepare a solution of 60% ethanol in deionized water (v/v).

    • Adjust the pH of the solvent to approximately 4.0 using a suitable acid (e.g., phosphoric acid).

  • Extraction Procedure:

    • Weigh an appropriate amount of the powdered plant material (e.g., 1 g).

    • Add the extraction solvent at a solid-to-liquid ratio of 1:30 (g/mL).

    • Place the mixture in an ultrasonic bath.

    • Set the ultrasonic frequency (e.g., 40 kHz) and power (e.g., 300 W).

    • Set the extraction temperature to 50°C.

    • Sonicate for 10-30 minutes.

  • Sample Recovery:

    • After extraction, centrifuge the mixture at high speed (e.g., 10,000 rpm) for 15 minutes to pellet the solid material.

    • Carefully collect the supernatant.

    • Filter the supernatant through a 0.45 µm syringe filter before HPLC analysis.

Visualizations

experimental_workflow start Start: Plant Material prep Sample Preparation (Drying and Grinding) start->prep extraction Ultrasonic-Assisted Extraction (Solvent, Temp, Time, pH) prep->extraction separation Centrifugation and Filtration extraction->separation analysis HPLC Analysis separation->analysis end End: Quantification of This compound analysis->end

Caption: Experimental workflow for the extraction of this compound.

degradation_pathway ICA_A This compound (3,5-dicaffeoylquinic acid) Isomers Isomers (e.g., 4,5-dicaffeoylquinic acid) ICA_A->Isomers Isomerization (Heat, pH) Hydrolysis_Products Hydrolysis Products (Caffeic Acid + Quinic Acid) ICA_A->Hydrolysis_Products Hydrolysis (Alkaline pH, Heat)

References

troubleshooting isochlorogenic acid A quantification in complex matrices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for isochlorogenic acid A quantification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the analysis of this compound in complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are the biggest challenges in quantifying this compound?

A1: The primary challenges in accurately quantifying this compound, particularly in biological matrices, include its chemical instability, the presence of isomers, and matrix effects. This compound is susceptible to isomerization and degradation under various conditions, including changes in pH, temperature, and exposure to light.[1][2][3] Co-elution of its isomers, such as neochlorogenic acid and cryptochlorogenic acid, can interfere with accurate quantification if the analytical method lacks sufficient resolution.[4][5][6] Furthermore, complex matrices like plasma can cause ion suppression or enhancement in LC-MS/MS analysis, leading to inaccurate results.[7][8]

Q2: Which analytical technique is best for this compound quantification: HPLC-UV or LC-MS/MS?

A2: The choice between HPLC-UV and LC-MS/MS depends on the required sensitivity and the complexity of the sample matrix.

  • HPLC-UV is a simpler and more accessible technique that can be suitable for samples with relatively high concentrations of this compound and less complex matrices.[9][10] A wavelength of around 300-327 nm is typically used for detection.[9][11]

  • LC-MS/MS offers significantly higher sensitivity and selectivity, making it the preferred method for quantifying low concentrations of this compound in complex biological matrices like plasma and tissue.[7][12] It can also help to differentiate between this compound and its isomers.[5][13]

Q3: How can I prevent the degradation and isomerization of this compound during sample preparation?

A3: this compound is prone to isomerization and degradation.[14][15] To minimize this, consider the following precautions:

  • Temperature: Keep samples on ice or at 4°C throughout the extraction process.[10] Store plasma samples at -80°C until analysis.[7]

  • pH: Acidifying the sample can improve stability. For instance, adding a small amount of formic or hydrochloric acid to plasma samples immediately after collection can help preserve the analyte.[7][10]

  • Light: Protect samples from light, as UV exposure can induce cis/trans isomerization.[1]

  • Extraction Time: Use rapid extraction techniques to minimize the time the analyte spends in conditions that might promote degradation.[2][3]

Troubleshooting Guide

This guide addresses specific issues that may arise during the quantification of this compound.

Poor Peak Shape or Resolution

Problem: My chromatogram shows broad, tailing, or split peaks for this compound.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Inappropriate Mobile Phase pH The phenolic acid nature of this compound means its retention is sensitive to pH. Ensure the mobile phase pH is low enough (typically using 0.1% formic or phosphoric acid) to keep the analyte in its protonated form, which generally results in better peak shape on C18 columns.[7][9]
Column Overload Injecting too high a concentration of the analyte can lead to peak fronting. Dilute the sample and re-inject.
Interference from Isomers This compound has several isomers that may co-elute. Optimize the chromatographic gradient to improve separation. Using a high-resolution column can also be beneficial.[16] Tandem mass spectrometry can aid in distinguishing isomers even if they are not fully separated chromatographically.[13]
Secondary Interactions with Column Stationary Phase The silanol groups on silica-based C18 columns can interact with the polar functional groups of this compound, causing peak tailing. Use an end-capped column or a column with a different stationary phase.
Low Analyte Recovery

Problem: I am experiencing low and inconsistent recovery of this compound after sample preparation.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Inefficient Extraction The choice of extraction solvent and method is critical. For plasma, liquid-liquid extraction with ethyl acetate after acidification or protein precipitation with acetonitrile or methanol are common methods.[7] Solid-phase extraction (SPE) can also be used for cleaner extracts.[17] Optimize the solvent-to-sample ratio and the number of extraction steps.
Analyte Instability As mentioned in the FAQs, this compound can degrade during extraction. Implement stabilizing measures such as acidification and maintaining low temperatures.[7][10]
Adsorption to Labware This compound may adsorb to glass or plastic surfaces. Consider using silanized glassware or polypropylene tubes.
Inaccurate or Irreproducible Results

Problem: My quantitative results are inconsistent between injections or batches.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Matrix Effects (LC-MS/MS) Components of the sample matrix can co-elute with this compound and affect its ionization efficiency. To mitigate this, use a stable isotope-labeled internal standard if available. If not, the standard addition method can be employed to correct for matrix effects.[8] Improving sample cleanup through techniques like SPE can also reduce matrix interference.[17]
Isomerization During Analysis The analytical conditions themselves (e.g., in the autosampler or ion source) can sometimes induce isomerization.[4] Ensure the autosampler is kept at a low temperature.
Calibration Curve Issues Ensure the calibration curve is prepared in a matrix that closely matches the samples to account for matrix effects. The calibration range should also encompass the expected concentrations of the analyte in the samples.[9][10]

Experimental Protocols

Protocol 1: Quantification of this compound in Rat Plasma via HPLC-UV

This protocol is based on a validated method for the pharmacokinetic study of this compound.[9][10]

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of rat plasma in a microcentrifuge tube, add 10 µL of an internal standard solution (e.g., a structurally similar compound not present in the sample).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 2 minutes.

  • Centrifuge at 12,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Centrifuge again and inject 20 µL into the HPLC system.

2. HPLC-UV Conditions:

Parameter Condition
Column Shodex C18 (5 µm, 250 mm × 4.6 mm)[9]
Mobile Phase 0.1% Phosphoric acid in water : Methanol (50:50, v/v)[9]
Flow Rate 1.0 mL/min[9]
Column Temperature 30°C[9]
Detection Wavelength 300 nm[9]
Injection Volume 20 µL

3. Validation Parameters:

Parameter Result
Linearity Range 0.04-40 µg/mL (r = 0.9998)[9]
Lower Limit of Quantification (LLOQ) 0.04 µg/mL[9]
Limit of Detection (LOD) 0.012 µg/mL[9]
Intra- and Inter-day Precision (RSD) < 7.63%[9]
Accuracy (RE) -1.41% to 3.25%[9]
Protocol 2: Quantification of Chlorogenic Acid Isomers in Rat Plasma via LC-MS/MS

This protocol is adapted from a method for the simultaneous determination of chlorogenic acid isomers and their metabolites.[7]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 50 µL of rat plasma, add 5 µL of an internal standard solution.

  • Add 100 µL of 1 M hydrochloric acid and 600 µL of ethyl acetate.

  • Vortex for 2 minutes.

  • Centrifuge at 13,000 rpm for 8 minutes.

  • Transfer the supernatant (organic layer) to a new tube.

  • Repeat the extraction of the aqueous layer with another 600 µL of ethyl acetate and combine the supernatants.

  • Evaporate the combined organic layers to dryness at 35°C using a vacuum evaporator.

  • Reconstitute the residue in 50 µL of 10% methanol.

  • Centrifuge and inject 3 µL into the LC-MS/MS system.

2. LC-MS/MS Conditions:

Parameter Condition
Column Halo C18
Mobile Phase Gradient elution with 0.1% formic acid in water and methanol[7]
Ionization Mode Negative Electrospray Ionization (ESI-)[7]
Detection Multiple Reaction Monitoring (MRM)

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Complex Matrix (e.g., Plasma) Acidification Acidification & Add IS Sample->Acidification Extraction Extraction (LLE, PPT, or SPE) Acidification->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection LC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (UV or MS/MS) Separation->Detection Quantification Data Processing & Quantification Detection->Quantification

Caption: General workflow for this compound quantification.

troubleshooting_logic start Problem Encountered peak_shape Poor Peak Shape? start->peak_shape recovery Low Recovery? start->recovery reproducibility Poor Reproducibility? start->reproducibility check_mobile_phase Check Mobile Phase pH Optimize Gradient peak_shape->check_mobile_phase Yes check_extraction Optimize Extraction Method Check for Degradation recovery->check_extraction Yes check_matrix_effects Assess Matrix Effects Use Internal Standard reproducibility->check_matrix_effects Yes

Caption: Troubleshooting decision tree for common issues.

References

Technical Support Center: Isochlorogenic Acid A (ICGA) in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with isochlorogenic acid A (ICGA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential interference of ICGA in your biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound (ICGA) and why is it a concern in biological assays?

A1: this compound (ICGA), a dicaffeoylquinic acid, is a natural polyphenolic compound with known antioxidant, anti-inflammatory, and enzyme-inhibiting properties.[1] While these activities are of significant interest in drug discovery, the chemical structure of ICGA, particularly its catechol moieties, can lead to non-specific interactions and interference in a variety of biological assays. This can result in false-positive or false-negative results, leading to misinterpretation of data and wasted resources.

Q2: What are the primary mechanisms of ICGA interference?

A2: The main mechanisms of interference include:

  • Redox Activity: The catechol structure of ICGA can readily undergo redox cycling, leading to the generation of reactive oxygen species (ROS) or direct reduction of assay components (e.g., tetrazolium salts in viability assays, radical species in antioxidant assays). This intrinsic antioxidant and pro-oxidant activity can produce false signals.

  • Promiscuous Inhibition via Aggregation: Like many polyphenolic compounds, ICGA has the potential to form aggregates in solution, especially at higher concentrations. These aggregates can non-specifically sequester and denature proteins, including enzymes, leading to apparent but artifactual inhibition.

  • Pan-Assay Interference Compound (PAINS) Behavior: ICGA contains substructures that are recognized as PAINS. PAINS are compounds that tend to show activity in multiple assays through non-target-specific mechanisms, such as chemical reactivity or assay technology interference. The catechol group is a well-known PAINS substructure.[2]

Q3: In which types of assays is ICGA interference most common?

A3: ICGA interference is frequently observed in:

  • Antioxidant Assays: Especially those based on radical scavenging (e.g., DPPH, ABTS).

  • Cell Viability Assays: Particularly those that rely on cellular redox activity (e.g., MTT, MTS, XTT).

  • Enzyme Inhibition Assays: Where it can act as a non-specific, promiscuous inhibitor.

  • High-Throughput Screening (HTS): Due to its potential to interfere with various detection technologies (e.g., fluorescence, luminescence).

Troubleshooting Guides

Issue 1: Unexpectedly High Antioxidant Activity in DPPH/ABTS Assays

Question: My DPPH/ABTS assay shows extremely potent radical scavenging activity for ICGA, with a very low IC50 value. Is this a genuine effect?

Answer: While ICGA is a known antioxidant, its catechol structure can directly react with the DPPH or ABTS radicals in a way that may not be biologically relevant. This can lead to an overestimation of its true antioxidant capacity within a cellular context.

Troubleshooting Steps:

  • Cell-Free Control: Perform the assay in the absence of any biological material (e.g., cell lysates) to determine the direct reactivity of ICGA with the assay radicals.

  • Alternative Antioxidant Assays: Consider using assays with different mechanisms that are less prone to interference from reducing agents. Examples include the Oxygen Radical Absorbance Capacity (ORAC) assay or cellular antioxidant assays that measure the inhibition of intracellular ROS production.

  • Compare with a Known Standard: Always run a standard antioxidant, such as Trolox or ascorbic acid, to benchmark the activity of ICGA.

Issue 2: ICGA Shows Potent Cytotoxicity in MTT/MTS Assays

Question: My MTT or MTS assay indicates that ICGA is highly cytotoxic to my cells, even at low concentrations. How can I confirm this is a specific cytotoxic effect?

Answer: Tetrazolium-based assays like MTT and MTS rely on the reduction of the tetrazolium salt to a colored formazan product by cellular dehydrogenases. As a potent reducing agent, ICGA can directly reduce the tetrazolium salt in the assay medium, leading to a false-positive signal for cell viability or a false-negative for cytotoxicity.[3][4] Conversely, at higher concentrations, ICGA's pro-oxidant activity can interfere with cellular respiration, leading to an apparent cytotoxic effect that may not be due to a specific biological pathway.

Troubleshooting Steps:

  • Cell-Free MTT Reduction Control: Incubate ICGA with MTT/MTS reagent in cell-free culture medium. A color change indicates direct reduction by ICGA.

  • Use a Non-Redox-Based Viability Assay: Switch to an assay that measures a different cellular parameter.

    • ATP-based assays (e.g., CellTiter-Glo®): Measure cellular ATP levels, which correlate with cell viability.

    • Protease-based viability assays (e.g., CellTiter-Fluor™): Measure a conserved and stable protease activity within live cells.

    • DNA-binding dye exclusion assays (e.g., Trypan Blue, Propidium Iodide): Quantify membrane integrity.

  • Visual Confirmation: Always examine the cells under a microscope to visually confirm cell death (e.g., detachment, blebbing, lysis).

Issue 3: ICGA Appears to be a Potent Inhibitor in an Enzyme Assay

Question: I have identified ICGA as a potent inhibitor of my target enzyme. How can I rule out non-specific inhibition?

Answer: ICGA can act as a promiscuous inhibitor through the formation of aggregates that sequester the enzyme. This is a common artifact for many polyphenolic compounds.

Troubleshooting Steps:

  • Detergent Test: Re-run the inhibition assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). Promiscuous inhibition by aggregates is often attenuated or abolished in the presence of detergents.

  • Enzyme Concentration Dependence: Determine the IC50 of ICGA at different enzyme concentrations. A significant increase in IC50 with increasing enzyme concentration is characteristic of a stoichiometric inhibitor, which can be an indicator of aggregation-based inhibition.

  • Pre-incubation Test: Compare the inhibitory effect of ICGA when pre-incubated with the enzyme versus when added directly to the reaction mixture containing the substrate. Aggregation-based inhibitors often show time-dependent inhibition.

  • Counter-Screening: Test ICGA against an unrelated, structurally distinct enzyme. Activity against multiple unrelated enzymes suggests non-specific inhibition.

Issue 4: ICGA is a Frequent Hitter in our High-Throughput Screen (HTS)

Question: ICGA is showing up as a hit in multiple, unrelated HTS assays. How should we interpret this?

Answer: This is a classic sign of a Pan-Assay Interference Compound (PAINS). The catechol moiety in ICGA is a known PAINS alert.

Troubleshooting Steps:

  • PAINS Filter Analysis: Use computational tools (e.g., PAINS filters) to confirm the presence of problematic substructures in ICGA.

  • Assay Technology-Specific Controls:

    • Fluorescence-Based Assays: Check for autofluorescence of ICGA at the excitation and emission wavelengths of your assay. Also, assess for quenching of the fluorescent signal.

    • Luciferase-Based Assays: Test for direct inhibition of the luciferase enzyme.

  • Orthogonal Assays: Validate hits using a secondary assay that has a different detection method and biological principle.

Quantitative Data Summary

The following tables summarize reported IC50 values for this compound in various assays. Note that these values can vary significantly depending on the specific experimental conditions.

Table 1: IC50 Values of this compound in Enzyme Inhibition Assays

Enzyme TargetAssay TypeIC50 (µM)Reference
CYP2C9In vitro (Human Liver Microsomes)57.25[5]
α-amylaseIn vitro> 100[6]
α-glucosidaseIn vitro42[6]
Aldose ReductaseIn vitro32[6]

Table 2: Antioxidant Activity of this compound

AssayIC50 (µg/mL)Reference
DPPH Radical Scavenging~5-10[7]

Experimental Protocols

Protocol 1: DPPH Radical Scavenging Assay

This protocol is for assessing the antioxidant activity of ICGA.

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. Store in the dark.

    • Prepare a stock solution of ICGA in a suitable solvent (e.g., DMSO, ethanol) and make serial dilutions.

    • Prepare a positive control (e.g., Trolox or ascorbic acid) in the same manner.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of your ICGA dilutions or controls to each well.

    • Add 150 µL of the 0.1 mM DPPH solution to each well.

    • Include a blank control (50 µL solvent + 150 µL DPPH solution) and a negative control (50 µL solvent + 150 µL methanol).

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100

    • Plot the % inhibition against the concentration of ICGA to determine the IC50 value.

Protocol 2: MTT Cell Viability Assay

This protocol is for assessing the effect of ICGA on cell viability.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with various concentrations of ICGA and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] in sterile PBS.

    • Add 20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in isopropanol) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: General Enzyme Inhibition Assay

This is a general protocol that can be adapted for various enzymes.

  • Reagent Preparation:

    • Prepare the enzyme, substrate, and buffer solutions at their optimal concentrations and pH.

    • Prepare a stock solution of ICGA and a known inhibitor (positive control) in a suitable solvent.

  • Assay Procedure:

    • In a 96-well plate, add the buffer, enzyme, and ICGA at various concentrations.

    • Include a control with no inhibitor and a blank with no enzyme.

    • Pre-incubate the enzyme with ICGA for a defined period (e.g., 10-15 minutes) at the optimal temperature.

    • Initiate the reaction by adding the substrate.

    • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each concentration of ICGA.

    • Determine the percentage of inhibition relative to the no-inhibitor control.

    • Plot the % inhibition against the ICGA concentration to determine the IC50 value.

Signaling Pathway Diagrams

Below are diagrams of signaling pathways reported to be modulated by this compound, generated using Graphviz (DOT language).

FAK_PI3K_AKT_mTOR_pathway ICGA This compound FAK FAK ICGA->FAK Inhibits Integrin Integrin Integrin->FAK PI3K PI3K FAK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Migration mTOR->Proliferation

Caption: FAK/PI3K/AKT/mTOR signaling pathway and the inhibitory effect of ICGA.

HMGB1_TLR4_NFkB_pathway ICGA This compound HMGB1 HMGB1 (extracellular) ICGA->HMGB1 Inhibits Stimulus Cellular Stress/ Damage Stimulus->HMGB1 TLR4 TLR4 HMGB1->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB Inflammation Pro-inflammatory Cytokine Production NFkB->Inflammation

Caption: HMGB1/TLR4/NF-κB signaling pathway and the inhibitory effect of ICGA.

BDNF_Nrf2_GPX4_pathway ICGA This compound BDNF BDNF ICGA->BDNF Activates Nrf2 Nrf2 ICGA->Nrf2 Activates TrkB TrkB BDNF->TrkB TrkB->Nrf2 ARE ARE Nrf2->ARE GPX4 GPX4 ARE->GPX4 Upregulates Ferroptosis Ferroptosis GPX4->Ferroptosis Inhibits Neuroprotection Neuroprotection GPX4->Neuroprotection

References

long-term storage and stability of isochlorogenic acid A powder

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, stability, and handling of isochlorogenic acid A powder.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound powder?

A1: For optimal long-term stability, this compound powder should be stored at -20°C in a tightly sealed container, protected from light and moisture. Under these conditions, the powder is stable for up to 3 years. For shorter periods, storage at 4°C is acceptable for up to 2 years.

Q2: What are the visual signs of degradation of this compound powder?

A2: this compound is typically an off-white to pale yellow crystalline powder. A noticeable change in color to brown or the presence of clumping may indicate degradation or moisture absorption. Oxidation of chlorogenic acids can lead to the formation of brown products.

Q3: How stable is this compound in solution?

A3: The stability of this compound in solution is dependent on the solvent, storage temperature, and pH. Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is highly recommended to prepare fresh solutions for experiments and to avoid repeated freeze-thaw cycles, as this can lead to degradation. Aqueous solutions are less stable, and it is not recommended to store them for more than one day.

Q4: Is this compound sensitive to light and pH?

A4: Yes, this compound is sensitive to light, temperature, and pH. Exposure to light and high temperatures can accelerate degradation. It is more stable in acidic conditions and less stable in neutral to alkaline conditions, where it can undergo isomerization and hydrolysis.

Q5: What are the common degradation products of this compound?

A5: The main degradation pathways for this compound include hydrolysis, isomerization, and oxidation. Hydrolysis can break the ester bonds, yielding caffeic acid and quinic acid. Isomerization can lead to the formation of other dicaffeoylquinic acid isomers. Oxidation can result in the formation of quinones and subsequently more complex brown-colored products.

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Experimental Results

Possible Cause: Degradation of this compound powder or stock solution.

Troubleshooting Steps:

  • Check the Appearance: Inspect the powder for any color change (browning) or clumping.

  • Verify Storage Conditions: Ensure the powder and stock solutions have been stored at the recommended temperatures and protected from light.

  • Prepare Fresh Solutions: Always prepare fresh solutions before an experiment, especially for aqueous solutions. If using a frozen stock, use an aliquot that has not undergone multiple freeze-thaw cycles.

  • Perform Quality Control: If you suspect degradation, you can perform a quick quality check using HPLC. Compare the chromatogram of your current sample with a reference chromatogram of a fresh, high-quality sample. Look for the appearance of new peaks or a significant decrease in the main peak area.

Issue 2: Poor Solubility or Precipitation in Cell Culture Media

Possible Cause: Low solubility in aqueous media or interaction with media components.

Troubleshooting Steps:

  • Solvent Choice: Prepare a concentrated stock solution in a suitable organic solvent like DMSO. Ensure the final concentration of the organic solvent in your cell culture medium is low (typically <0.5%) to avoid solvent toxicity.

  • Working Solution Preparation: When preparing the working solution, add the stock solution to the medium dropwise while vortexing to facilitate dissolution and prevent precipitation.

  • Media Components: Some components in the cell culture media may interact with this compound, leading to precipitation. If you observe precipitation, consider using a simpler buffer system for short-term experiments or testing different media formulations.

  • pH of the Medium: The pH of the cell culture medium (typically around 7.4) can affect the stability of this compound. For short-term experiments, ensure the pH of your experimental buffer is optimal for both the cells and the compound's stability, if possible.

Issue 3: Interpreting HPLC Analysis of Potentially Degraded this compound

Observation: Your HPLC chromatogram shows multiple peaks instead of a single major peak for this compound.

Interpretation and Action:

  • Early Eluting Peaks: The appearance of peaks with shorter retention times may indicate the presence of more polar degradation products, such as caffeic acid or quinic acid, resulting from hydrolysis.

  • Peaks with Similar Retention Times: The presence of peaks close to the main this compound peak could be its isomers, formed through acyl migration.

  • Broad Peaks or Baseline Noise: An increase in baseline noise or the appearance of broad, unresolved peaks could be a sign of complex degradation products, such as polymers formed from oxidation.

  • Confirmation: To confirm the identity of the degradation products, LC-MS analysis can be employed to determine their mass-to-charge ratios and fragmentation patterns.

Data Presentation

Table 1: Recommended Storage Conditions and Stability of this compound

FormStorage TemperatureDuration of StabilityKey Considerations
Powder -20°CUp to 3 yearsTightly sealed, protected from light and moisture.
4°CUp to 2 yearsTightly sealed, protected from light and moisture.
In Solvent (DMSO) -80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.
-20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Stability Testing of this compound Solution by HPLC

Objective: To assess the stability of an this compound solution under specific storage conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in DMSO at a concentration of 10 mg/mL.

  • Sample Preparation: Dilute the stock solution with the desired buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to a final concentration of 100 µg/mL.

  • Storage Conditions: Aliquot the diluted solution into several vials and store them under the desired conditions (e.g., 4°C, room temperature, 37°C). Protect the samples from light.

  • Time Points: Analyze the samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 325 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Quantify the peak area of this compound at each time point. A decrease in the peak area over time indicates degradation. The appearance of new peaks should also be noted.

Protocol 2: Forced Degradation Study of this compound

Objective: To identify potential degradation products and pathways of this compound under stress conditions.

Methodology:

  • Sample Preparation: Prepare separate solutions of this compound (e.g., 1 mg/mL) in different stress conditions:

    • Acidic Hydrolysis: 0.1 M HCl, incubated at 60°C.

    • Alkaline Hydrolysis: 0.1 M NaOH, incubated at 60°C.

    • Oxidative Degradation: 3% H₂O₂, stored at room temperature.

    • Thermal Degradation: Solution in water, heated at 80°C.

    • Photodegradation: Solution in water, exposed to UV light (e.g., 254 nm).

  • Time Points: Collect samples at various time points (e.g., 0, 1, 2, 4, 8 hours). Neutralize the acidic and alkaline samples before analysis.

  • HPLC-MS Analysis: Analyze the stressed samples using an HPLC system coupled with a mass spectrometer (LC-MS).

    • Use the HPLC conditions described in Protocol 1.

    • The mass spectrometer will help in identifying the mass of the parent compound and its degradation products.

  • Data Interpretation: Analyze the mass spectra of the new peaks to propose the structures of the degradation products.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_storage Storage & Stability Testing cluster_analysis Analysis cluster_results Results & Interpretation Powder This compound Powder Stock DMSO Stock Solution Powder->Stock Dissolve Work Working Solution (in buffer/media) Stock->Work Dilute Incubate Incubate Working Solution (Test Conditions) Work->Incubate Store_Powder Store Powder (-20°C or 4°C) Store_Stock Store Stock (-80°C or -20°C) HPLC HPLC Analysis Incubate->HPLC Time Points LCMS LC-MS Analysis Incubate->LCMS Forced Degradation Stability Assess Stability (Peak Area vs. Time) HPLC->Stability Degradation Identify Degradants (Mass Spectra) LCMS->Degradation anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_pathways Signaling Pathways cluster_response Inflammatory Response cluster_inhibition Inhibition by this compound LPS LPS MAPK MAPK (p38, JNK, ERK) LPS->MAPK NFkB IKK -> IκBα -> NF-κB LPS->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) MAPK->Cytokines NFkB->Cytokines iNOS_COX2 iNOS, COX-2 NFkB->iNOS_COX2 ICGA This compound ICGA->MAPK Inhibits ICGA->NFkB Inhibits antioxidant_pathway cluster_stress Oxidative Stress cluster_pathway Nrf2 Signaling Pathway cluster_response Antioxidant Response cluster_action Action of this compound ROS Reactive Oxygen Species (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces Stress Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nrf2 Release ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation to Nucleus & Binding Enzymes Antioxidant Enzymes (HO-1, NQO1) ARE->Enzymes Gene Transcription ICGA This compound ICGA->ROS Scavenges ICGA->Keap1_Nrf2 Inhibits

Technical Support Center: Isolating Pure Isochlorogenic Acid A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the isolation of pure isochlorogenic acid A.

Troubleshooting Guide

Problem 1: Low Yield of this compound

Question: Why am I consistently obtaining low yields of this compound from my plant extracts?

Possible Causes and Solutions:

CauseRecommended Solution
Incomplete Extraction: The solvent system may not be optimal for solubilizing this compound. Chlorogenic acids are not highly soluble in pure water.[1]Use a mixture of ethanol and water. The solubility of chlorogenic acid increases with temperature and is higher in pure ethanol than in pure water. However, mixed solvents can enhance solubility, with a maximum reached at a specific water weight fraction.[1] For example, a 70% ethanol solution can be effective.[2]
Degradation During Extraction: this compound is susceptible to degradation and isomerization under harsh conditions such as high temperatures, extreme pH, and exposure to light.[3] Pressurized liquid extraction (PLE) at high temperatures can lead to isomerization, transesterification, and hydrolysis.[4][5]Optimize extraction parameters. Use moderate temperatures (e.g., below 50°C) and protect the sample from light.[2][3] Consider using techniques like ultrasound-assisted extraction (UAE) which can be effective at lower temperatures and shorter durations.[6] Buffer the extraction solvent to maintain a stable pH.
Loss During Purification: Significant amounts of the target compound can be lost during multi-step purification processes like column chromatography.Minimize the number of purification steps where possible. Optimize each step for maximum recovery. For instance, in solid-phase extraction, ensure the elution solvent is strong enough to recover all the bound this compound.
Problem 2: Co-elution with Isomers

Question: I am unable to separate this compound from its isomers (isochlorogenic acid B and C, and other caffeoylquinic acid isomers) using my current HPLC method. How can I resolve this?

Possible Causes and Solutions:

CauseRecommended Solution
Insufficient Chromatographic Resolution: Standard C18 columns and isocratic elution methods may not provide the selectivity needed to separate structurally similar isomers.[7]Method 1: Optimize HPLC Conditions. Employ a gradient elution program. A common mobile phase consists of two solvents: Solvent A (e.g., 0.1% formic acid or 2mM phosphoric acid in water) and Solvent B (e.g., acetonitrile or methanol).[8][9] A shallow gradient can effectively separate closely eluting peaks. The detection wavelength is typically set around 325-330 nm.[8][10]
Method 2: Advanced Separation Techniques. For challenging separations, consider using High-Speed Counter-Current Chromatography (HSCCC) combined with preparative HPLC. This has been shown to successfully isolate this compound and C with high purities.[11]
Isomerization During Sample Preparation: The sample preparation and extraction process itself can cause isomerization, leading to the presence of multiple isomers that are then difficult to separate.[3]Maintain mild conditions during extraction and sample handling. Avoid high temperatures and pH extremes.[3][5] Analyze samples as quickly as possible after preparation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found during the isolation of this compound?

A1: The most common impurities are its structural isomers, primarily other dicaffeoylquinic acids like isochlorogenic acid B (3,4-dicaffeoylquinic acid) and isochlorogenic acid C (4,5-dicaffeoylquinic acid).[11] Additionally, other caffeoylquinic acid derivatives and related phenolic compounds present in the natural source can also be co-extracted.[12]

Q2: What are the optimal storage conditions for isolated this compound?

A2: Due to its instability, pure this compound should be stored at low temperatures (e.g., -20°C), protected from light, and in an inert atmosphere (e.g., under argon or nitrogen) to prevent oxidation and isomerization.[3]

Q3: How can I confirm the identity and purity of my isolated this compound?

A3: A combination of analytical techniques is recommended. High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector can be used for initial purity assessment.[13] For unambiguous identification and differentiation from its isomers, Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS/MS) is a powerful tool.[12][14] Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the chemical structure.[11]

Q4: Can this compound be synthesized?

A4: While the focus is often on isolation from natural sources, chemical syntheses are being explored to obtain larger quantities of pure chlorogenic acids, which can help overcome the challenges of isolation and purification from complex plant mixtures.[3]

Quantitative Data Summary

The following table summarizes the purity and recovery rates of this compound and its isomers achieved through different purification methods.

MethodSource MaterialCompoundPurity (%)Recovery (%)Reference
HSCCC followed by Prep-HPLCLonicera japonica flower budsThis compound9880.1[11]
HSCCC followed by Prep-HPLCLonicera japonica flower budsIsochlorogenic acid C9679.8[11]
HSCCCEnriched fractionThis compound96.2Not Reported[11]
HSCCCEnriched fractionIsochlorogenic acid B98.3Not Reported[11]

Experimental Protocols

Protocol 1: Isolation of Isochlorogenic Acids using HSCCC and Preparative HPLC

This protocol is adapted from a method used for isolating isochlorogenic acids from the flower buds of Lonicera japonica.[11]

  • Crude Extraction:

    • Extract the dried plant material (e.g., flower buds) with methanol.

    • Concentrate the methanol extract under reduced pressure to obtain a crude residue.

  • Partial Purification:

    • Subject the crude residue to silica gel column chromatography for initial fractionation.

  • High-Speed Counter-Current Chromatography (HSCCC) Separation:

    • Use a two-phase solvent system. A common system is n-hexane/ethyl acetate/methanol/water.

    • Dissolve the partially purified sample in the solvent mixture.

    • Perform HSCCC to separate fractions containing isochlorogenic acid isomers.

  • Preparative HPLC Purification:

    • Collect the fraction containing the isomers of interest from the HSCCC separation.

    • Further purify this fraction using preparative HPLC with a C18 column.

    • Use a gradient elution with a mobile phase of methanol and water.

    • Collect the peaks corresponding to pure this compound.

  • Structure Confirmation:

    • Confirm the chemical structures of the isolated compounds using electrospray ionization mass spectrometry (ESI-MS) and 1H-NMR.[11]

Protocol 2: Analytical HPLC Method for Purity Assessment

This is a general analytical HPLC method for the separation and quantification of chlorogenic acids.[8][9][15]

  • Instrumentation: HPLC system with a PDA or UV detector and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water or 2 mM phosphoric acid, pH 2.7.[8]

    • Solvent B: Acetonitrile or Methanol.

  • Elution Program:

    • Employ a linear gradient elution. For example, start with a higher concentration of Solvent A and gradually increase the concentration of Solvent B over 45-60 minutes.[8][9]

  • Flow Rate: Typically 0.8-1.0 mL/min.[8][15]

  • Detection: Monitor the eluent at 325 nm or 330 nm.[8][10]

  • Quantification: Use a certified reference standard of this compound to create a calibration curve for accurate quantification.

Visualizations

experimental_workflow cluster_extraction Extraction & Initial Cleanup cluster_purification Purification Stages cluster_analysis Analysis & Final Product plant_material Plant Material (e.g., Lonicera japonica) extraction Methanol Extraction plant_material->extraction concentration Concentration (Rotary Evaporation) extraction->concentration crude_extract Crude Extract concentration->crude_extract silica_gel Silica Gel Column Chromatography crude_extract->silica_gel hsccc HSCCC Separation (e.g., n-hexane-ethyl acetate-methanol-water) silica_gel->hsccc prep_hplc Preparative HPLC (C18 Column) hsccc->prep_hplc pure_ica Pure this compound prep_hplc->pure_ica analysis Purity & Identity Confirmation (HPLC, MS, NMR) pure_ica->analysis

Caption: Experimental workflow for the isolation and purification of this compound.

logical_relationship cluster_challenges Challenges cluster_causes Root Causes cluster_solutions Solutions low_yield Low Yield cause1 Suboptimal Extraction low_yield->cause1 cause2 Harsh Conditions (Temp, pH, Light) low_yield->cause2 cause4 Purification Losses low_yield->cause4 isomer_sep Isomer Co-elution isomer_sep->cause2 cause3 Poor HPLC Selectivity isomer_sep->cause3 degradation Compound Degradation degradation->cause2 sol1 Optimize Solvent System (e.g., 70% Ethanol) cause1->sol1 sol2 Mild Conditions & Protection from Light cause2->sol2 sol3 Gradient HPLC & Advanced Chromatography (HSCCC) cause3->sol3 sol4 Minimize Purification Steps cause4->sol4

Caption: Key challenges and solutions in isolating this compound.

References

Technical Support Center: Isochlorogenic Acid A Analysis in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method validation of isochlorogenic acid A in plasma. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the analysis of this compound in plasma samples.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing, Broadening, or Splitting) 1. Column Contamination: Buildup of plasma components on the column frit or packing material.[1] 2. Inappropriate Injection Solvent: The solvent used to dissolve the extracted sample is stronger than the mobile phase.[1] 3. Column Void: Dissolution of silica packing material due to high mobile phase pH (>7).[1] 4. Secondary Interactions: Analyte interacting with active sites on the column packing.1. Flush the column: Use a strong solvent wash. If the problem persists, replace the in-line filter or the column.[1] 2. Solvent Matching: Ensure the injection solvent is of similar or weaker strength than the initial mobile phase. 3. pH Control: Use a column suitable for the mobile phase pH. Consider columns like Poroshell 120 HpH, PLRP-S, or Extend for higher pH applications.[1] 4. Mobile Phase Modifier: Add a competing agent (e.g., trifluoroacetic acid for reverse-phase) to the mobile phase to reduce secondary interactions.
Low Analyte Recovery 1. Inefficient Extraction: The chosen sample preparation method (e.g., protein precipitation, liquid-liquid extraction) is not optimal for this compound. 2. Analyte Instability: Degradation of this compound during sample storage or processing.[2] 3. Adsorption: The analyte may be adsorbing to plasticware or the autosampler vial.1. Optimize Extraction: Experiment with different protein precipitation solvents (e.g., methanol, acetonitrile) or liquid-liquid extraction solvents and pH conditions.[3][4] 2. Ensure Stability: Keep samples on ice or at 4°C during processing and store them at -80°C for long-term stability.[3] Consider adding an acid to the plasma to improve stability.[3] 3. Use appropriate materials: Employ low-binding tubes and vials.
High Matrix Effect (Ion Suppression or Enhancement) 1. Co-eluting Endogenous Components: Phospholipids or other plasma components can interfere with the ionization of this compound in the mass spectrometer source.[5] 2. Inadequate Sample Cleanup: The sample preparation method does not sufficiently remove interfering substances.[3]1. Improve Chromatographic Separation: Modify the gradient elution to separate the analyte from the interfering matrix components.[3] 2. Enhance Sample Preparation: Use a more rigorous sample cleanup technique, such as solid-phase extraction (SPE) or a Captiva ND Lipids plate, to remove phospholipids.[6] Liquid-liquid extraction may also reduce matrix effects compared to protein precipitation.[3]
Inconsistent Results (Poor Precision) 1. Inconsistent Sample Preparation: Variability in pipetting, extraction times, or evaporation steps. 2. Internal Standard Issues: Improper selection or addition of the internal standard (IS).[7] 3. Instrument Instability: Fluctuations in the LC pump, autosampler, or mass spectrometer.1. Standardize Procedures: Ensure consistent execution of the sample preparation protocol. Automation can improve reproducibility.[6] 2. Select a Suitable IS: Choose an IS with similar physicochemical properties to this compound (e.g., a structural analog like neochlorogenic acid).[8] Ensure the IS is added consistently to all samples and standards.[7][9] 3. Perform System Suitability Tests: Regularly check the performance of the LC-MS/MS system to ensure it is functioning correctly.
Analyte Isomerization This compound is susceptible to isomerization (conversion to other isomers like isochlorogenic acid B or C) depending on pH, temperature, and light exposure.[10][11]Control Experimental Conditions: Maintain a consistent pH, protect samples from light, and control the temperature during sample handling, storage, and analysis to minimize isomerization.[10][11]

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical technique for this compound in plasma?

A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most prevalent and sensitive method for the quantification of this compound in plasma.[3][4][8] HPLC with UV detection has also been successfully used.[2][12]

Q2: How should I prepare my plasma samples for analysis?

A2: Common sample preparation techniques include:

  • Protein Precipitation (PPT): This is a simple and fast method, often using methanol or acetonitrile.[8] However, it may result in significant matrix effects.[3]

  • Liquid-Liquid Extraction (LLE): This technique generally provides cleaner extracts than PPT and can reduce matrix effects. A common solvent system is ether-ethyl acetate.[3][4]

  • Solid-Phase Extraction (SPE): SPE can offer a more thorough cleanup, leading to reduced matrix effects.

Q3: What are the key validation parameters I need to assess for my bioanalytical method?

A3: According to FDA and ICH guidelines, a full bioanalytical method validation should include selectivity, specificity, matrix effect, calibration curve, range (LLOQ to ULOQ), accuracy, precision, carryover, dilution integrity, and stability.[13][14][15][16]

Q4: How can I assess the stability of this compound in plasma?

A4: Stability should be evaluated under various conditions to mimic sample handling and storage:

  • Freeze-Thaw Stability: Assess analyte stability after multiple freeze-thaw cycles (e.g., three cycles at -20°C or -80°C).[2][3]

  • Short-Term Stability: Evaluate stability at room temperature or on ice for a period representative of sample processing time.[2][3]

  • Long-Term Stability: Determine stability at the intended long-term storage temperature (e.g., -20°C or -80°C) for a duration covering the expected sample storage period.[2][3]

  • Post-Preparative Stability: Assess the stability of the processed samples in the autosampler.[3]

Q5: What is an appropriate internal standard (IS) for this compound analysis?

A5: An ideal internal standard should have similar chemical and physical properties to the analyte. For this compound, suitable internal standards include structural analogs like neochlorogenic acid or ferulic acid.[2][8] A stable isotope-labeled version of this compound would be the most ideal IS.

Quantitative Data Summary

The following tables summarize typical validation parameters for the analysis of this compound (and related chlorogenic acids) in plasma.

Table 1: Linearity and Sensitivity

AnalyteMethodLinear Range (ng/mL)LLOQ (ng/mL)Correlation Coefficient (r)
This compoundHPLC-UV40 - 40,000400.9998[12]
Chlorogenic AcidLC-MS/MS1.00 - 800.001.00>0.99[4]
Chlorogenic AcidLC-MS/MS10 - 200010Not Reported[8]
Chlorogenic AcidLC-MS/MS0.1 - 100.1Not Reported[17]

Table 2: Accuracy and Precision

AnalyteMethodQC Concentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%RE)
This compoundHPLC-UV100, 1730, 30000< 7.63%< 7.63%-1.41 to 3.25%[12]
Chlorogenic AcidLC-MS/MSNot Specified< 9.05%< 9.05%Not Reported[4]
Chlorogenic AcidLC-MS/MSNot Specified< 10.7%< 10.7%-3.0 to 10.6%[8]

Table 3: Recovery and Stability

AnalyteMethodRecoveryStability ConditionsStability Results
This compoundHPLC-UVNot ReportedFreeze-thaw (3 cycles), Short-term (12h, RT), Long-term (1 month, -20°C)Stable[2]
Chlorogenic AcidLC-MS/MS> 74.62%Not SpecifiedStable during storage, preparation, and analysis[4]
Chlorogenic AcidLC-MS/MSNot ReportedPost-preparation (24h, 4°C), Short-term (2h, on ice), Long-term (28 days, -80°C), Freeze-thaw (3 cycles)Negligible effects on stability[3]

Experimental Protocols

Detailed Methodology: LC-MS/MS Analysis of this compound

This protocol is a representative example based on published methods.[3][4][8]

1. Standard and Sample Preparation:

  • Stock Solutions: Prepare a 1 mg/mL stock solution of this compound and the internal standard (e.g., neochlorogenic acid) in methanol.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution with methanol:water (50:50, v/v) to create calibration standards.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking blank plasma with the appropriate working solutions.

  • Plasma Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, standard, or QC, add 20 µL of the internal standard working solution.

    • Add 600 µL of acidified methanol (e.g., with 0.1% formic acid) to precipitate proteins.[2]

    • Vortex for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Inject 5-20 µL into the LC-MS/MS system.

2. Chromatographic Conditions:

  • LC System: Agilent 1200 series or equivalent.[2]

  • Column: A reverse-phase C18 column (e.g., Shodex C18, 5 µm, 4.6 x 250 mm).[2]

  • Mobile Phase A: 0.1% phosphoric acid or 0.1% formic acid in water.[2][8]

  • Mobile Phase B: Methanol or acetonitrile.[2][8]

  • Gradient Elution: A typical gradient might start with a low percentage of organic phase, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.4 - 1.0 mL/min.[2][8]

  • Column Temperature: 30°C.[2][12]

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.[4][8][18]

  • Multiple Reaction Monitoring (MRM): Monitor the precursor to product ion transitions. For chlorogenic acid, a common transition is m/z 352.9 → 191.1.[4] The specific transition for this compound should be optimized.

  • Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage for maximum signal intensity.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation (e.g., with Methanol) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject into LC System reconstitute->inject separation Chromatographic Separation (C18 Column) inject->separation ionization Electrospray Ionization (ESI) separation->ionization detection Mass Spectrometry (MRM Mode) ionization->detection quant Quantification detection->quant validation Method Validation quant->validation

Caption: Experimental workflow for this compound analysis in plasma.

Troubleshooting_Logic start Inconsistent or Inaccurate Results check_precision Are results imprecise? start->check_precision check_accuracy Are results inaccurate? check_precision->check_accuracy No review_sample_prep Review Sample Preparation Protocol check_precision->review_sample_prep Yes check_recovery Evaluate Extraction Recovery check_accuracy->check_recovery Yes end Method Optimized check_accuracy->end No check_is Verify Internal Standard Addition review_sample_prep->check_is system_suitability Run System Suitability Test check_is->system_suitability system_suitability->end check_matrix Assess Matrix Effects check_recovery->check_matrix check_stability Investigate Analyte Stability check_matrix->check_stability check_stability->end

Caption: Troubleshooting decision tree for method validation issues.

References

minimizing isomerization of isochlorogenic acid A during processing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the isomerization of isochlorogenic acid A (3,5-dicaffeoylquinic acid) during experimental processing.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the handling and processing of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound isomerization?

A1: this compound (3,5-dicaffeoylquinic acid) is prone to isomerization, a process where the acyl groups migrate to different positions on the quinic acid core. This chemical change results in the formation of its isomers, such as isochlorogenic acid B (3,4-dicaffeoylquinic acid) and isochlorogenic acid C (4,5-dicaffeoylquinic acid). This transformation can significantly impact the compound's biological activity and lead to inaccurate experimental results.[1]

Q2: What are the main factors that cause the isomerization of this compound?

A2: The primary factors that induce the isomerization of this compound are elevated temperature, pH (especially alkaline conditions), and exposure to light.[2][3] High temperatures provide the energy for acyl migration, while alkaline pH can catalyze the process.[4][5] UV radiation can also lead to geometric isomerization (cis/trans).[6]

Q3: I am seeing unexpected peaks in my HPLC analysis of an this compound sample. Could this be isomerization?

A3: Yes, the appearance of new, closely eluting peaks around your main this compound peak is a strong indication of isomerization. Due to the structural similarity of the isomers, they will have similar retention times in reverse-phase HPLC. To confirm, you can compare the retention times with available standards of isochlorogenic acid isomers or use mass spectrometry (MS) to identify the molecular weight of the compounds in the unexpected peaks, which should be identical to that of this compound.[7][8]

Q4: How can I minimize isomerization during sample extraction?

A4: To minimize isomerization during extraction, it is crucial to control the temperature and pH.

  • Temperature: Use cold solvents and keep the extraction vessel on ice. Avoid heating unless absolutely necessary. Studies have shown that extraction yields can be high at lower temperatures, for instance, equilibrium can be reached within 15 minutes at 25°C.[9]

  • pH: Use a slightly acidic extraction solvent (pH 4-5).[10] This can be achieved by adding a small amount of a weak acid like formic acid or acetic acid.

  • Solvent: A mixture of ethanol and water is commonly used for extraction. The optimal ratio can vary, but a concentration of around 50-70% ethanol in water is often effective.[11]

  • Light: Protect your samples from light by using amber glassware or wrapping containers in aluminum foil.

Q5: What are the best conditions for storing this compound solutions?

A5: For short-term storage, solutions should be kept at low temperatures (2-8°C) in a refrigerator and protected from light. The pH of the solution should be maintained in the acidic range (pH 4-5). For long-term storage, it is recommended to store the compound as a dry powder at -20°C or below. If storing in solution, use a slightly acidic buffer, aliquot into small volumes to avoid repeated freeze-thaw cycles, and protect from light.

Q6: Can antioxidants help to prevent the degradation of this compound?

A6: Yes, antioxidants such as ascorbic acid (Vitamin C) and epigallocatechin gallate (EGCG) have been shown to improve the stability of chlorogenic acids in solution by protecting them from oxidative degradation.[5][12] This can be particularly useful during processing steps where the sample may be exposed to air.

Data on this compound Stability

The stability of this compound is highly dependent on the experimental conditions. The following tables summarize the key factors influencing its stability and provide general recommendations.

Table 1: Influence of Temperature on this compound Stability

Temperature RangeEffect on Isomerization and DegradationRecommendations
< 10°CMinimal isomerization and degradation.Ideal for storage and processing.
25-40°CSlow to moderate isomerization can occur over time.[9]Suitable for short-term experiments. Minimize exposure time.
> 50°CSignificant and rapid isomerization and degradation.[11]Avoid if possible. If heating is necessary, use the lowest possible temperature and shortest duration.

Table 2: Influence of pH on this compound Stability

pH RangeEffect on Isomerization and DegradationRecommendations
2.0 - 5.5High stability, minimal isomerization.[12]Optimal pH range for extraction and storage in solution.
6.0 - 8.0Increased rate of isomerization.[5][12]Buffer systems in this range should be used with caution and for short durations.
> 8.0Rapid isomerization and degradation.[4][5]Avoid alkaline conditions.

Experimental Protocols

Protocol 1: Recommended Extraction Procedure to Minimize Isomerization

  • Preparation:

    • Pre-cool all solvents (e.g., 70% ethanol in water) and equipment to 4°C.

    • Prepare an acidic extraction solvent by adding 0.1% (v/v) formic acid to the solvent mixture (final pH ~3-4).

    • Weigh the plant material and place it in a pre-chilled homogenization tube or flask.

  • Extraction:

    • Add the cold, acidified solvent to the plant material at a solid-to-liquid ratio of 1:10 to 1:20 (g/mL).

    • Homogenize or sonicate the sample on ice for a short duration (e.g., 1-5 minutes). Avoid excessive sonication which can generate heat.

    • Alternatively, perform maceration with stirring at 4°C for 15-30 minutes.

    • Protect the sample from light throughout the process.

  • Clarification:

    • Centrifuge the extract at 4°C to pellet the solid material.

    • Filter the supernatant through a 0.22 µm filter into a pre-chilled, amber collection tube.

  • Storage:

    • For immediate analysis, keep the extract on ice.

    • For short-term storage (up to 24 hours), store at 4°C.

    • For long-term storage, evaporate the solvent under reduced pressure at a low temperature (<30°C) and store the dried extract at -20°C or below.

Visualizing Isomerization and Degradation Pathways

The following diagrams illustrate the key transformation pathways of this compound.

Isomerization_Pathway ICA This compound (3,5-dicaffeoylquinic acid) ICB Isochlorogenic Acid B (3,4-dicaffeoylquinic acid) ICA->ICB Acyl Migration (Heat, pH) ICC Isochlorogenic Acid C (4,5-dicaffeoylquinic acid) ICA->ICC Acyl Migration (Heat, pH) ICB->ICC Acyl Migration (Heat, pH)

Caption: Isomerization pathway of this compound.

Degradation_Pathway ICA This compound Hydrolysis Hydrolysis (Acid/Base, Heat) ICA->Hydrolysis Oxidation Oxidation (O2, Light) ICA->Oxidation CaffeicAcid Caffeic Acid Hydrolysis->CaffeicAcid QuinicAcid Quinic Acid Hydrolysis->QuinicAcid OxidationProducts Oxidation Products (e.g., o-quinones) Oxidation->OxidationProducts

Caption: Major degradation pathways of this compound.

References

Validation & Comparative

A Comparative Guide to the Biological Activities of Isochlorogenic Acid A and C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of two major isomers of isochlorogenic acid: isochlorogenic acid A (ICQA) and isochlorogenic acid C (ICAC). The information presented is supported by experimental data to aid in research and development decisions.

At a Glance: Key Biological Activities

Biological ActivityThis compound (ICQA)Isochlorogenic Acid C (ICAC)
Antioxidant Potent free radical scavenging activity.Strong antioxidant properties, comparable to ICQA.
Anti-inflammatory Demonstrates significant anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[1]Exhibits anti-inflammatory potential.
Anticancer Shows cytotoxic effects against breast cancer cells.Inhibits metastasis of breast cancer cells.
Hepatoprotective Protects against liver injury by reducing liver enzymes and inflammation.General hepatoprotective effects attributed to chlorogenic acids.
Antiviral Possesses antiviral properties.Shows antiviral effects.

In-Depth Comparison

Antioxidant Activity

A direct comparative study on chicken primary duodenal epithelial cells revealed that both this compound and C exhibit significant antioxidant properties.

Table 1: Comparative Antioxidant Effects of this compound and C [2]

ConcentrationTreatmentCell Viability (%)Relative ROS Level (%)
25 µMThis compoundSignificantly higher than modelSignificantly lower than model
Isochlorogenic Acid CSignificantly higher than modelSignificantly lower than model
100 µMThis compoundSignificantly higher than modelSignificantly lower than model
Isochlorogenic Acid CSignificantly higher than modelSignificantly lower than model
200 µMThis compoundSignificantly improvedNot specified
Isochlorogenic Acid CSignificantly improvedNot specified

Note: The study used a tert-butyl hydroperoxide (tBHP)-induced oxidative stress model. "Significantly higher/lower than model" indicates a protective effect against oxidative damage.

Anticancer Activity

While a direct head-to-head comparative study is not available, independent studies on the MDA-MB-231 human breast cancer cell line provide insights into their distinct anticancer mechanisms.

This compound exhibits cytotoxic effects, directly killing cancer cells. The IC50 value, the concentration required to inhibit the growth of 50% of cancer cells, was determined for ICQA.

Table 2: Anticancer Activity of this compound on Breast Cancer Cells

Cell LineIC50 (µM) after 24h
MDA-MB-231135.8
4T1154.9

Isochlorogenic Acid C , on the other hand, demonstrates potent anti-metastatic properties. It reverses the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis, by down-regulating the EGFR signaling pathway. ICAC was shown to suppress the migration and invasion capacities of highly metastatic MDA-MB-231 cells.

Anti-inflammatory Activity

This compound has been shown to possess significant anti-inflammatory properties. In a study on lipopolysaccharide (LPS)-induced acute lung injury in mice, ICQA pretreatment dose-dependently reversed the increased levels of pro-inflammatory cytokines IL-6, TNF-α, IL-1β, and MCP-1.[1] This anti-inflammatory effect is mediated, at least in part, through the inhibition of the NF-κB signaling pathway.

Hepatoprotective Activity

This compound demonstrates notable hepatoprotective effects. In a rat model of carbon tetrachloride (CCl4)-induced liver fibrosis, treatment with ICQA significantly reduced the elevated serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), and total bilirubin (TBIL).

Table 3: Effect of this compound on Liver Function Markers in CCl4-Treated Rats

ParameterModel GroupICQA (20 mg/kg)ICQA (40 mg/kg)
ALT (U/L)258.3 ± 45.7152.1 ± 33.8110.6 ± 28.5**
AST (U/L)315.6 ± 52.1189.4 ± 41.2145.2 ± 35.7
TBIL (μmol/L)12.8 ± 2.58.1 ± 1.9*6.5 ± 1.6

*p < 0.05, **p < 0.01 vs. Model Group

Information on the specific hepatoprotective activity of Isochlorogenic Acid C is less detailed. However, chlorogenic acids as a class are known to have protective effects on the liver.

Signaling Pathways and Mechanisms of Action

The biological activities of this compound and C are mediated through various signaling pathways.

This compound

  • Anti-inflammatory and Hepatoprotective: ICQA inhibits the HMGB1/TLR4/NF-κB signaling pathway . This pathway is crucial in inflammatory responses and liver fibrosis. By inhibiting this pathway, ICQA reduces the production of pro-inflammatory cytokines and mitigates liver damage.

ICQA_NFkB_Pathway HMGB1 HMGB1 TLR4 TLR4 HMGB1->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB P NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocation Inflammation Inflammation (TNF-α, IL-6, etc.) Nucleus->Inflammation gene transcription ICQA Isochlorogenic Acid A ICQA->HMGB1 ICQA->TLR4 ICQA->IKK

ICQA inhibits the HMGB1/TLR4/NF-κB pathway.
  • Anticancer: In the context of cancer, ICQA has been found to inhibit the FAK/PI3K/AKT/mTOR signaling pathway , which is critical for cancer cell proliferation and survival.

Isochlorogenic Acid C

  • Anticancer (Anti-metastatic): ICAC reverses epithelial-mesenchymal transition (EMT) by down-regulating the EGFR/PLCγ/ERK½/slug signaling pathway . This pathway is a key driver of metastasis in many cancers.

ICAC_EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR PLCg PLCγ EGFR->PLCg P ERK ERK1/2 PLCg->ERK Slug Slug ERK->Slug EMT Epithelial-Mesenchymal Transition (EMT) Slug->EMT Metastasis Metastasis EMT->Metastasis ICAC Isochlorogenic Acid C ICAC->EGFR

ICAC down-regulates the EGFR signaling pathway.
  • Antioxidant and Anti-allergic: ICAC enhances antioxidant responses by upregulating the expression of Nrf2 , a master regulator of the antioxidant response, and its downstream targets like GPX4 and SLC7A11.

Experimental Protocols

This section provides an overview of the methodologies used in the cited studies. For detailed protocols, please refer to the original publications.

Antioxidant Activity Assessment
  • Cell Viability Assay: Chicken primary duodenal epithelial cells were treated with various concentrations of this compound or C, followed by induction of oxidative stress with tBHP. Cell viability was then measured using a commercial assay kit.[2]

  • Reactive Oxygen Species (ROS) Measurement: The intracellular ROS levels in the treated cells were quantified using a fluorescent probe that becomes fluorescent upon oxidation by ROS.[2]

Anticancer Activity Assessment
  • Cell Viability (IC50) Assay: MDA-MB-231 and 4T1 breast cancer cells were treated with a range of concentrations of this compound for 24 hours. Cell viability was assessed using the CCK-8 assay to determine the IC50 value.

  • Migration and Invasion Assays: The effect of isochlorogenic acid C on the migratory and invasive potential of MDA-MB-231 cells was evaluated using Transwell inserts with or without a Matrigel coating.

Western Blotting for Signaling Pathway Analysis
  • Protein Extraction and Quantification: Cells or tissues were lysed to extract total protein, and the concentration was determined using a BCA protein assay kit.

  • Immunoblotting: Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and incubated with primary antibodies against the target proteins (e.g., p-NF-κB, EGFR, Nrf2). This was followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualization using an enhanced chemiluminescence (ECL) detection system.

Measurement of Liver Function Enzymes
  • Serum Collection: Blood samples were collected from experimental animals and centrifuged to obtain serum.

  • Enzyme Activity Assays: The activities of ALT, AST, and the level of TBIL in the serum were measured using commercially available assay kits according to the manufacturer's instructions.[3][4]

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cell Culture (e.g., Cancer cells, Epithelial cells) Treatment Treatment with This compound or C Cell_Culture->Treatment Bio_Assay Biological Activity Assays (Antioxidant, Anticancer, Anti-inflammatory) Treatment->Bio_Assay Signal_Analysis Signaling Pathway Analysis (Western Blot) Treatment->Signal_Analysis Animal_Model Animal Model (e.g., Liver Injury, Tumor Xenograft) Treatment_InVivo Administration of This compound or C Animal_Model->Treatment_InVivo Sample_Collection Sample Collection (Blood, Tissues) Treatment_InVivo->Sample_Collection Hepatoprotective_Assay Hepatoprotective Assessment (Liver Enzymes) Sample_Collection->Hepatoprotective_Assay Histology Histopathological Analysis Sample_Collection->Histology

General experimental workflow for assessing biological activities.

Conclusion

Both this compound and C possess a range of beneficial biological activities. ICQA demonstrates strong antioxidant, anti-inflammatory, and cytotoxic anticancer effects. ICAC also exhibits potent antioxidant activity and is particularly effective in inhibiting cancer cell metastasis. Their distinct mechanisms of action, targeting different signaling pathways, suggest they may have different therapeutic applications. Further head-to-head comparative studies, particularly for their anti-inflammatory and hepatoprotective effects, are warranted to fully elucidate their comparative efficacy and guide future drug development efforts.

References

Dicaffeoylquinic Acid Isomers: A Comparative Analysis of Anti-Inflammatory Effects

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the comparative anti-inflammatory properties of dicaffeoylquinic acid isomers, supported by experimental data and detailed methodologies.

Dicaffeoylquinic acids (DCQAs), a class of phenolic compounds found in various plants, have garnered significant attention for their potent antioxidant and anti-inflammatory properties. These molecules exist as several positional isomers, with the location of the two caffeoyl moieties on the quinic acid core influencing their biological activity. This guide provides a comparative analysis of the anti-inflammatory effects of the most studied DCQA isomers, focusing on 3,4-dicaffeoylquinic acid (3,4-DCQA), 3,5-dicaffeoylquinic acid (3,5-DCQA), and 4,5-dicaffeoylquinic acid (4,5-DCQA). Limited information is available for other isomers such as 1,3-dicaffeoylquinic acid (1,3-DCQA), 1,4-dicaffeoylquinic acid (1,4-DCQA), and 1,5-dicaffeoylquinic acid (1,5-DCQA).

In Vitro Anti-Inflammatory Activities

The anti-inflammatory effects of DCQA isomers have been extensively evaluated in vitro, primarily using lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW 264.7. These studies consistently demonstrate the ability of DCQAs to inhibit the production of key pro-inflammatory mediators.

Table 1: Comparative In Vitro Anti-Inflammatory Effects of Dicaffeoylquinic Acid Isomers

IsomerCell LineStimulantTarget MediatorEffectReference
4,5-DCQA RAW 264.7LPSNitric Oxide (NO)Dose-dependent reduction[1][2]
Prostaglandin E2 (PGE2)Significant suppression (55% inhibition at 4 µM)[1]
TNF-αDose-dependent decrease (40% inhibition at 4 µM)[1]
IL-6Dose-dependent decrease (20% inhibition at 4 µM)[1]
iNOS protein expressionDose-dependent reduction[1]
COX-2 protein expressionDose-dependent reduction[1]
3,5-DCQA RAW 264.7LPSNitric Oxide (NO)Significant inhibition[3]
iNOS gene expressionSignificant suppression[3]
COX-2 gene expressionSignificant suppression[3]
TNF-α gene expressionSignificant suppression[3]
3,4-DCQA Caco-2PMA + IFNγIL-890% reduction in secretion[4]
3,5-DCQA Caco-2PMA + IFNγIL-890% reduction in secretion[4]
4,5-DCQA Caco-2PMA + IFNγIL-890% reduction in secretion[4]

In Vivo Anti-Inflammatory Activities

Animal models, such as the carrageenan-induced paw edema model in rats, have been employed to assess the in vivo anti-inflammatory efficacy of DCQA isomers. These studies provide valuable insights into the systemic effects of these compounds.

A key comparative study evaluated the in vivo anti-inflammatory activity of 3,5-DCQA, 3,4-DCQA, and 4,5-DCQA in a carrageenan-induced rat paw edema model.[5]

Table 2: Comparative In Vivo Anti-Inflammatory Effects of Dicaffeoylquinic Acid Isomers in Carrageenan-Induced Rat Paw Edema

Isomer (50 mg/kg)Inhibition of Edema Volume (after 3h)Reduction of TNF-α (pg/mL)Reduction of IL-1β (pg/mL)Reference
3,5-DCQA SignificantLower than controlLower than control[5]
3,4-DCQA SignificantLower than controlLower than control[5]
4,5-DCQA SignificantLower than controlLower than control[5]
Indomethacin (10 mg/kg) Reference12.60 ± 1.3052.91 ± 5.20[5]

Note: While the study demonstrated significant activity for all three isomers, a direct quantitative comparison of the percentage of edema inhibition between the isomers was not explicitly stated in the abstract.

Another study focused on 4,5-DCQA and found that oral administration at doses of 5, 10, and 20 mg/kg suppressed carrageenan-induced edema in a dose-dependent manner.[1][2]

Mechanistic Insights: Signaling Pathways

The anti-inflammatory effects of dicaffeoylquinic acid isomers are primarily mediated through the modulation of key intracellular signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways play a crucial role in regulating the expression of pro-inflammatory genes.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. DCQA isomers have been shown to inhibit this process.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB Complex NFkB NF-κB (p65/p50) NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocates IkB_NFkB->NFkB Releases DCQA DCQA Isomers DCQA->IKK Inhibits DCQA->NFkB Inhibits Translocation DNA DNA NFkB_n->DNA Binds ProInflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->ProInflammatory_Genes Transcription

Caption: NF-κB signaling pathway and points of inhibition by DCQA isomers.

MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade involved in inflammation. It consists of a series of protein kinases, including ERK, JNK, and p38, which are activated by various extracellular stimuli. Once activated, these kinases phosphorylate and activate transcription factors that regulate the expression of inflammatory mediators. Studies have shown that DCQA isomers can suppress the phosphorylation of these key MAPK proteins.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS Receptor Receptor LPS->Receptor MAPKKK MAPKKK Receptor->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates ERK ERK MAPKK->ERK Phosphorylates JNK JNK MAPKK->JNK Phosphorylates p38 p38 MAPKK->p38 Phosphorylates AP1 AP-1 ERK->AP1 JNK->AP1 p38->AP1 Activate DCQA DCQA Isomers DCQA->MAPKK Inhibits Phosphorylation ProInflammatory_Genes Pro-inflammatory Gene Expression AP1->ProInflammatory_Genes

Caption: MAPK signaling pathway and points of inhibition by DCQA isomers.

Experimental Protocols

This section provides a detailed overview of the methodologies commonly used in the cited studies to evaluate the anti-inflammatory effects of dicaffeoylquinic acid isomers.

In Vitro Anti-Inflammatory Assay in RAW 264.7 Macrophages
  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Viability Assay (MTT Assay): To determine the non-toxic concentrations of DCQA isomers, cells are seeded in 96-well plates and treated with various concentrations of the compounds for 24 hours. Subsequently, MTT solution is added, and the resulting formazan crystals are dissolved in DMSO. The absorbance is measured at 570 nm.

  • Measurement of Nitric Oxide (NO) Production: Cells are pre-treated with different concentrations of DCQA isomers for 1 hour, followed by stimulation with 1 µg/mL of LPS for 24 hours. The concentration of nitrite in the culture supernatant is measured using the Griess reagent.

  • Measurement of Prostaglandin E2 (PGE2) Production: Cell culture supernatants are collected after treatment with DCQA isomers and LPS. The concentration of PGE2 is determined using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

  • Western Blot Analysis for iNOS and COX-2 Expression: Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin). After incubation with a secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6): The levels of TNF-α and IL-6 in the cell culture supernatants are quantified using specific ELISA kits.

In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema in Rats
  • Animals: Male Sprague-Dawley rats are used for the experiment. The animals are housed under standard laboratory conditions and are given free access to food and water.

  • Induction of Paw Edema: A sub-plantar injection of 1% carrageenan solution is administered into the right hind paw of the rats to induce localized inflammation and edema.

  • Drug Administration: DCQA isomers are administered orally at specified doses (e.g., 25 or 50 mg/kg body weight) one hour before the carrageenan injection. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.

  • Measurement of Paw Volume: The volume of the inflamed paw is measured using a plethysmometer at different time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection. The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.

  • Measurement of Pro-inflammatory Cytokines in Paw Tissue: After the experiment, the animals are euthanized, and the inflamed paw tissue is collected. The tissue is homogenized, and the levels of TNF-α and IL-1β are measured using ELISA kits.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis A1 RAW 264.7 Cell Culture A2 Pre-treatment with DCQA Isomers A1->A2 A3 LPS Stimulation A2->A3 A4 Measurement of Inflammatory Mediators (NO, PGE2, TNF-α, IL-6) A3->A4 A5 Western Blot for iNOS & COX-2 A3->A5 B1 Animal Model (e.g., Rats) B2 Oral Administration of DCQA Isomers B1->B2 B3 Carrageenan Injection in Paw B2->B3 B4 Measurement of Paw Edema Volume B3->B4 B5 ELISA for Cytokines in Paw Tissue B3->B5

Caption: General experimental workflow for assessing anti-inflammatory effects.

Conclusion

The available evidence strongly suggests that dicaffeoylquinic acid isomers, particularly 3,4-DCQA, 3,5-DCQA, and 4,5-DCQA, are potent anti-inflammatory agents. Their mechanism of action involves the inhibition of the NF-κB and MAPK signaling pathways, leading to a reduction in the production of a wide range of pro-inflammatory mediators. While in vivo studies have demonstrated the efficacy of these isomers, further direct comparative studies with standardized methodologies and a broader range of isomers are needed to definitively rank their anti-inflammatory potency. Specifically, there is a lack of comparative data on the IC50 values for COX-2 and iNOS inhibition. Furthermore, the anti-inflammatory properties of less common isomers like 1,4-DCQA and 1,5-DCQA remain largely unexplored, representing an area for future research. This guide provides a solid foundation for researchers and drug development professionals interested in harnessing the therapeutic potential of these promising natural compounds.

References

Isochlorogenic Acid A: A Comparative Guide to its Efficacy in Mitigating Cellular Oxidative Stress

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of isochlorogenic acid A's (ICA-A) effectiveness in combating cellular oxidative stress against other well-established antioxidants: N-acetylcysteine (NAC), Trolox (a water-soluble vitamin E analog), and Ascorbic Acid (Vitamin C). The information presented is based on available experimental data to facilitate informed decisions in research and development.

Comparative Analysis of Antioxidant Performance

The following tables summarize the quantitative data on the efficacy of this compound and its alternatives in various cellular and non-cellular antioxidant assays. It is important to note that the data is compiled from different studies, and direct comparisons should be made with caution due to variations in experimental conditions.

Table 1: Cellular Reactive Oxygen Species (ROS) Scavenging Activity
CompoundCell LineOxidative StressorConcentration% Reduction in ROSReference
This compound Porcine Alveolar Macrophages (PAM)Combined MycotoxinsNot SpecifiedSignificant Reduction[1]
Human Lens Epithelial Cells (hLECs)Hydrogen Peroxide (100 µM)10 µM19.0%[2]
Human Lens Epithelial Cells (hLECs)Hydrogen Peroxide (100 µM)30 µM42.8%[2]
Human Lens Epithelial Cells (hLECs)Hydrogen Peroxide (100 µM)50 µM60.5%[2]
N-Acetylcysteine (NAC) Human Leukemia (HL-60) CellsNAC-inducedNot SpecifiedPotentiated ROS production[3]
Human Embryonic Kidney (HEK293) CellsPatulin (7.5 µM)4 mMSignificant Reduction[4]
H9c2 CardiomyocytesHydrogen Peroxide (250 µmol/L)1 mmol/L~50%[5]
Trolox HeLa CellsBasal ROS2.5 - 15 µM~20%[6]
Ascorbic Acid Not SpecifiedNot SpecifiedNot SpecifiedNot Specified

Note: A positive percentage indicates a reduction in ROS levels, signifying antioxidant activity. In some contexts, like with NAC in HL-60 cells, a pro-oxidant effect can be observed[3].

Table 2: Inhibition of Lipid Peroxidation (Malondialdehyde - MDA Levels)
CompoundModelOxidative StressorConcentration% Reduction in MDAReference
Isochlorogenic Acid B Mice with NASHMCD DietNot SpecifiedSignificant Inhibition[7]
N-Acetylcysteine (NAC) Chronic Hemodialysis PatientsEndogenous600 mg twice dailySignificant Reduction[8]
Diabetic Cataract RatsStreptozotocin-inducedTopicalSignificant Reduction[9]
Ascorbic Acid SOD-depleted cellsEndogenous10-50 µMSignificant Reduction[10]
Trolox Not SpecifiedNot SpecifiedNot SpecifiedNot Specified

Note: Isochlorogenic acid B, an isomer of ICA-A, has shown efficacy in reducing MDA levels. Data for ICA-A in a similar assay was not available in the reviewed literature.

Table 3: Protection Against DNA Damage (Comet Assay)
CompoundCell Line/ModelGenotoxic AgentConcentration% Reduction in DNA DamageReference
Chlorogenic Acid Vascular Smooth Muscle CellsIsoproterenol (10 µM)50 µM~50%[11]
N-Acetylcysteine (NAC) Human FibroblastsUV and Visible Radiation6 mMSignificant Reduction[12]
HepG2 CellsLead Nitrate500 µMSignificant Reduction[13]
Human LymphocytesCopper Sulphate (200 µM)1000 µM25.5%[14]
Trolox Not SpecifiedNot SpecifiedNot SpecifiedNot Specified
Ascorbic Acid Not SpecifiedNot SpecifiedNot SpecifiedNot Specified

Note: Data for the closely related chlorogenic acid is presented as a proxy for this compound's potential effect.

Table 4: IC50/EC50 Values from Various Antioxidant Assays
CompoundAssayIC50/EC50 ValueReference
This compound CCK-8 (MDA-MB-231 cells)IC50: 135.8 µM (24h)[15]
CCK-8 (4T1 cells)IC50: 154.9 µM (24h)[15]
N-Acetylcysteine (NAC) Cytotoxicity (SIEC02 cells)IC50: 22.68 ± 0.80 µg/mL (ZEN-induced)[16]
Trolox DPPH Radical ScavengingEC50: Not Specified[17]
Ascorbic Acid DPPH Radical ScavengingIC50: 8.4 µg/mL[18]
DPPH Radical ScavengingIC50: 3.115 µg/mL[19]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Cellular Reactive Oxygen Species (ROS) Detection using DCFH-DA Assay
  • Principle: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable non-fluorescent probe. Inside the cell, it is deacetylated by esterases to 2',7'-dichlorodihydrofluorescein (DCFH), which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the intracellular ROS levels.

  • Protocol:

    • Seed cells in a 96-well plate and culture overnight.

    • Induce oxidative stress with a chosen agent (e.g., H₂O₂).

    • Treat cells with varying concentrations of the test compound (this compound, NAC, etc.) for a specified duration.

    • Wash the cells with phosphate-buffered saline (PBS).

    • Load the cells with 10 µM DCFH-DA in a serum-free medium and incubate for 30-45 minutes at 37°C.

    • Wash the cells with PBS to remove the excess probe.

    • Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.

Lipid Peroxidation Assessment using Thiobarbituric Acid Reactive Substances (TBARS) Assay for Malondialdehyde (MDA)
  • Principle: This assay measures malondialdehyde (MDA), a major product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a colored complex, which can be quantified spectrophotometrically.

  • Protocol:

    • Prepare cell or tissue homogenates.

    • Add a solution of TBA and trichloroacetic acid (TCA) to the homogenate.

    • Incubate the mixture at 90-100°C for 60 minutes.

    • Cool the samples on ice to stop the reaction.

    • Centrifuge to pellet any precipitate.

    • Measure the absorbance of the supernatant at 532 nm.

    • Calculate the MDA concentration using a standard curve prepared with a known concentration of MDA.

DNA Damage Evaluation using the Comet Assay (Single Cell Gel Electrophoresis)
  • Principle: This technique detects DNA strand breaks in individual cells. Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA fragments migrate out of the nucleus, forming a "comet tail," while undamaged DNA remains in the "comet head." The length and intensity of the tail are proportional to the extent of DNA damage.

  • Protocol:

    • Prepare a single-cell suspension from the treated and control cell populations.

    • Mix the cells with low-melting-point agarose and layer onto a pre-coated microscope slide.

    • Lyse the cells using a high-salt and detergent solution to remove membranes and proteins, leaving the DNA as a nucleoid.

    • Subject the slides to electrophoresis under alkaline or neutral conditions.

    • Stain the DNA with a fluorescent dye (e.g., SYBR Green, ethidium bromide).

    • Visualize the comets using a fluorescence microscope.

    • Analyze the images using specialized software to quantify DNA damage (e.g., tail length, % DNA in the tail).

Signaling Pathways and Experimental Visualization

The antioxidant effects of this compound and other antioxidants are often mediated through the activation of specific cellular signaling pathways.

Nrf2 Signaling Pathway in Oxidative Stress Response

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or activators like this compound, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the upregulation of antioxidant enzymes such as Heme Oxygenase-1 (HO-1), NAD(P)H Quinone Dehydrogenase 1 (NQO1), and enzymes involved in glutathione synthesis.

Nrf2_Pathway Oxidative_Stress Oxidative Stress (e.g., ROS) Keap1 Keap1 Oxidative_Stress->Keap1 inactivates ICA_A This compound ICA_A->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 binds & sequesters Ub Ubiquitination & Degradation Keap1->Ub Nrf2->Ub leads to Nucleus Nucleus Nrf2->Nucleus translocates ARE ARE Nrf2->ARE binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, etc.) ARE->Antioxidant_Genes activates transcription of Cell_Protection Cellular Protection Antioxidant_Genes->Cell_Protection leads to Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., Seeding in plates) Treatment 2. Treatment - Oxidative Stressor - Test Compound (ICA-A, etc.) Cell_Culture->Treatment Assay 3. Cellular Assays Treatment->Assay ROS_Assay ROS Detection (DCFH-DA) Assay->ROS_Assay MDA_Assay Lipid Peroxidation (TBARS) Assay->MDA_Assay DNA_Damage_Assay DNA Damage (Comet Assay) Assay->DNA_Damage_Assay Data_Acquisition 4. Data Acquisition (Microplate Reader, Microscope) ROS_Assay->Data_Acquisition MDA_Assay->Data_Acquisition DNA_Damage_Assay->Data_Acquisition Data_Analysis 5. Data Analysis (Quantification & Comparison) Data_Acquisition->Data_Analysis Conclusion 6. Conclusion (Efficacy of Compound) Data_Analysis->Conclusion Oxidative_Stress_Logic Oxidative_Stressor Oxidative Stressor (e.g., H₂O₂, Mycotoxins) ROS_Generation Increased Cellular ROS Oxidative_Stressor->ROS_Generation Cellular_Damage Cellular Damage - Lipid Peroxidation - DNA Damage - Protein Damage ROS_Generation->Cellular_Damage Protection Cellular Protection Antioxidant Antioxidant (e.g., this compound) ROS_Scavenging ROS Scavenging & Nrf2 Activation Antioxidant->ROS_Scavenging ROS_Scavenging->ROS_Generation neutralizes ROS_Scavenging->Protection

References

A Head-to-Head Comparison of Isochlorogenic Acids in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-cancer properties of isochlorogenic acids, focusing on their performance in various cancer cell lines. The information is supported by experimental data from peer-reviewed studies, with detailed methodologies for key experiments and visualizations of implicated signaling pathways.

Introduction to Isochlorogenic Acids

Isochlorogenic acids are a group of esters formed from one molecule of quinic acid and two molecules of caffeic acid. They are isomers, with the main variations being the positions of the caffeoyl groups on the quinic acid core. The three primary isomers are:

  • Isochlorogenic Acid A (3,5-di-O-caffeoylquinic acid)

  • Isochlorogenic Acid B (3,4-di-O-caffeoylquinic acid)

  • Isochlorogenic Acid C (4,5-di-O-caffeoylquinic acid)

These compounds, found in various plants, have garnered interest for their potential therapeutic effects, including anti-cancer activity. This guide will delve into a comparative analysis of their efficacy against cancer cells.

Quantitative Comparison of Anti-Cancer Activity

The following tables summarize the available quantitative data on the cytotoxic and anti-proliferative effects of different isochlorogenic acids on various cancer cell lines. It is important to note that the experimental conditions, such as incubation times and specific assays used, may vary between studies, which can influence the absolute IC50 values.

Table 1: IC50/EC50 Values of Isochlorogenic Acid Isomers in Various Cancer Cell Lines

Isochlorogenic Acid IsomerCancer Cell LineCell Line TypeIC50/EC50 ValueIncubation TimeReference
This compound MDA-MB-231Triple-Negative Breast Cancer135.8 µM24 hours[1]
4T1Murine Triple-Negative Breast Cancer154.9 µM24 hours[1]
Isochlorogenic Acid B NCI-H23Human Lung Adenocarcinoma3.26 µg/mLNot Specified[2][3]
Isochlorogenic Acid C DU-145Human Prostate Carcinoma5 µM72 hours[4][5]
LNCaPHuman Prostate CarcinomaSimilar to DU-14572 hours[4][5]
PC-3Human Prostate CarcinomaSimilar to DU-14572 hours[4][5]

Table 2: Comparative Antioxidant Activity of Dicaffeoylquinic Acid Isomers

A study comparing the antioxidant and DNA-protective activities of dicaffeoylquinic acid isomers found that, in general, dicaffeoylquinic acids exhibited stronger antioxidant properties than monocaffeoylquinic acids. Among the dicaffeoylquinic acid isomers, Isochlorogenic Acid C (4,5-dicaffeoylquinic acid) demonstrated higher antioxidant activity in some assays compared to this compound (3,5-dicaffeoylquinic acid) and Isochlorogenic Acid B (3,4-dicaffeoylquinic acid)[1].

Mechanisms of Action: A Comparative Overview

The anti-cancer effects of isochlorogenic acids are mediated through various cellular mechanisms, including the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways.

This compound (3,5-di-O-caffeoylquinic acid)

In triple-negative breast cancer (TNBC) cells, this compound has been shown to inhibit tumor progression by targeting the FAK/PI3K/AKT/mTOR signaling pathway . This pathway is crucial for cell proliferation, survival, and migration. By inhibiting this pathway, this compound can suppress tumor growth and metastasis[6].

Isochlorogenic Acid C (4,5-di-O-caffeoylquinic acid)

In prostate cancer cells, Isochlorogenic Acid C was found to be the most active among various tested analogs[4][5]. Its primary mechanism of action is the induction of cell cycle arrest at the S phase , rather than direct induction of apoptosis. This arrest in the cell cycle progression ultimately inhibits cancer cell proliferation. Interestingly, this compound did not significantly impact the PI3K/MAPK signaling pathway in the studied prostate cancer cells[4][5].

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.

G Experimental Workflow for Assessing Anti-Cancer Activity cluster_0 In Vitro Assays cluster_1 Data Analysis & Interpretation cell_culture Cancer Cell Lines (e.g., MDA-MB-231, DU-145) treatment Treatment with Isochlorogenic Acid Isomers cell_culture->treatment viability_assay Cell Viability/Cytotoxicity Assay (e.g., CCK-8, MTT) treatment->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI Staining) treatment->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle_analysis western_blot Western Blotting (Protein Expression Analysis) treatment->western_blot ic50 IC50 Determination viability_assay->ic50 data_analysis Quantitative Data Analysis ic50->data_analysis apoptosis_assay->data_analysis cell_cycle_analysis->data_analysis pathway_analysis Signaling Pathway Elucidation western_blot->pathway_analysis comparison Head-to-Head Comparison of Isomers data_analysis->comparison pathway_analysis->comparison

Caption: Experimental workflow for evaluating the anti-cancer effects of isochlorogenic acids.

FAK_PI3K_AKT_mTOR_Pathway Inhibition of FAK/PI3K/AKT/mTOR Pathway by this compound ICGA This compound FAK FAK ICGA->FAK inhibits PI3K PI3K FAK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Migration mTOR->Proliferation Cell_Cycle_Arrest_Pathway Cell Cycle Arrest Induced by Isochlorogenic Acid C ICGC Isochlorogenic Acid C CellCycle Cell Cycle Progression ICGC->CellCycle inhibits S_Phase S Phase Arrest CellCycle->S_Phase Proliferation Cancer Cell Proliferation S_Phase->Proliferation inhibits

References

Harnessing Synergy: Isochlorogenic Acid A as a Potent Adjunct in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The quest for more effective and less toxic cancer treatments has led to a surge of interest in combination therapies. Natural compounds that can enhance the efficacy of conventional anticancer drugs are of particular interest. Isochlorogenic acid A (ICGA), a phenolic acid found in various plants, has emerged as a promising candidate for synergistic combination with anticancer agents. This guide provides a comprehensive comparison of the synergistic effects of ICGA and the structurally similar chlorogenic acid (CGA) with various anticancer drugs, supported by experimental data and detailed methodologies.

While direct evidence for ICGA's synergy with traditional chemotherapeutic agents is still emerging, studies on its combination with immunotherapy provide a strong rationale for its potential. Furthermore, research on the closely related compound, chlorogenic acid (CGA), offers valuable insights into the potential synergistic interactions of this class of molecules with conventional anticancer drugs.

Synergistic Effects of this compound with Anticancer Agents

Current research highlights the significant synergistic potential of this compound (ICGA) when combined with immune checkpoint inhibitors. A key study has demonstrated its efficacy in triple-negative breast cancer (TNBC) models.

Table 1: Synergistic Effect of this compound with PD-1/PD-L1 Inhibitor in Triple-Negative Breast Cancer

Anticancer AgentCancer Type/Cell LineICGA-A ConcentrationKey FindingsMolecular Mechanism
PD-1/PD-L1 Inhibitor 2Triple-Negative Breast Cancer (4T1 murine model)10 mg/kg (in vivo)Significantly enhanced tumor growth inhibition compared to either agent alone.[1][2][3][4]Inhibition of the FAK/PI3K/AKT/mTOR signaling pathway.[1][3][4]
Increased infiltration of macrophages and CD8+ T cells into the tumor microenvironment.[1][2][3][4]
Reduced population of exhausted T cells.[1][2][3][4]

Comparative Analysis: Synergistic Effects of Chlorogenic Acid (CGA) with Chemotherapeutic Drugs

Due to the limited availability of studies on ICGA with traditional chemotherapies, we present data on the structurally similar compound, chlorogenic acid (CGA). These findings suggest potential avenues for future research into ICGA.

Table 2: Synergistic Effects of Chlorogenic Acid (CGA) with Conventional Anticancer Drugs

Anticancer DrugCancer Type/Cell LineCGA ConcentrationCombination Index (CI)Key Findings
DoxorubicinOsteosarcoma (U2OS and MG-63 cells)200 µMCI < 1 (Synergistic)Enhanced reduction in cell viability and growth compared to single-agent treatment.[5]
Increased apoptosis induction.[5]
CisplatinCholangiocarcinoma (RBE cells)25 µMNot explicitly calculated, but synergistic effect implied.IC50 of cisplatin reduced from 4.51 mg/L to 1.65 mg/L in combination with CGA.[6]
Cervical Carcinoma (A431 cells)10⁻⁶ - 10⁻⁴ MVariable (Potentiation to Antagonism)The combination showed variable effects, suggesting that the interaction may be cell-type specific or dependent on other factors.[7][8]
HesperidinBreast Cancer (MCF-7 cells)350 µM0.76 (Synergistic)Profoundly suppressed breast cancer cell growth while being less harmful to normal breast cells.[9]

Experimental Protocols

Cell Viability Assessment: CCK-8 Assay

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine the number of viable cells in a sample.

  • Cell Seeding:

    • Harvest cells in the logarithmic growth phase.

    • Perform a cell count and adjust the cell suspension to the desired concentration (e.g., 5 x 10³ cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell adherence.

  • Drug Treatment:

    • Prepare serial dilutions of this compound and the anticancer drug(s) of interest in the culture medium.

    • For combination studies, prepare mixtures of ICGA and the anticancer drug at various concentration ratios.

    • Remove the old medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include wells with single agents and a vehicle control (e.g., DMSO).

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • CCK-8 Reagent Addition and Measurement:

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the cell viability as a percentage of the control group.

    • Determine the IC50 values for each agent and combination.

    • Use the Chou-Talalay method to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[10][11][12]

Apoptosis Analysis: Annexin V-FITC/Propidium Iodide (PI) Staining by Flow Cytometry

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14][15][16][17]

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and treat with ICGA, the anticancer drug, or the combination for the desired time.

    • Harvest the cells by trypsinization and collect the culture supernatant containing any floating cells.

    • Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Signaling Pathway Analysis: Western Blotting

Western blotting is used to detect specific proteins in a sample and assess their expression levels.

  • Protein Extraction:

    • Treat cells with the specified drug combinations and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against the target proteins (e.g., p-FAK, FAK, p-PI3K, PI3K, p-AKT, AKT, p-mTOR, mTOR, and a loading control like GAPDH) overnight at 4°C.[18][19][20]

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again with TBST.

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities and normalize to the loading control.

Mandatory Visualizations

Signaling Pathway of ICGA and PD-1/PD-L1 Inhibitor Synergy

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PDL1 PD-L1 PD1 PD-1 PDL1->PD1 T_Cell CD8+ T-Cell PD1->T_Cell Inhibits Activation FAK FAK PI3K PI3K FAK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Tumor Proliferation & Survival mTOR->Proliferation ICGA This compound (ICGA) ICGA->FAK Inhibits PD1_Inhibitor PD-1/PD-L1 Inhibitor PD1_Inhibitor->PDL1 Blocks Interaction Immune_Response Enhanced Anti-Tumor Immune Response T_Cell->Immune_Response Immune_Response->Proliferation Inhibits G start Start: Cancer Cell Lines treatment Treat with ICGA, Anticancer Drug, and Combination start->treatment cck8 CCK-8 Assay (Cell Viability) treatment->cck8 ic50 Calculate IC50 cck8->ic50 ci Calculate Combination Index (CI) (Chou-Talalay Method) ic50->ci synergy_eval Evaluate Synergy (CI < 1) ci->synergy_eval apoptosis Apoptosis Assay (Flow Cytometry) synergy_eval->apoptosis Synergistic western Western Blot (Signaling Pathway Analysis) synergy_eval->western Synergistic invivo In Vivo Murine Model apoptosis->invivo western->invivo end End: Comprehensive Synergy Profile invivo->end G ICGA This compound (ICGA) direct_effect Direct Anti-proliferative Effect (Inhibition of FAK/PI3K/AKT/mTOR) ICGA->direct_effect immunomodulation Immunomodulatory Effect (Enhances T-cell function) ICGA->immunomodulation chemo_synergy Potential Synergy with Chemotherapy (Hypothesized) direct_effect->chemo_synergy immuno_synergy Synergy with Immunotherapy (Demonstrated) immunomodulation->immuno_synergy tumor_inhibition Enhanced Tumor Growth Inhibition chemo_synergy->tumor_inhibition immuno_synergy->tumor_inhibition

References

Unraveling the Metabolic Fate of Isochlorogenic Acid Isomers: A Comparative In Vivo Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the metabolic journey of potential therapeutic compounds is paramount. This guide provides a comparative overview of the in vivo metabolism of three key isochlorogenic acid isomers: isochlorogenic acid A (ICGA-A), isochlorogenic acid B (ICGA-B), and isochlorogenic acid C (ICGA-C). By presenting experimental data, detailed protocols, and visual pathways, this document aims to facilitate a deeper understanding of their pharmacokinetic profiles and metabolic transformations.

The therapeutic potential of isochlorogenic acids, a group of naturally occurring phenolic compounds, is of growing interest. However, their efficacy and safety are intrinsically linked to how they are absorbed, distributed, metabolized, and excreted (ADME) within a living organism. The subtle structural differences between isomers can lead to significant variations in their metabolic fate, influencing their bioavailability and biological activity. This guide synthesizes findings from preclinical studies to offer a comparative perspective on the in vivo metabolism of ICGA-A, ICGA-B, and ICGA-C.

Comparative Pharmacokinetic Parameters

The pharmacokinetic profiles of isochlorogenic acid isomers reveal differences in their absorption and overall exposure in vivo. Studies in rat models have provided initial insights into their bioavailability.

ParameterThis compound (ICGA-A)Isochlorogenic Acid B (ICGA-B)Isochlorogenic Acid C (ICGA-C)
Animal Model RatRatRat
Dosage 18 mg/kg (intravenously and intragastrically)20 mg/kg (oral)5, 10, 25 mg/kg (oral) and 5 mg/kg (intravenous)
Absolute Bioavailability (%) 22.6%[1]Data not available14.4% - 16.9%[2]

Table 1: Comparative Pharmacokinetic Parameters of Isochlorogenic Acid Isomers in Rats.

In Vivo Metabolism and Metabolite Profile

Upon administration, isochlorogenic acid isomers undergo extensive metabolism, primarily through hydrolysis, methylation, sulfation, and glucuronidation. The number and nature of the resulting metabolites vary between the isomers.

This compound (ICGA-A)

Studies in rats have identified between 32 and 39 metabolites of ICGA-A in plasma, urine, and feces[3][4][5]. The primary metabolic reactions include the cleavage of the ester bonds to release caffeic acid and quinic acid, which then undergo further phase II conjugation reactions.

Isochlorogenic Acid B (ICGA-B)

A study on the metabolism of ICGA-B in rats identified 22 metabolites primarily in feces, with a smaller number detected in urine and plasma. The main metabolic pathways reported are hydrolysis, hydrogenation, methylation, and sulfation.

Isochlorogenic Acid C (ICGA-C)

For ICGA-C, research has identified 10 metabolites in rats following oral administration[6]. Similar to its isomers, the metabolic transformations of ICGA-C involve hydrolysis and subsequent conjugation reactions. In asthmatic mice, it has been observed that long-term oral administration of ICGA-C leads to the detection of chlorogenic acid in the serum, while single-dose administration results in the presence of caffeic acid, suggesting different effective substances depending on the administration regimen[2].

Experimental Protocols

A clear understanding of the experimental design is crucial for interpreting and comparing metabolic data. The following section outlines the typical methodologies employed in the in vivo studies of isochlorogenic acid isomers.

Animal Models and Administration
  • Species: Sprague-Dawley or Wistar rats are commonly used models.

  • Administration Route: Oral gavage is the most frequent route for studying metabolism after ingestion. Intravenous administration is used to determine absolute bioavailability.

  • Dosage: Dosages have ranged from 5 mg/kg to 200 mg/kg depending on the study's objective[2][4].

Sample Collection
  • Blood: Serial blood samples are collected from the tail vein or other appropriate sites at various time points post-administration to characterize the plasma concentration-time profile.

  • Urine and Feces: Animals are housed in metabolic cages to allow for the separate collection of urine and feces over a specified period (e.g., 24 or 48 hours) to assess excretion pathways.

Analytical Methodology
  • Sample Preparation: Plasma samples are typically prepared by protein precipitation. Urine and fecal samples undergo homogenization and extraction procedures.

  • Instrumentation: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap), is the standard for identifying and quantifying the parent compound and its metabolites[3][4][5][6].

  • Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis of the plasma concentration-time data.

Visualizing the Metabolic Journey

To illustrate the complex processes involved, the following diagrams depict a generalized experimental workflow for studying in vivo metabolism and the principal metabolic pathways of isochlorogenic acid isomers.

Experimental_Workflow cluster_administration Administration cluster_sampling Sample Collection cluster_processing Sample Processing cluster_analysis Analysis cluster_data Data Interpretation Admin Oral/Intravenous Administration of Isochlorogenic Acid Isomer Blood Blood Sampling Admin->Blood UrineFeces Urine & Feces Collection Admin->UrineFeces Plasma Plasma Separation Blood->Plasma Extraction Extraction from Urine/Feces UrineFeces->Extraction LCMS LC-MS/MS Analysis Plasma->LCMS Extraction->LCMS PK Pharmacokinetic Analysis LCMS->PK Metabolite Metabolite Identification LCMS->Metabolite

Figure 1: Generalized experimental workflow for in vivo metabolism studies.

Metabolic_Pathways cluster_parent Parent Compound cluster_phase1 Phase I Metabolism cluster_intermediates Metabolic Intermediates cluster_phase2 Phase II Metabolism cluster_excretion Excretion ICGA Isochlorogenic Acid Isomer (A, B, or C) Hydrolysis Hydrolysis ICGA->Hydrolysis Esterases Hydrogenation Hydrogenation/ Dehydroxylation ICGA->Hydrogenation CaffeicAcid Caffeic Acid Hydrolysis->CaffeicAcid QuinicAcid Quinic Acid Hydrolysis->QuinicAcid OtherIntermediates Other Intermediates Hydrogenation->OtherIntermediates Methylation Methylation CaffeicAcid->Methylation Sulfation Sulfation CaffeicAcid->Sulfation Glucuronidation Glucuronidation CaffeicAcid->Glucuronidation OtherIntermediates->Sulfation OtherIntermediates->Glucuronidation Excreted Excreted Metabolites (Urine and Feces) Methylation->Excreted Sulfation->Excreted Glucuronidation->Excreted

Figure 2: Principal metabolic pathways of isochlorogenic acid isomers.

References

structure-activity relationship of isochlorogenic acid isomers

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide to the Structure-Activity Relationship of Isochlorogenic Acid Isomers

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activity of isochlorogenic acid isomers is critical for targeted therapeutic development. This guide provides an objective comparison of the performance of these isomers, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.

Unveiling the Structural Nuances

Isochlorogenic acids are a subgroup of chlorogenic acids, which are esters of caffeic acid and quinic acid. The key distinction between isochlorogenic acid isomers lies in the number and position of caffeoyl groups attached to the quinic acid core. This structural variance significantly influences their biological activities, including their antioxidant, anti-inflammatory, and enzyme inhibitory properties.

The main isomers of isochlorogenic acid are:

  • Dicaffeoylquinic acids (diCQA) , which include:

    • 3,4-dicaffeoylquinic acid (isochlorogenic acid B)

    • 3,5-dicaffeoylquinic acid (isochlorogenic acid A)

    • 4,5-dicaffeoylquinic acid (isochlorogenic acid C)

  • Monocaffeoylquinic acids (CQA) , which include:

    • 3-O-caffeoylquinic acid (neochlorogenic acid)

    • 4-O-caffeoylquinic acid (cryptochlorogenic acid)

    • 5-O-caffeoylquinic acid (chlorogenic acid)

Generally, dicaffeoylquinic acids exhibit more potent biological activities than monocaffeoylquinic acids, a phenomenon attributed to the presence of more hydroxyl groups.[1][2]

Comparative Analysis of Biological Activities

The therapeutic potential of isochlorogenic acid isomers is rooted in their diverse biological activities. Below is a comparative summary of their performance based on available experimental data.

Antioxidant Activity

The antioxidant capacity of isochlorogenic acid isomers is a key contributor to their protective effects against oxidative stress-related diseases. Dicaffeoylquinic acids (diCQAs) consistently demonstrate superior antioxidant properties compared to caffeoylquinic acids (CQAs).[1][2] This is largely due to the higher number of hydroxyl groups in diCQAs, which are potent radical scavengers.[1]

Among the diCQA isomers, subtle structural differences influence their antioxidant efficacy. For instance, some studies suggest that 4,5-dicaffeoylquinic acid (isochlorogenic acid C) may have higher antioxidant activity in certain assays compared to isochlorogenic acids A and B, possibly due to steric effects influencing radical accessibility.[1][2][3]

Table 1: Comparison of Antioxidant Activity of Isochlorogenic Acid Isomers

Isomer ClassIsomerAntioxidant Activity (DPPH Radical Scavenging)Antioxidant Activity (ABTS Radical Scavenging)Reference
Dicaffeoylquinic Acids (diCQA) 3,5-diCQA (this compound)EC50: 7.5-9.5 µg/mLEC50: 67.3-77.6 µg/mL[1]
3,4-diCQA (Isochlorogenic acid B)EC50: 7.5-9.5 µg/mLEC50: 67.3-77.6 µg/mL[1]
4,5-diCQA (Isochlorogenic acid C)Reportedly higher in some assaysReportedly higher in some assays[1][2]
Caffeoylquinic Acids (CQA) 3-CQA, 4-CQA, 5-CQAEC50: 13.2-13.8 µg/mLEC50: 87.5-91.5 µg/mL[1]

Note: EC50 values represent the concentration required to scavenge 50% of the radicals. Lower values indicate higher antioxidant activity.

Anti-inflammatory Activity

Isochlorogenic acid isomers exert significant anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.[4][5] Dicaffeoylquinic acids have been shown to be more potent anti-inflammatory agents than caffeoylquinic acids.[6]

These compounds can inhibit the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are central to the inflammatory response.[4][6] This leads to a reduction in the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-8 (IL-8).[4][6][7]

For example, isochlorogenic acids A and C have been shown to inhibit the expression of proinflammatory cytokines.[7] Furthermore, at the same concentration, diCQAs resulted in a 90% reduction in IL-8 secretion in Caco-2 cells, compared to a 50% reduction by CQAs.[6]

Enzyme Inhibitory Activity

Certain isochlorogenic acid isomers have demonstrated inhibitory activity against enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase.[8][9] This suggests their potential application in the management of type 2 diabetes. The inhibitory mechanism often involves the formation of hydrogen bonds and hydrophobic interactions between the isomers and the enzymes.[10] Chlorogenic acid itself has been shown to have IC50 values of 21.93 µg/mL for α-amylase and 27.14 µg/mL for α-glucosidase.[8]

Experimental Protocols

To ensure the reproducibility and validation of the cited findings, detailed methodologies for key experiments are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common spectrophotometric method for determining the antioxidant capacity of a compound.[11][12]

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (isochlorogenic acid isomer) in methanol.

    • Prepare a 60 µM solution of DPPH in methanol.

  • Assay Procedure:

    • Mix 0.5 mL of the sample solution with 2.5 mL of the DPPH solution.

    • Shake the mixture vigorously and incubate in the dark at room temperature for 30 minutes.

    • Measure the absorbance of the solution at 517 nm using a spectrophotometer. A blank control containing methanol instead of the sample is also measured.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Effect (%) = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the blank control and A_sample is the absorbance of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This is another widely used method to assess antioxidant activity.[11]

  • Preparation of Reagents:

    • Prepare a 7 mmol/L ABTS solution and a 2.45 mmol/L potassium persulfate solution.

    • Mix the two solutions in equal volumes and allow them to react in the dark for 12-16 hours to generate the ABTS radical cation (ABTS•+).

    • Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Add 10 µL of the sample solution to 990 µL of the diluted ABTS•+ solution.

    • Incubate the mixture for 5 minutes at room temperature.

    • Measure the absorbance at 734 nm.

  • Calculation:

    • The percentage of inhibition is calculated similarly to the DPPH assay.

In Vitro Anti-inflammatory Assay (Measurement of Nitric Oxide Production)

This assay evaluates the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[13]

  • Cell Culture:

    • Culture RAW 264.7 macrophage cells in an appropriate medium.

  • Assay Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the isochlorogenic acid isomers for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

  • Measurement of Nitric Oxide:

    • Collect the cell culture supernatant.

    • Measure the amount of nitrite (a stable product of NO) in the supernatant using the Griess reagent system.

    • The absorbance is measured at 540 nm.

  • Calculation:

    • The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated cells to that in LPS-stimulated control cells.

Visualizing the Mechanisms of Action

To better understand the structure-activity relationship, the following diagrams illustrate the key signaling pathways modulated by isochlorogenic acid isomers.

SAR_Isochlorogenic_Acid cluster_structure Structural Features cluster_activity Biological Activities Structure Isochlorogenic Acid Isomers CQA Monocaffeoylquinic Acids (CQA) (1 Caffeoyl Group) Structure->CQA diCQA Dicaffeoylquinic Acids (diCQA) (2 Caffeoyl Groups) Structure->diCQA Antioxidant Antioxidant Activity CQA->Antioxidant Lower Activity Anti_inflammatory Anti-inflammatory Activity CQA->Anti_inflammatory Lower Activity Position Esterification Position (e.g., 3,4 vs 3,5 vs 4,5) diCQA->Position diCQA->Antioxidant Higher Activity diCQA->Anti_inflammatory Higher Activity Enzyme_inhibition Enzyme Inhibition (e.g., α-amylase) diCQA->Enzyme_inhibition Potent Inhibition Position->Antioxidant Influences Efficacy Position->Anti_inflammatory Influences Efficacy Anti_inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_pathways Signaling Pathways cluster_mediators Inflammatory Mediators LPS LPS MAPK MAPK Pathway LPS->MAPK NFkB NF-κB Pathway LPS->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-8) MAPK->Cytokines NFkB->Cytokines NO Nitric Oxide (NO) NFkB->NO Isochlorogenic_Acids Isochlorogenic Acids (especially diCQAs) Isochlorogenic_Acids->MAPK Inhibits Isochlorogenic_Acids->NFkB Inhibits

References

Safety Operating Guide

Proper Disposal Procedures for Isochlorogenic Acid A

Author: BenchChem Technical Support Team. Date: November 2025

The following guide provides essential safety and logistical information for the proper disposal of isochlorogenic acid A, designed for researchers, scientists, and drug development professionals. The primary directive for the disposal of this compound is to adhere to local, state, and federal regulations.[1] In the absence of specific guidance, it should be treated as a hazardous chemical waste.

Hazard Identification and Safety

This compound is classified as a hazardous substance.[1] Before handling, it is crucial to be aware of its potential hazards and to use appropriate personal protective equipment (PPE).

Hazard Summary Table

Hazard Classification GHS Code Description Source
Skin Corrosion/Irritation H315 Causes skin irritation [1]
Serious Eye Damage/Irritation H319 Causes serious eye irritation [1]

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation |[1] |

Recommended Personal Protective Equipment (PPE)

  • Eye/Face Protection: Wear safety goggles with side-shields.[1]

  • Hand Protection: Use protective, chemical-impermeable gloves.[1][2]

  • Skin and Body Protection: Wear impervious clothing to prevent skin exposure.[1][3]

  • Respiratory Protection: In case of dust or aerosol formation, use a suitable respirator.[1]

Step-by-Step Disposal Protocol

This protocol outlines the standard procedure for disposing of this compound waste in a laboratory setting. All chemical wastes should be treated as hazardous unless confirmed to be non-hazardous by your institution's Environmental Health and Safety (EHS) office.[4]

Step 1: Waste Characterization and Segregation

  • Identify Waste: All materials contaminated with this compound, including stock solutions, experimental residues, and contaminated labware (e.g., pipette tips, gloves), should be considered chemical waste.

  • Segregate Waste: Do not mix this compound waste with other waste streams unless instructed to do so by your EHS office. Store it separately from incompatible materials, such as strong oxidizing agents.[3][5]

Step 2: Containerization

  • Select an Appropriate Container: Use a chemically compatible container, preferably plastic, for waste collection.[6] The original product container can be used if it is in good condition.[5] Do not use food-grade containers.[5]

  • Keep Container Closed: The waste container must be securely capped at all times, except when adding waste.[4][5][6]

Step 3: Labeling

  • Properly Label the Container: Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".[6] Include the specific components and their approximate concentrations if it is a mixed waste. The label should also indicate the date when waste was first added to the container.

Step 4: Storage (Satellite Accumulation Area)

  • Designated Storage: Store the labeled waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[5][6]

  • Follow Storage Limits: Do not exceed the maximum storage volume of 55 gallons for hazardous waste within the SAA.[6] Partially filled containers may remain in the SAA for up to one year, provided the accumulation limits are not met.[5]

  • Inspect Regularly: Weekly inspections of the SAA are required to check for any container leakage.[5]

Step 5: Arranging for Final Disposal

  • Contact EHS: Once the container is full or you are ready for disposal, contact your institution's EHS office (or equivalent department) to arrange for a hazardous waste pickup.[6][7] Do not pour this compound waste down the sink or dispose of it in the regular trash.[4][8]

Step 6: Empty Container Disposal

  • Decontaminate: An empty container that held this compound must be triple-rinsed with a suitable solvent (such as water or ethanol) capable of removing the residue.[4][7]

  • Collect Rinsate: The rinseate from the triple-rinse process must be collected and disposed of as hazardous waste.[4]

  • Final Disposal: After triple-rinsing, deface or remove all chemical labels from the empty container before disposing of it as regular trash.[4]

Accidental Release and Spill Procedures

In the event of a spill, ensure the area is well-ventilated and evacuate personnel to a safe area if necessary.[1]

  • Containment: Prevent further leakage or spillage and keep the material away from drains or water courses.[1][9]

  • Cleanup (Solid Spill): For dry spills, use dry clean-up procedures to avoid generating dust.[9] Sweep or vacuum the material and place it in a sealed, labeled container for disposal.[9]

  • Cleanup (Liquid Spill): Absorb solutions with an inert, liquid-binding material (e.g., diatomite, universal binders).[1]

  • Decontamination: Decontaminate surfaces and equipment by scrubbing with alcohol, and dispose of all contaminated materials as hazardous waste.[1]

Caption: Workflow for the proper disposal of this compound waste in a laboratory setting.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.